7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Description
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Properties
IUPAC Name |
7-bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3/c8-5-3-6-7(11-4-5)10-2-1-9-6/h3-4,9H,1-2H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMPZPDKILKUGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(N1)C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693616 | |
| Record name | 7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52333-31-0 | |
| Record name | 7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and anticipated physicochemical properties of 7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine (CAS RN: 52333-31-0). As a heterocyclic compound of interest in medicinal chemistry and drug discovery, a thorough understanding of its fundamental characteristics is paramount for its application in synthesis, formulation, and biological screening. This document consolidates available data and presents detailed, field-proven methodologies for the experimental determination of key parameters including melting point, solubility, and pKa. Furthermore, it offers insights into the expected spectral characteristics and necessary safety precautions for handling this compound.
Introduction
This compound is a nitrogen-containing heterocyclic compound featuring a tetrahydropyridopyrazine core functionalized with a bromine atom. Such scaffolds are of significant interest in pharmaceutical research due to their diverse biological activities. The presence of the bromine atom provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of a wide array of derivatives for structure-activity relationship (SAR) studies. A comprehensive characterization of the parent compound's physicochemical properties is the foundational step in any drug development program, influencing everything from reaction kinetics to bioavailability.
Molecular Structure and Core Properties
The fundamental attributes of this compound are summarized below. These values are based on information from chemical supplier databases and computational models.
| Property | Value | Source(s) |
| CAS Registry Number | 52333-31-0 | [1][2][3] |
| Molecular Formula | C₇H₈BrN₃ | [1][3] |
| Molecular Weight | 214.07 g/mol | [1] |
| Physical Appearance | Off-white solid | |
| Canonical SMILES | C1NCC2=NC=C(C=N2)Br | |
| InChI Key | QOMPZPDKILKUGG-UHFFFAOYSA-N |
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a -- b [len=1.5]; b -- c [len=1.5]; c -- d [len=1.5]; d -- e [len=1.5]; e -- f [len=1.5]; f -- g [len=1.5]; g -- h [len=1.5]; h -- a [len=1.5]; b -- h [len=1.5]; c -- g [len=1.5]; e -- i [len=1.5, style=dashed]; }
Figure 1: Chemical structure of this compound.
Experimental Determination of Physicochemical Properties
While some basic information is available, detailed experimental data for this compound is not extensively reported in the literature. The following sections provide authoritative, step-by-step protocols for determining key physicochemical parameters.
Melting Point
The melting point is a critical indicator of purity for a solid compound. Pure crystalline substances exhibit a sharp melting range.[4]
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, grind the crystalline solid in a mortar and pestle.[5]
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample to a height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.
-
Rapid Determination (Optional but Recommended): Heat the sample at a rapid rate (10-20 °C/min) to determine an approximate melting range.
-
Accurate Determination: With a fresh sample, heat rapidly to about 20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C/min.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is reported as T₁ - T₂.[6]
Figure 2: Workflow for melting point determination.
Solubility
Aqueous solubility is a crucial parameter for drug candidates as it significantly impacts bioavailability.[7] The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[8]
Experimental Protocol: Shake-Flask Method for Aqueous Solubility
-
Preparation of Solutions: Prepare a series of buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.
-
Sample Addition: Add an excess amount of this compound to a known volume of each buffer in separate vials. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and agitate them at a constant temperature (typically 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Separation: After equilibration, allow the suspensions to settle. Separate the supernatant from the undissolved solid by centrifugation or filtration through a 0.45 µm filter.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The measured concentration represents the equilibrium solubility at that specific pH and temperature.
Solubility in Organic Solvents: A similar protocol can be followed to determine solubility in common organic solvents (e.g., DMSO, ethanol, methanol, dichloromethane) at room temperature. Kinetic solubility can also be assessed by adding a concentrated DMSO stock solution to the aqueous buffer and monitoring for precipitation.[9][10]
Acid Dissociation Constant (pKa)
The pKa value(s) of a molecule are critical for understanding its ionization state at different physiological pHs, which in turn affects its absorption, distribution, and target engagement. For a nitrogen-containing heterocycle like this compound, the pKa will quantify the basicity of the nitrogen atoms.
Experimental Protocol: Potentiometric Titration
-
Sample Preparation: Accurately weigh a known amount of the compound and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent (e.g., methanol or DMSO) to ensure solubility.
-
Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while continuously monitoring the pH. Record the pH value after each addition of the titrant.
-
Data Analysis: Plot the pH as a function of the volume of titrant added. The pKa can be determined from the inflection point of the titration curve or by analyzing the half-equivalence point.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the tetrahydropyrazine ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the bromine atom and the nitrogen atoms.
-
¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments. The carbon atom attached to the bromine will exhibit a characteristic chemical shift.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Due to the presence of a bromine atom, the mass spectrum will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the molecular ion peak (M) will appear as a doublet of approximately equal intensity at M and M+2.[11][12]
Figure 3: Expected isotopic pattern in mass spectrometry.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general precautions for handling brominated nitrogen heterocycles should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.[13]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable building block in medicinal chemistry. This guide provides the foundational physicochemical information and outlines robust experimental protocols for a more in-depth characterization. The presented methodologies for determining melting point, solubility, and pKa, along with the predicted spectroscopic features, offer a comprehensive framework for researchers to effectively utilize this compound in their drug discovery and development endeavors. Adherence to the described safety and handling procedures is essential to ensure a safe laboratory environment.
References
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FULIR. On the basicity of conjugated nitrogen heterocycles in different media. Available at: [Link].
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Parmar, et al. Synthesis of new tetrahydropyridopyrazine derivatives via continuous flow chemistry approach and their spectroscopic characteriz. Atmiya University. 2021. Available at: [Link].
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researchgate.net. The oa-TOF mass spectra of the major bromine-containing peaks shown in... | Download Scientific Diagram. Available at: [Link].
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An In-depth Technical Guide to 7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine (CAS: 52333-31-0)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine, a pivotal heterocyclic building block in modern medicinal chemistry. We will delve into its physicochemical properties, recommended synthetic protocols, characteristic reactivity, and critical applications in drug discovery. This document is intended to serve as a foundational resource for researchers aiming to leverage this scaffold for the development of novel therapeutics. The versatility of the pyridopyrazine core, combined with the strategic placement of a bromine atom, offers a powerful platform for creating diverse chemical libraries targeting a range of biological pathways.
Introduction: The Strategic Value of the Pyridopyrazine Scaffold
Heterocyclic compounds form the bedrock of medicinal chemistry, with nitrogen-containing scaffolds being particularly prominent in a vast number of FDA-approved drugs.[1][2] The pyrido[2,3-b]pyrazine core, a fusion of pyridine and pyrazine rings, is a "privileged scaffold" that has garnered significant interest.[3][4][5] This structure is a key component in molecules designed to modulate various biological targets, including protein kinases, viral polymerases, and ion channels.[6][7][8][9]
This compound (CAS: 52333-31-0) is a particularly valuable derivative. Its strategic utility stems from two key features:
-
The Saturated Pyrazine Ring: The tetrahydropyrazine moiety provides a three-dimensional geometry that can be crucial for fitting into the active sites of protein targets. The secondary amines offer points for further substitution to modulate solubility, polarity, and target engagement.
-
The C7-Bromine Atom: This bromine atom is not merely a substituent; it is a versatile chemical handle. It serves as a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the facile introduction of a wide array of aryl, heteroaryl, and alkyl groups.[6] This allows for systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity.[6]
This guide will provide the essential knowledge base for effectively utilizing this powerful intermediate in a research and development setting.
Physicochemical and Spectroscopic Profile
A clear understanding of a compound's fundamental properties is the first step in its successful application. The key data for this compound are summarized below.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| CAS Number | 52333-31-0 | [10] |
| Molecular Formula | C₇H₈BrN₃ | [10] |
| Molecular Weight | 214.06 g/mol | [11] |
| Physical Form | Off-White Solid | |
| Purity | Typically ≥95% | [10] |
| Storage | Keep in Freezer, Sealed in Dry Conditions | [11] |
Table 2: Representative Analytical Data
| Analysis Type | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons on the pyridine ring and the aliphatic protons of the tetrahydropyrazine ring. The chemical shifts and coupling patterns will be characteristic of the substituted scaffold. |
| ¹³C NMR | Resonances for the seven distinct carbon atoms in the molecule, including aromatic and aliphatic signals. |
| Mass Spec (ESI) | Expected [M+H]⁺ ion at m/z ≈ 214.0 and 216.0 in an approximate 1:1 ratio, characteristic of a monobrominated compound. |
| InChI Key | QOMPZPDKILKUGG-UHFFFAOYSA-N |
Note: Specific spectral data can be obtained from suppliers or through direct analysis. Reputable suppliers often provide access to NMR and other analytical data for specific batches.[12]
Synthesis and Mechanistic Considerations
The synthesis of pyrido[2,3-b]pyrazine systems generally involves the condensation of a substituted 2,3-diaminopyridine with an α-dicarbonyl compound.[6][13] The subsequent reduction of the pyrazine ring yields the desired tetrahydropyrazine core.
Recommended Synthetic Protocol
While a direct, one-pot synthesis from simple precursors is not widely documented, a common conceptual pathway involves the reduction of its aromatic precursor, 7-Bromopyrido[2,3-b]pyrazine.
Step 1: Synthesis of 7-Bromopyrido[2,3-b]pyrazine The aromatic core is typically formed via a condensation reaction.
-
Reactants: 5-Bromo-2,3-diaminopyridine and an oxalic acid derivative (e.g., glyoxal).
-
Conditions: The reaction is often carried out in an acidic solvent like acetic acid at elevated temperatures to drive the condensation and subsequent cyclization.
-
Rationale: Acid catalysis protonates the carbonyl oxygen of the glyoxal, making it more electrophilic and susceptible to nucleophilic attack by the amino groups of the diaminopyridine. The subsequent dehydration leads to the formation of the stable aromatic pyrazine ring.
Step 2: Reduction to this compound The aromatic pyrazine ring is then selectively reduced.
-
Reducing Agent: A common and effective agent for this transformation is sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could also be used but may require more stringent anhydrous conditions.
-
Procedure:
-
Dissolve 7-Bromopyrido[2,3-b]pyrazine in a suitable alcohol (e.g., methanol).
-
Cool the solution in an ice bath to 0°C to control the reaction exotherm.
-
Add sodium borohydride portion-wise over 30-60 minutes.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction with water.
-
Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel.
-
Scientist's Note: The electrochemical reduction of 7-bromopyrido[2,3-b]pyrazines is also a known method, leading first to 1,4-dihydro derivatives which can then be further reduced to the 1,2,3,4-tetrahydro product.[13] This highlights the multiple pathways available for accessing this scaffold.
Synthesis Workflow Diagram
Caption: A two-step conceptual workflow for the synthesis of the target compound.
Chemical Reactivity and Applications in Drug Discovery
The true power of this scaffold lies in its reactivity, which allows it to serve as a launchpad for more complex molecules. The C7-bromo position is the primary site for diversification.
The C7-Position: A Gateway for Cross-Coupling
The bromine atom on the electron-deficient pyridine ring is ideally positioned for palladium-catalyzed cross-coupling reactions. This enables the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[6]
-
Suzuki-Miyaura Coupling: This is one of the most powerful methods for forming C-C bonds.[14][15] Reacting the bromo-scaffold with a wide variety of commercially available boronic acids or boronate esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., K₂CO₃ or Cs₂CO₃) allows for the introduction of diverse aryl and heteroaryl groups.[16][17] This is a cornerstone strategy for building molecules that can interact with specific pockets in a protein active site.
-
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, enabling the introduction of primary or secondary amines. This is critical for adding hydrogen bond donors/acceptors, which are essential for target binding and modulating physicochemical properties like solubility.
-
Sonogashira Coupling: This reaction with terminal alkynes introduces a linear, rigid linker, which can be used to probe deeper into a binding pocket or to connect to another pharmacophore.
Case Study: A Scaffold for Novel Therapeutics
The broader pyrido[2,3-b]pyrazine scaffold has been successfully employed to develop inhibitors for several important drug targets:
-
TRPV1 Antagonists (Pain Management): In a search for novel agents for pain treatment, researchers replaced a 1,8-naphthyridine core with a pyrido[2,3-b]pyrazine scaffold. This strategic switch led to the discovery of potent TRPV1 antagonists with a significantly lower potential for the formation of reactive metabolites, a critical step in improving the drug safety profile.[6][9]
-
HCMV Polymerase Inhibitors (Antiviral): A novel series of non-nucleoside inhibitors for human cytomegalovirus (HCMV) was developed based on the pyrido[2,3-b]pyrazine core.[8] By modifying substituents, researchers were able to develop compounds with potent antiviral activity, low cytotoxicity, and minimal cardiotoxicity, making them promising leads for further investigation.[8]
-
EGFR-TK Inhibitors (Oncology): A related scaffold, pyrido[2,3-b][10]oxazine, was used as a starting point for rationally designed inhibitors of the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK).[2] Using the bromine handle for a Suzuki cross-coupling reaction was a key step in synthesizing potent and selective agents targeting resistance mutations in non-small cell lung cancer.[2]
Role as a Versatile Chemical Scaffold
The diagram below illustrates how this compound acts as a central hub for generating a library of diverse compounds through various chemical transformations.
Caption: Diversification pathways from the core scaffold via key chemical reactions.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is paramount to ensure safety. The toxicological properties of this specific compound have not been thoroughly investigated.[18] Therefore, it should be handled with care, assuming it is potentially hazardous.
-
Hazard Identification: The related aromatic compound, 7-Bromopyrido[2,3-b]pyrazine, is classified as an acute oral toxicant (Category 4), a skin irritant (Category 2), an eye irritant (Category 2), and may cause respiratory irritation. It is prudent to assume similar hazards for the tetrahydro- derivative.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[18] Avoid contact with skin and eyes. In case of contact, wash affected areas thoroughly with soap and water and seek medical advice.[18]
-
Storage: Store the compound in a tightly sealed container in a freezer. Some suppliers recommend storage under an inert gas atmosphere to prevent degradation.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its combination of a saturated heterocyclic core and a versatile bromine handle provides a robust platform for the synthesis of diverse and complex molecules. By leveraging well-established cross-coupling chemistry, researchers can efficiently build libraries of novel compounds for screening against a multitude of biological targets, accelerating the path toward the discovery of new medicines.
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Al-Rashida, M., et al. (2024). Novel pyrido[2,3-b][10]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer . National Institutes of Health (NIH). Available from: [Link]
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Alcaide, B., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications . MDPI. Available from: [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate . National Institutes of Health (NIH). Available from: [Link]
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An In-depth Technical Guide to the Synthesis of 7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Abstract
This technical guide provides a comprehensive overview of a robust and well-established synthetic route to 7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug discovery. The synthesis commences from readily available 2-aminopyridine and proceeds through a series of key transformations, including electrophilic bromination, nitration, reduction, cyclization, and a final reduction of the pyrazine ring. This document offers detailed, step-by-step protocols for each synthetic transformation, supported by mechanistic insights and practical considerations for reaction optimization. The target compound and its key intermediates are characterized by relevant analytical data. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize and utilize this important molecular entity.
Introduction: The Significance of the Pyrido[2,3-b]pyrazine Scaffold
The pyrido[2,3-b]pyrazine core is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active molecules.[1] Its unique electronic and structural features, arising from the fusion of a pyridine and a pyrazine ring, enable it to interact with a wide range of biological targets. Consequently, derivatives of this scaffold have been extensively investigated for various therapeutic applications, including oncology, infectious diseases, and neurodegenerative disorders.
The introduction of a bromine atom at the 7-position of the pyrido[2,3-b]pyrazine nucleus, as in the case of this compound, provides a versatile handle for further chemical modifications. This bromine atom can be readily functionalized through a variety of cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, allowing for the facile introduction of a wide range of substituents.[1] This synthetic tractability makes the 7-bromo derivative an invaluable intermediate for the construction of libraries of novel compounds for structure-activity relationship (SAR) studies in drug discovery programs.
The tetrahydro- form of the pyrido[2,3-b]pyrazine ring system introduces a three-dimensional character to the otherwise planar aromatic core, which can be advantageous for optimizing binding interactions with target proteins. This guide presents a logical and efficient multi-step synthesis to access this valuable building block.
Overall Synthetic Strategy
The synthesis of this compound is a multi-step process that begins with the functionalization of 2-aminopyridine. The overall synthetic workflow is depicted in the following diagram:
Caption: Overall synthetic workflow for this compound.
Detailed Synthetic Protocols and Mechanistic Insights
This section provides a detailed, step-by-step guide for each reaction in the synthetic sequence, along with explanations of the underlying chemical principles.
Step 1: Synthesis of 2-Amino-5-bromopyridine
The initial step involves the regioselective bromination of 2-aminopyridine at the 5-position. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. Due to steric hindrance at the 3-position, bromination predominantly occurs at the 5-position.
Experimental Protocol:
-
In a well-ventilated fume hood, dissolve 2-aminopyridine (1.0 eq) in a suitable solvent such as glacial acetic acid.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise to the cooled solution while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture into a beaker containing crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to afford 2-amino-5-bromopyridine.
Step 2: Synthesis of 2-Amino-5-bromo-3-nitropyridine
The subsequent step is the nitration of 2-amino-5-bromopyridine. The introduction of the nitro group at the 3-position is achieved using a mixture of concentrated nitric acid and sulfuric acid. Careful temperature control is crucial to ensure the desired regioselectivity and to minimize the formation of byproducts.
Experimental Protocol:
-
To a flask containing concentrated sulfuric acid, cool the acid to 0 °C in an ice-salt bath.
-
Slowly add 2-amino-5-bromopyridine (1.0 eq) in portions to the cold sulfuric acid, ensuring the temperature does not rise above 5 °C.
-
In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0 °C.
-
Add the cold nitrating mixture dropwise to the solution of 2-amino-5-bromopyridine in sulfuric acid, maintaining the reaction temperature between 0 and 5 °C.
-
After the addition is complete, allow the reaction to stir at this temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a concentrated aqueous solution of sodium hydroxide until the pH is approximately 7-8.
-
The product will precipitate as a yellow solid. Collect the solid by filtration, wash thoroughly with water, and dry to yield 2-amino-5-bromo-3-nitropyridine.
Step 3: Synthesis of 2,3-Diamino-5-bromopyridine
The reduction of the nitro group in 2-amino-5-bromo-3-nitropyridine to an amino group is a critical step to furnish the required 1,2-diamine functionality for the subsequent cyclization. Several methods can be employed for this transformation, with the use of iron powder in an acidic medium being a common and cost-effective approach.[2][3]
Experimental Protocol (using Iron/HCl):
-
In a round-bottom flask equipped with a reflux condenser, suspend 2-amino-5-bromo-3-nitropyridine (1.0 eq) and iron powder (3.0-5.0 eq) in a mixture of ethanol and water.[2]
-
Add a catalytic amount of concentrated hydrochloric acid to initiate the reaction.
-
Heat the mixture to reflux and maintain for 2-4 hours, or until the starting material is consumed (monitored by TLC).
-
While still hot, filter the reaction mixture through a pad of celite to remove the iron salts.
-
Wash the celite pad with hot ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) to give 2,3-diamino-5-bromopyridine.
| Reagent | Conditions | Yield | Reference |
| Iron/HCl | Reflux in Ethanol/Water | Good | [2][3] |
| SnCl₂·2H₂O | HCl, Ethanol | Good | |
| Catalytic Hydrogenation | H₂, Pd/C, Ethanol | High |
Table 1: Comparison of common reduction methods for the synthesis of 2,3-Diamino-5-bromopyridine.
Step 4: Synthesis of 7-Bromopyrido[2,3-b]pyrazine
The formation of the pyrazine ring is achieved through the cyclocondensation of 2,3-diamino-5-bromopyridine with a 1,2-dicarbonyl compound. Glyoxal is a readily available and effective reagent for this transformation.
Caption: Cyclization of 2,3-diamino-5-bromopyridine with glyoxal.
Experimental Protocol:
-
Dissolve 2,3-diamino-5-bromopyridine (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Add an aqueous solution of glyoxal (40% in water, 1.1 eq).
-
Add a catalytic amount of a weak acid, such as acetic acid, if not already used as the solvent.
-
Heat the reaction mixture to reflux for several hours until the reaction is complete.
-
Cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry to obtain 7-bromopyrido[2,3-b]pyrazine.
Step 5: Synthesis of this compound
The final step is the reduction of the aromatic pyrazine ring of 7-bromopyrido[2,3-b]pyrazine to its corresponding tetrahydro derivative. This can be achieved through catalytic hydrogenation or with a chemical reducing agent such as sodium borohydride in the presence of a suitable catalyst.
Experimental Protocol (Catalytic Hydrogenation):
-
In a high-pressure hydrogenation vessel, dissolve 7-bromopyrido[2,3-b]pyrazine (1.0 eq) in a suitable solvent like ethanol or methanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi).
-
Stir the reaction mixture at room temperature or with gentle heating for several hours to overnight, monitoring the uptake of hydrogen.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen or argon.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.
-
The product can be purified by column chromatography or recrystallization to afford pure this compound.
Characterization Data
The structural integrity of the final product and key intermediates should be confirmed by standard analytical techniques.
| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR Signals (indicative) | Expected Mass Spectrum (m/z) |
| 2-Amino-5-bromopyridine | C₅H₅BrN₂ | 173.01 | Aromatic protons | 173/175 (M⁺, M⁺+2) |
| 2-Amino-5-bromo-3-nitropyridine | C₅H₄BrN₃O₂ | 218.01 | Aromatic protons, NH₂ protons | 218/220 (M⁺, M⁺+2) |
| 2,3-Diamino-5-bromopyridine | C₅H₆BrN₃ | 188.03 | Aromatic protons, NH₂ protons | 188/190 (M⁺, M⁺+2) |
| 7-Bromopyrido[2,3-b]pyrazine | C₇H₄BrN₃ | 210.03 | Aromatic protons | 210/212 (M⁺, M⁺+2) |
| This compound | C₇H₈BrN₃ | 214.07 | Aromatic protons, aliphatic CH₂ protons, NH protons | 214/216 (M⁺, M⁺+2) |
Table 2: Summary of analytical data for the synthesized compounds.
Safety and Handling
It is imperative that all synthetic procedures are conducted in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times.
-
Bromine: Highly corrosive and toxic. Handle with extreme care in a fume hood.
-
Concentrated Acids (Sulfuric and Nitric): Highly corrosive. Handle with appropriate care and use proper dispensing techniques.
-
Hydrogen Gas: Highly flammable. Use in a properly maintained and certified hydrogenation apparatus.
-
Organic Solvents: Flammable and may be toxic. Avoid inhalation and skin contact.
Consult the Safety Data Sheets (SDS) for all reagents and solvents before commencing any experimental work.
Conclusion
This technical guide has outlined a detailed and reliable synthetic pathway for the preparation of this compound from 2-aminopyridine. The provided step-by-step protocols, coupled with mechanistic insights and practical considerations, offer a comprehensive resource for researchers in the field of medicinal chemistry and drug discovery. The versatility of the final product as a synthetic intermediate underscores its importance in the development of novel therapeutic agents.
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Organic Syntheses Procedure. (n.d.). 2,3-diaminopyridine. [Link]
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7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine mechanism of action
An In-Depth Technical Guide to the Therapeutic Potential and Mechanistic Insights of the 7-Substituted Tetrahydropyrido[2,3-b]pyrazine Scaffold
Introduction: A Privileged Scaffold in Medicinal Chemistry
The pyrido[2,3-b]pyrazine core, a heterocyclic structure formed by the fusion of pyridine and pyrazine rings, has garnered significant attention in medicinal chemistry. Its unique electronic and structural properties make it a "privileged scaffold," capable of interacting with a wide array of biological targets. This versatility has led to the investigation of its derivatives for a multitude of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1]
A key starting point for the exploration of this scaffold's potential is 7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine . The bromine atom at the 7-position serves as a crucial synthetic handle, enabling a variety of cross-coupling reactions.[1] This allows for the systematic modification of the scaffold to probe structure-activity relationships (SAR) and optimize the biological activity of the resulting compounds.
This guide will focus on the therapeutic avenues unlocked by derivatives of this versatile intermediate, with a deep dive into three distinct mechanisms of action: Anaplastic Lymphoma Kinase (ALK) inhibition, Transient Receptor Potential Vanilloid 1 (TRPV1) antagonism, and Human Cytomegalovirus (HCMV) DNA polymerase inhibition.
PART 1: The Strategic Importance of the 7-Bromo Intermediate
The utility of this compound as a foundational building block cannot be overstated. The presence of the bromine atom significantly influences the chemical reactivity of the heterocyclic ring, providing a versatile site for chemical transformations.[1]
Key Chemical Attributes:
-
Versatile Handle for Cross-Coupling Reactions: The C7-bromo substituent is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. This facilitates the introduction of a wide range of functional groups, allowing for the fine-tuning of molecular properties to enhance target engagement and pharmacokinetic profiles.[1]
-
Exploration of Chemical Space: The ability to readily functionalize the 7-position enables a systematic exploration of the chemical space around the pyrido[2,3-b]pyrazine core. This is critical for optimizing potency, selectivity, and drug-like properties.
The synthetic accessibility and reactivity of this intermediate have been instrumental in the development of the potent and selective bioactive molecules discussed in the following sections.
PART 2: Mechanisms of Action of Key Derivatives
The true therapeutic potential of the 7-substituted tetrahydropyrido[2,3-b]pyrazine scaffold is revealed through the diverse mechanisms of action of its derivatives.
Anaplastic Lymphoma Kinase (ALK) Inhibition in Oncology
Background: Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in cell growth and survival.[1] In several cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma, chromosomal rearrangements lead to the formation of oncogenic ALK fusion proteins.[2] These fusion proteins are constitutively active, driving uncontrolled cell proliferation and survival through downstream signaling pathways such as PI3K/AKT, RAS/RAF/MEK, and JAK/STAT.[1][2]
Mechanism of Inhibition: A series of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines have been developed as potent and selective inhibitors of ALK.[3][4] These compounds act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the ALK tyrosine kinase domain.[1] This blockade prevents the autophosphorylation and activation of ALK, thereby shutting down the downstream oncogenic signaling pathways and leading to apoptosis of cancer cells.[1][2]
Signaling Pathway of ALK and its Inhibition
Caption: ALK signaling and inhibition by tetrahydropyrido[2,3-b]pyrazine derivatives.
Structure-Activity Relationship (SAR) Insights:
Studies have shown that specific structural elements are crucial for potent ALK inhibitory activity.[3][4]
| Position of Substitution | Impact on Activity |
| N1 of Pyrazine Ring | Substitution with small alkyl groups is generally well-tolerated. |
| C7 of Pyridine Ring | Introduction of various aryl and heteroaryl groups via cross-coupling has led to potent analogs. |
| Other Positions | Modifications at other positions are being explored to enhance selectivity and pharmacokinetic properties. |
Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism for Pain Management
Background: The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel primarily expressed in sensory neurons.[5] It is activated by a variety of noxious stimuli, including heat, acidic conditions, and capsaicin (the active component of chili peppers).[3][5] Activation of TRPV1 leads to an influx of calcium and sodium ions, resulting in the depolarization of sensory neurons and the transmission of pain signals.[5]
Mechanism of Antagonism: Pyrido[2,3-b]pyrazine derivatives have been identified as potent TRPV1 antagonists.[6][7] These compounds block the activation of the TRPV1 channel, thereby preventing the transmission of pain signals.[5] A significant advantage of this scaffold is its reduced potential for the formation of reactive metabolites compared to other TRPV1 antagonist cores, suggesting a better safety profile.[6][7]
TRPV1 in Nociception and its Antagonism
Caption: Mechanism of TRPV1 antagonism by pyrido[2,3-b]pyrazine derivatives.
Human Cytomegalovirus (HCMV) DNA Polymerase Inhibition
Background: Human cytomegalovirus (HCMV) is a herpesvirus that can cause severe disease in immunocompromised individuals and is a leading cause of birth defects.[8] Current antiviral therapies primarily target the viral DNA polymerase, an enzyme essential for the replication of the viral genome.[9][10]
Mechanism of Inhibition: A novel series of pyrido[2,3-b]pyrazine derivatives have been identified as non-nucleoside inhibitors of HCMV DNA polymerase.[8] Unlike nucleoside analogs that act as chain terminators after being incorporated into the growing DNA chain, these non-nucleoside inhibitors are thought to bind to an allosteric site on the polymerase, inducing a conformational change that inhibits its enzymatic activity. This different mechanism of action makes them potentially effective against viral strains that have developed resistance to traditional nucleoside inhibitors.[8]
Key Advantages:
-
Novel Mechanism: Offers a potential therapeutic option for resistant HCMV strains.
-
Broad Spectrum Potential: Some compounds in this class have also shown activity against other herpesviruses, such as herpes simplex virus (HSV-1, HSV-2) and Epstein-Barr virus (EBV).[8]
PART 3: Experimental Protocols
To facilitate further research and development of this promising scaffold, we provide the following representative experimental protocols.
Synthesis of a Bioactive 7-Aryl-tetrahydropyrido[2,3-b]pyrazine Derivative (General Protocol)
This protocol outlines a general procedure for the synthesis of a 7-aryl derivative from this compound via a Suzuki coupling reaction.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., Dioxane/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), and the base (2 equivalents).
-
Purge the vessel with an inert gas for 10-15 minutes.
-
Add the degassed solvent and the palladium catalyst (0.05 equivalents).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 7-aryl-tetrahydropyrido[2,3-b]pyrazine derivative.
Workflow for Synthesis and Screening
Caption: General workflow from the starting intermediate to hit identification.
In Vitro ALK Kinase Inhibition Assay
This protocol is based on the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.
Materials:
-
Recombinant human ALK kinase domain
-
Test compounds (derivatives of the tetrahydropyrido[2,3-b]pyrazine scaffold)
-
Kinase substrate (e.g., a generic tyrosine kinase substrate)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in the appropriate buffer.
-
In a 384-well plate, add the test compound dilutions or a vehicle control.
-
Add the recombinant ALK kinase domain to each well.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide. The final ATP concentration should be close to its Kₘ for ALK.
-
Incubate the plate at the optimal temperature for the kinase reaction (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.
-
Add the Kinase Detection Reagent to convert the ADP produced to ATP and then to a luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Cell-Based HCMV Antiviral Assay (Plaque Reduction Assay)
This assay measures the ability of a compound to inhibit the formation of viral plaques in a cell monolayer.
Materials:
-
Human fibroblast cells (e.g., MRC-5)
-
Human Cytomegalovirus (HCMV) stock
-
Test compounds
-
Cell culture medium
-
Overlay medium (containing a gelling agent like methylcellulose)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Seed human fibroblast cells in 6-well plates and grow to confluence.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the growth medium from the cell monolayers and infect with a known titer of HCMV (to produce a countable number of plaques).
-
After a 1-2 hour adsorption period, remove the viral inoculum.
-
Add the overlay medium containing the different concentrations of the test compound.
-
Incubate the plates for 7-14 days until plaques are visible.
-
Fix the cells with a fixative (e.g., 10% formalin).
-
Stain the cells with crystal violet. The plaques will appear as clear zones against a purple background of stained cells.
-
Count the number of plaques in each well.
-
Calculate the percent plaque reduction for each compound concentration and determine the EC₅₀ value.
Conclusion and Future Directions
The 7-substituted tetrahydropyrido[2,3-b]pyrazine scaffold represents a highly versatile and promising platform for the discovery of novel therapeutics. The ease of chemical modification, coupled with the diverse biological activities of its derivatives, underscores its importance in modern medicinal chemistry. The demonstrated efficacy of these compounds as ALK inhibitors, TRPV1 antagonists, and HCMV polymerase inhibitors highlights the broad therapeutic potential of this chemical class.
Future research should focus on:
-
Optimizing Selectivity: Fine-tuning the scaffold to develop inhibitors with greater selectivity for specific kinase isoforms or viral targets to minimize off-target effects.
-
Exploring New Targets: Screening libraries of these derivatives against a wider range of biological targets to uncover new therapeutic applications.
-
Improving Pharmacokinetic Properties: Further chemical modifications to enhance oral bioavailability, metabolic stability, and CNS penetration where desired.
-
Overcoming Resistance: In the context of oncology and virology, designing next-generation compounds that are active against known resistance mutations.
The continued exploration of the 7-substituted tetrahydropyrido[2,3-b]pyrazine scaffold is poised to deliver a new generation of innovative medicines for a range of challenging diseases.
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biological activity of 7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine derivatives
An In-depth Technical Guide to the Biological Activity of 7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine Derivatives
Introduction: The Strategic Importance of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged scaffolds," appear repeatedly in a multitude of biologically active compounds. The pyrido[2,3-b]pyrazine core is one such scaffold, recognized for its versatile biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] This guide focuses on a specific and highly valuable intermediate: This compound . The strategic placement of a bromine atom at the 7-position transforms this molecule from a mere structural core into a dynamic platform for drug discovery. This bromine atom serves as a versatile synthetic handle, enabling chemists to readily functionalize the scaffold through a variety of cross-coupling reactions.[1] This allows for the systematic generation of large libraries of novel compounds, a crucial step in exploring structure-activity relationships (SAR) and optimizing for therapeutic efficacy. This guide will delve into the synthetic strategies that leverage this key feature and explore the significant anticancer and antiviral activities that have emerged from its derivatives.
Part 1: The Synthetic Keystone - Leveraging the 7-Bromo Handle for Derivatization
The true power of the 7-bromo-tetrahydropyrido[2,3-b]pyrazine core lies in its synthetic flexibility. The bromine atom, being an excellent leaving group, is perfectly positioned for palladium-catalyzed cross-coupling reactions, which are fundamental tools for creating new carbon-carbon and carbon-heteroatom bonds.[1] This synthetic accessibility is a primary driver for its use in drug discovery programs, as it allows researchers to rapidly and efficiently explore a wide chemical space to identify potent and selective drug candidates.
The general workflow for leveraging this intermediate is a logical progression from a stable, functionalized core to a diverse library of compounds ready for biological evaluation.
Caption: General workflow for drug discovery using the 7-bromo intermediate.
Exemplary Protocol: Suzuki Cross-Coupling for C-C Bond Formation
The Suzuki coupling is a cornerstone of modern medicinal chemistry, enabling the formation of a carbon-carbon bond between the 7-position of the pyridopyrazine core and a wide variety of boronic acids or esters. This protocol is representative of the methods used to create derivatives with enhanced biological activity.[4]
Objective: To synthesize a 7-aryl-tetrahydropyrido[2,3-b]pyrazine derivative.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert gas (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2-3 equivalents).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times. This is critical as the palladium catalyst is sensitive to oxygen.
-
Solvent and Catalyst Addition: Add the degassed solvent mixture, followed by the palladium catalyst (0.05-0.1 equivalents) under a positive pressure of inert gas.
-
Heating: Heat the reaction mixture to 80-100°C and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 7-aryl derivative.
Part 2: Anticancer Activity - Targeting Aberrant Kinase Signaling
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[5] The pyrazine ring is a key motif in numerous small-molecule kinase inhibitors.[5][6] Derivatives of the pyridopyrazine scaffold have shown significant promise in this area, particularly as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.
Mechanism of Action: EGFR Tyrosine Kinase Inhibition
Mutations in EGFR can lead to its constitutive activation, driving cell proliferation and survival in cancers like non-small cell lung cancer (NSCLC).[4] Novel pyrido[2,3-b][1][7]oxazine derivatives, structurally related to our core, have been rationally designed to target both wild-type and mutated forms of EGFR.[4] These compounds function as ATP-competitive inhibitors, binding to the kinase domain and preventing the autophosphorylation required for downstream signaling. This blockade ultimately leads to cell cycle arrest and apoptosis.[4]
Caption: Inhibition of the EGFR signaling pathway by pyridopyrazine derivatives.
Mechanistic studies have confirmed this mode of action. For example, compound 7f , a potent pyrido[2,3-b][1][7]oxazine derivative, was shown to be a direct inhibitor of EGFR-TK autophosphorylation and induced significant apoptosis in cancer cells (33.7% early and 9.1% late apoptosis compared to controls).[4]
Quantitative Data: In Vitro Anticancer Activity
The efficacy of these compounds has been quantified against various cancer cell lines. The IC₅₀ value, which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard metric.
| Compound | Cancer Cell Line | EGFR Status | IC₅₀ (µM) | Selectivity Note |
| 7f | HCC827 | Exon 19 Deletion | 0.09 | Potency equivalent to Osimertinib.[4] |
| H1975 | L858R/T790M | 0.89 | Effective against resistance mutation.[4] | |
| A549 | Wild-Type | 1.10 | Active against wild-type EGFR.[4] | |
| Chalcone-Pyrazine Hybrid (46) | MCF-7 | Breast Cancer | 9.1 | Activity comparable to Adriamycin.[3] |
| Pyrazolo[3,4-b]pyrazine (25j) | MCF-7 | Breast Cancer | Significant | Showed very significant inhibitory activity.[8][9] |
Note: The table includes data from closely related pyrazine-containing scaffolds to illustrate the broader potential of this chemical class.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard first-pass screen for novel anticancer compounds.[9]
Objective: To determine the IC₅₀ value of a test compound against a cancer cell line.
Materials:
-
Cancer cell line (e.g., A549 or MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., acidified isopropanol)
-
96-well microplate
-
Multichannel pipette, incubator, microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot the viability against the log of the compound concentration and use a non-linear regression to determine the IC₅₀ value.
Part 3: Antiviral Activity - A New Approach to Combat Herpesviruses
Beyond cancer, pyrido[2,3-b]pyrazine derivatives have been investigated as inhibitors of viral enzymes. Notably, they have shown potent and broad-spectrum activity against members of the Herpesviridae family, including Human Cytomegalovirus (HCMV).[10]
Rationale and Mechanism: Targeting HCMV Polymerase
The strategy for developing these antiviral agents involved "scaffold hopping"—replacing a known 1,8-naphthyridinone core with the less lipophilic pyrido[2,3-b]pyrazine ring.[1][10] This molecular modification was a deliberate choice aimed at solving a common problem in drug development: off-target effects. Specifically, the goal was to reduce inhibition of the hERG potassium channel, which can lead to serious cardiac arrhythmias.[10] By lowering the lipophilicity of the molecule, researchers successfully decreased hERG activity while maintaining potent inhibition of the target, the HCMV polymerase.[10]
The resulting compounds block viral DNA replication by inhibiting the polymerase enzyme, demonstrating activity against HCMV, HSV-1, HSV-2, and EBV.[10]
| Compound | HCMV Polymerase IC₅₀ (µM) | HCMV Antiviral EC₅₀ (µM) | hERG Inhibition IC₅₀ (µM) |
| 20 | Sub-micromolar | Sub-micromolar | >40 |
| 21 | Sub-micromolar | Sub-micromolar | - |
| 22 | Sub-micromolar | Sub-micromolar | - |
| 23 | Sub-micromolar | Sub-micromolar | - |
Conclusion and Future Directions
The this compound scaffold is a testament to the power of strategic design in medicinal chemistry. The 7-bromo handle provides an exceptional synthetic platform for generating diverse molecular architectures, leading to the discovery of compounds with potent biological activities. The derivatives have demonstrated significant potential as both anticancer agents, through the targeted inhibition of key kinases like EGFR, and as broad-spectrum antiviral agents targeting viral polymerases.
Future research should continue to capitalize on the synthetic tractability of this core. Exploring a wider range of substitutions at the 7-position could yield inhibitors for other kinase families implicated in disease. Furthermore, optimizing the physicochemical properties of the antiviral leads could enhance their pharmacokinetic profiles and overall therapeutic potential. The continued investigation of this privileged scaffold promises to yield new and effective therapies for some of the most challenging human diseases.
References
- Benchchem. 7-Bromopyrido[2,3-b]pyrazine | 52333-42-3.
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Al-Ostoot, F. H., Al-Qawasmeh, R. A., Taha, M. O., et al. (2023). Novel pyrido[2,3-b][1][7]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. National Center for Biotechnology Information.
- Asghar, M. A., Aslam, M., Yousuf, M., et al. (2021). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Publishing.
- Sigma-Aldrich. 7-Bromo-1,2,3,4-tetrahydro-pyrido[2,3-b]pyrazine.
- Tiong, W. Y., Loo, C. S., et al. (2023). Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition.
- Li, Y., Liu, Y., Zhang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.
- Al-Bogami, A. S. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central.
- BLDpharm. 52333-31-0|this compound.
- Li, Y., Liu, Y., Zhang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.
- Abovchem. This compound - CAS:52333-31-0.
- Sunway Pharm Ltd. This compound - CAS:52333-31-0.
- Alchem Pharmtech. CAS 52333-31-0 | this compound.
- Lach, K., Wujec, M., et al. (2023). Promising Anticancer Activity of Novel Hydroxyethyloxy and Bromo derivatives of Curcumin and Its Complexes with BF 2. MDPI.
- El-Emary, T. I., & Sanad, M. H. (2018). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines.
- El-Emary, T. I., & Sanad, M. H. (2018). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines.
- Al-Bogami, A. S. (2024).
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An In-Depth Technical Guide to the In Vitro Evaluation of 7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
This guide provides a comprehensive framework for the in vitro investigation of 7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine, a heterocyclic compound belonging to a class of molecules with demonstrated biological activities. Given that derivatives of the tetrahydropyrido[2,3-b]pyrazine scaffold have shown potential as potent and selective kinase inhibitors, specifically targeting the anaplastic lymphoma kinase (ALK), this guide will focus on a logical, multi-tiered approach to characterizing the potential anti-cancer properties of this specific compound.[1] The presence of a bromine atom at the 7-position offers a versatile site for further chemical modification, making a thorough understanding of the parent compound's activity crucial.[2]
Our approach is designed to first establish a general biological effect, then to identify a specific molecular target, and finally to elucidate the downstream cellular consequences of target engagement. This structured methodology ensures a robust and comprehensive preclinical evaluation.
Part 1: Foundational Cytotoxicity and Viability Assessment
The initial step in characterizing any novel compound is to determine its effect on cell viability and proliferation. This provides a broad understanding of its cytotoxic potential and helps determine the appropriate concentration range for subsequent, more specific assays. We will employ two common colorimetric assays, the MTT and XTT assays, which measure the metabolic activity of living cells.[3][4]
Principle of Tetrazolium-Based Assays
Both MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays rely on the ability of mitochondrial dehydrogenases in metabolically active cells to reduce a tetrazolium salt to a colored formazan product.[3][5] The intensity of the color is directly proportional to the number of viable cells.[3] The primary difference lies in the solubility of the formazan product: the MTT assay produces a water-insoluble purple formazan that requires a solubilization step, while the XTT assay produces a water-soluble orange formazan, streamlining the protocol.[3][6]
Experimental Workflow: Cytotoxicity Screening
Caption: Workflow for assessing compound cytotoxicity using MTT/XTT assays.
Detailed Protocol: XTT Assay
The XTT assay is often preferred for its simpler workflow, which eliminates the need for a solubilization step.[3]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of this compound to the wells and incubate for the desired time period (e.g., 48 hours).
-
Reagent Preparation: Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
XTT Reagent Addition: Add 50 µL of the activated XTT solution to each well.[3]
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.[3]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength between 450-500 nm, with a reference wavelength between 630-690 nm.[3]
Data Presentation and Interpretation
The results of the cytotoxicity screening should be summarized in a table, allowing for easy comparison of the compound's potency across different cell lines and time points.
| Cell Line | Target (e.g., ALK) | Incubation Time (h) | IC50 (µM) |
| SU-DHL-1 | ALK-positive | 48 | Value |
| Karpas-299 | ALK-positive | 48 | Value |
| A549 | ALK-negative | 48 | Value |
| MCF7 | ALK-negative | 48 | Value |
A lower IC50 value in ALK-positive cell lines compared to ALK-negative lines would provide the first piece of evidence that this compound may be acting through inhibition of ALK.
Part 2: Target Engagement and Downstream Signaling Analysis
If the initial cytotoxicity screening suggests target-specific activity, the next logical step is to confirm target engagement and investigate the downstream cellular effects. Western blotting is a powerful technique for this purpose, allowing for the detection and quantification of specific proteins. We will use this method to assess the phosphorylation status of the target kinase and key downstream signaling proteins.
Principle of Western Blotting
Western blotting involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then using specific antibodies to detect the protein of interest.[7] By using antibodies that specifically recognize the phosphorylated (active) form of a protein, we can determine if our compound is inhibiting the activity of a target kinase.
Experimental Workflow: Western Blot Analysis
Caption: Standard workflow for Western blot analysis of protein phosphorylation.
Detailed Protocol: Western Blotting
-
Sample Preparation: Treat ALK-positive cells with this compound at concentrations around the determined IC50 value for 2-4 hours. Lyse the cells in ice-cold lysis buffer.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and load onto a polyacrylamide gel. Run the gel to separate the proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ALK, total ALK, p-STAT3, total STAT3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
A dose-dependent decrease in the phosphorylation of ALK and its downstream target STAT3, without a change in the total protein levels, would strongly indicate that the compound's mechanism of action is through the inhibition of the ALK signaling pathway.
Part 3: Direct Target Inhibition - GTPase Activity Assay
While many tetrahydropyrido[2,3-b]pyrazine derivatives are known kinase inhibitors, it is also prudent to investigate other potential targets to understand the compound's selectivity. Small GTPases are another important class of enzymes involved in cell signaling, and their dysregulation is also implicated in cancer.[9] An in vitro GTPase activity assay can determine if our compound directly affects the function of these enzymes.
Principle of GTPase Activity Assays
GTPase activity can be measured by quantifying the amount of GTP that is hydrolyzed to GDP.[10] The GTPase-Glo™ assay, for example, measures the amount of GTP remaining after a GTPase reaction. This remaining GTP is converted to ATP, which then generates a luminescent signal via a luciferase reaction.[10][11] An active GTPase will hydrolyze more GTP, resulting in a lower luminescent signal.[10]
Experimental Workflow: GTPase-Glo™ Assay
Caption: Workflow for a GTPase-Glo™ activity assay.
Detailed Protocol: GTPase-Glo™ Assay
-
Reaction Setup: In a 96-well plate, set up reactions containing recombinant GTPase enzyme, GTP, and serial dilutions of this compound.
-
GTPase Reaction: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes) to allow for GTP hydrolysis.
-
GTP to ATP Conversion: Add the GTPase-Glo™ Reagent, which stops the GTPase reaction and initiates the conversion of the remaining GTP to ATP. Incubate at room temperature.
-
Luminescence Detection: Add the Detection Reagent, which contains luciferase and luciferin, to the wells.
-
Signal Measurement: Measure the luminescence using a plate reader. A higher signal indicates less GTP was hydrolyzed, meaning the GTPase was inhibited.
The results from this assay will help to build a selectivity profile for this compound, clarifying whether its cytotoxic effects are due to specific kinase inhibition or broader off-target activities.
References
- A Comparative Guide: MTT vs. XTT Assays for Cell Viability - Benchchem.
- CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US.
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- MTT assay - Wikipedia.
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH.
- Colorimetric RhoB GTPase Activity Assay - PMC - NIH.
- GTPase-Glo™ Assay Protocol - Promega Corpor
- Western blot protocol - Abcam.
- General Western Blot Protocol Overview - Novus Biologicals.
- Western Blot Protocol - R&D Systems.
- Western Blot Protocol - Cre
- 7-Bromopyrido[2,3-b]pyrazine | 52333-42-3 | Benchchem.
- Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase - PubMed.
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Introduction: The Strategic Importance of the Pyrido[2,3-b]pyrazine Scaffold
An In-Depth Technical Guide to 7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine: Synthesis, Reactivity, and Applications in Modern Drug Discovery
The quest for novel therapeutic agents is often a search for molecular frameworks that offer a privileged platform for biological interaction. The pyrido[2,3-b]pyrazine ring system, a nitrogen-containing heterocyclic compound, represents one such scaffold. Its rigid, planar structure and the strategic placement of nitrogen atoms provide multiple points for hydrogen bonding and other interactions with biological targets, making it a cornerstone in medicinal chemistry.[1][2] Derivatives of this core have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3]
Within this versatile class of molecules, This compound (CAS No: 52333-31-0) emerges as a particularly valuable building block.[4][5] The presence of a bromine atom at the 7-position is not a trivial substitution; it acts as a highly versatile synthetic handle. As a good leaving group, this bromine atom facilitates a wide array of cross-coupling reactions, enabling chemists to systematically modify the scaffold and explore structure-activity relationships (SAR) with precision.[3] This guide provides an in-depth review of the synthesis, chemical reactivity, and therapeutic applications of this pivotal intermediate, designed for researchers and scientists engaged in drug development.
Core Synthesis Strategies
The synthesis of the 7-bromo-tetrahydropyrido[2,3-b]pyrazine core can be approached through a multi-step sequence that typically involves the initial construction of the aromatic pyrido[2,3-b]pyrazine system, followed by reduction. A common and effective strategy begins with the condensation of a substituted diaminopyridine with an oxalic acid derivative.
Part 1: Synthesis of the 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione Intermediate
The foundational step is the cyclocondensation reaction to form the heterocyclic core. This reaction joins a diaminopyridine with a dicarbonyl compound to create the pyrazine ring.
Causality of Experimental Choices:
-
5-Bromo-2,3-diaminopyridine: This starting material is crucial as it installs the key bromine atom at the desired position on the pyridine ring.
-
Oxalyl Chloride (or Diethyl Oxalate): An oxalic acid derivative provides the two-carbonyl synthon required to form the pyrazine ring. Oxalyl chloride is highly reactive and often used for efficient cyclization.
-
Acetic Acid: This serves as a solvent and an acidic catalyst, which can promote the condensation and subsequent dehydration steps of the reaction.[6]
Detailed Experimental Protocol:
-
To a stirred solution of 5-bromo-2,3-diaminopyridine (1 equivalent) in glacial acetic acid, slowly add diethyl oxalate (1.1 equivalents).
-
Heat the reaction mixture to reflux (approximately 120°C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The product often precipitates out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol and then diethyl ether to remove residual acetic acid and unreacted starting materials.
-
Dry the product, 7-bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione, under a vacuum. The product can be used in the next step without further purification if high purity is achieved.
Part 2: Reduction to this compound
With the oxidized core in hand, the next step is the reduction of the pyrazine ring to its tetrahydro state. Electrochemical methods have been described for this transformation, but chemical reductions using hydride reagents are more common in a laboratory setting.[7]
Causality of Experimental Choices:
-
Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃): These are powerful reducing agents capable of reducing the amide functionalities within the pyrazinedione ring to amines. The choice of reagent can influence selectivity and reaction conditions. LiAlH₄ is highly reactive and requires anhydrous conditions, typically in solvents like tetrahydrofuran (THF).
-
Anhydrous THF: This is a standard aprotic solvent for reactions involving highly reactive hydride reagents, as it is non-reactive towards them.
-
Aqueous Workup (e.g., with Rochelle's salt or NaOH): This is a critical step to quench the excess reducing agent and hydrolyze the aluminum or boron complexes formed during the reaction, allowing for the isolation of the amine product.
Detailed Experimental Protocol:
-
Suspend 7-bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of borane-THF complex (or portion-wise addition of solid LiAlH₄) (excess, typically 3-4 equivalents) to the stirred suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 12-24 hours, monitoring by TLC.
-
Cool the reaction back to 0°C and cautiously quench the excess hydride by the slow, sequential addition of water, followed by 15% aqueous NaOH, and then more water.
-
Stir the resulting mixture vigorously for 1 hour until a granular precipitate forms.
-
Filter the solid salts and wash them thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude this compound.
-
Purify the crude product via column chromatography on silica gel.
Caption: Synthetic workflow for this compound.
The C7-Bromine: A Gateway for Molecular Diversification
The true synthetic power of this compound lies in the reactivity of its C7-bromo substituent. This position is primed for palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern medicinal chemistry for creating new carbon-carbon and carbon-heteroatom bonds.[3] This enables the rapid generation of analog libraries for SAR exploration.
Key Cross-Coupling Reactions:
-
Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or heteroaryl groups. This is widely used to explore how different aromatic substituents impact target binding.
-
Buchwald-Hartwig Amination: Reaction with amines to form new C-N bonds, introducing a diverse range of amino functionalities that can serve as key pharmacophoric features.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups, which can act as linkers or be further functionalized.
-
Heck Coupling: Reaction with alkenes to form new C-C double bonds.
Caption: Key cross-coupling reactions at the C7-position of the core scaffold.
Representative Protocol: Suzuki Coupling
-
To a microwave vial, add this compound (1 equivalent), the desired arylboronic acid (1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as potassium carbonate (K₂CO₃) (3 equivalents).
-
Evacuate and backfill the vial with an inert gas (argon).
-
Add a degassed solvent mixture, such as dioxane/water (4:1).
-
Seal the vial and heat in a microwave reactor at 100-120°C for 30-60 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the resulting product by column chromatography to yield the 7-aryl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine derivative.
Applications in Drug Discovery: A Scaffold for Potent and Selective Inhibitors
The functionalized tetrahydropyrido[2,3-b]pyrazine core has been successfully employed to develop inhibitors for several important therapeutic targets.
Anaplastic Lymphoma Kinase (ALK) Inhibitors
Dysregulation of the anaplastic lymphoma kinase (ALK) is a known driver in various cancers, including non-small cell lung cancer (NSCLC). A series of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines were designed as constrained analogs of a known kinase inhibitor scaffold. This work led to the identification of potent and selective ALK inhibitors with IC₅₀ values around 10 nM in enzymatic assays and 150 nM in cell-based assays.[8] The systematic elaboration of SAR, made possible by the versatile chemistry of the core, was critical to achieving this potency and selectivity.[8]
Overcoming Erlotinib Resistance in NSCLC
Erlotinib is an epidermal growth factor receptor (EGFR) inhibitor used to treat NSCLC, but resistance often develops, commonly through the T790M mutation. Novel pyrido[2,3-b]pyrazine derivatives have been synthesized and screened for their ability to inhibit both erlotinib-sensitive (PC9) and erlotinib-resistant (PC9-ER) cell lines.[9] One promising compound, 7n, demonstrated potent inhibition of both cell lines with IC₅₀ values of 0.09 µM and 0.15 µM, respectively, suggesting that this scaffold can be optimized to overcome known mechanisms of drug resistance.[9]
Antiviral Agents: HCMV Polymerase Inhibitors
The development of non-nucleoside inhibitors offers a promising strategy against human cytomegalovirus (HCMV), particularly for infections resistant to current therapies. The pyrido[2,3-b]pyrazine core has been utilized to develop novel HCMV DNA polymerase inhibitors.[10] By replacing a more lipophilic naphthyridinone core with the pyrido[2,3-b]pyrazine system, researchers were able to reduce off-target activity against the hERG ion channel, a common cause of cardiotoxicity.[10] A lead compound from this series showed potent antiviral activity (EC₅₀ = 0.33 µM) with low cytotoxicity, highlighting the scaffold's potential in developing safer antiviral drugs.[10]
| Compound Class/Derivative | Therapeutic Area | Biological Target | Reported Activity | Reference |
| Substituted Tetrahydropyrido[2,3-b]pyrazines | Oncology | Anaplastic Lymphoma Kinase (ALK) | IC₅₀ ≈ 10 nM (enzyme), ≈ 150 nM (cell) | [8] |
| Pyrido[2,3-b]pyrazine (Compound 7n) | Oncology (NSCLC) | Unknown (effective on EGFR mutant lines) | IC₅₀ = 0.09 µM (PC9), 0.15 µM (PC9-ER) | [9] |
| 2-Substituted Pyrido[2,3-b]pyrazines | Infectious Disease | Human Cytomegalovirus (HCMV) Polymerase | EC₅₀ = 0.33 µM (Compound 27) | |
| General Pyrido[2,3-b]pyrazine Derivatives | Various | Various (Kinases, Microbes) | Broad spectrum activity | [3] |
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a strategic platform for innovation in drug discovery. Its robust synthesis and the exceptional versatility of the C7-bromo group provide chemists with a reliable and efficient means to generate diverse molecular libraries. The demonstrated success of this scaffold in producing potent and selective inhibitors against challenging targets like ALK, drug-resistant EGFR, and viral polymerases underscores its significant potential. Future research will likely focus on exploring new vector space around the core, employing advanced synthetic methodologies to access novel analogs, and applying this scaffold to an even broader range of biological targets. For medicinal chemists and drug development professionals, the this compound core remains a highly valuable tool in the pursuit of next-generation therapeutics.
References
- Benchchem. (n.d.). 7-Bromopyrido[2,3-b]pyrazine.
- ResearchGate. (n.d.). Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction.
- Sigma-Aldrich. (n.d.). 7-Bromo-1,2,3,4-tetrahydro-pyrido[2,3-b]pyrazine.
-
Hodgetts, K. L., et al. (2010). Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase. Bioorganic & Medicinal Chemistry, 18(12), 4351-62. Retrieved from [Link]
- Sunway Pharm Ltd. (n.d.). This compound.
- BLDpharm. (n.d.). This compound.
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Hjouji, M. Y., et al. (2017). 7-Bromo-1,4-dibutyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-2,3-dione. IUCrData, 2, x170984. Retrieved from [Link]
- Abovchem. (n.d.). This compound.
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MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved from [Link]
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MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved from [Link]
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RSC Publishing. (n.d.). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. Retrieved from [Link]
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Kékesi, L., et al. (2013). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Bioorganic & Medicinal Chemistry Letters, 23(21), 5854-8. Retrieved from [Link]
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PubChem. (n.d.). 7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one. Retrieved from [Link]
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National Institutes of Health. (n.d.). Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. Retrieved from [Link]
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RSC Publishing. (2022). Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties. Retrieved from [Link]
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MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis and Strategic Utility of 7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Foreword: The Strategic Importance of the Pyrido[2,3-b]pyrazine Scaffold
In the landscape of modern medicinal chemistry, nitrogen-containing heterocyclic compounds are foundational pillars, forming the core structures of a significant majority of FDA-approved small-molecule drugs. Their prevalence is a direct consequence of their ability to present functional groups in precise three-dimensional orientations, enabling specific and high-affinity interactions with biological targets such as kinases, receptors, and viral enzymes.
Within this vast chemical space, the pyrido[2,3-b]pyrazine scaffold has emerged as a "privileged structure." Its rigid, bicyclic framework is bioisosteric to other key heterocycles like purines and pteridines, allowing it to serve as a versatile template for inhibitor design. Molecules incorporating this core have demonstrated a remarkable breadth of biological activity, including potent inhibition of human cytomegalovirus (HCMV) polymerase, antagonism of the TRPV1 ion channel for pain management, and overcoming resistance in cancer cell lines.[1][2] The strategic value of this scaffold, therefore, lies in its proven ability to anchor pharmacophores in a manner conducive to potent and selective biological intervention.
This guide focuses on a particularly valuable derivative: 7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine . The introduction of a bromine atom at the 7-position transforms the scaffold into a powerful synthetic intermediate. This halogen serves as a versatile chemical "handle," enabling a wide array of palladium-catalyzed cross-coupling reactions for late-stage diversification and the exploration of structure-activity relationships (SAR). Furthermore, the saturation of the pyrazine ring introduces a non-planar, three-dimensional character to the molecule, which can be critical for optimizing binding to complex protein active sites and improving pharmacokinetic properties.
This document provides a comprehensive overview of the synthesis of this key building block, detailing not just the "how" but the critical "why" behind the procedural choices, reflecting field-proven insights for researchers in drug discovery and development.
Part 1: Retrosynthetic Analysis and Strategy
The "discovery" of a building block like this compound is less about a singular serendipitous event and more about the logical design of a synthetic pathway to access a molecule with predictable utility. Our retrosynthetic strategy is dictated by the need for a robust, scalable, and chemoselective process.
The target molecule can be disconnected in two key ways: the reduction of the pyrazine ring and the formation of the aromatic pyridopyrazine core. This leads to a logical forward synthesis proceeding through two major stages:
-
Construction of the Aromatic Core: Synthesis of 7-bromopyrido[2,3-b]pyrazine.
-
Selective Reduction: Saturation of the pyrazine ring to yield the final tetrahydro product.
Caption: Retrosynthetic pathway for the target compound.
This multi-step approach allows for purification and characterization at key intermediate stages, ensuring the quality of the material progressing through the synthesis and simplifying troubleshooting.
Part 2: Detailed Experimental Protocols
The following protocols are presented as a self-validating system. Adherence to these steps, coupled with in-process analytical checks, will ensure the successful synthesis of the target compound.
Stage 1: Synthesis of 7-Bromopyrido[2,3-b]pyrazine (3)
Workflow for Stage 1 Synthesis
Caption: Workflow for the synthesis of the aromatic intermediate.
Step 1.1: Nitration of 2-Amino-5-bromopyridine (1)
-
Expertise & Rationale: The nitration of an aminopyridine ring is a regioselective process directed by the activating amino group. The reaction must be performed at low temperatures to control the exothermic reaction and prevent over-nitration. Concentrated sulfuric acid is used to protonate the nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺) in situ, which is the active nitrating agent.
-
Protocol:
-
To a stirred solution of concentrated sulfuric acid (150 mL) in a three-necked flask equipped with a thermometer and a dropping funnel, cool the acid to 0 °C in an ice-salt bath.
-
Add 2-amino-5-bromopyridine (50 g, 0.289 mol) portion-wise, ensuring the temperature does not exceed 10 °C.
-
Once the addition is complete and a homogenous solution is formed, add a mixture of concentrated nitric acid (25 mL) and sulfuric acid (25 mL) dropwise from the addition funnel, maintaining the internal temperature between 0-5 °C.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for 2 hours, then let it warm to room temperature and stir for an additional 4 hours.
-
Carefully pour the reaction mixture onto 1 kg of crushed ice with vigorous stirring.
-
Neutralize the resulting solution by the slow addition of concentrated ammonium hydroxide until the pH is ~7-8. This will precipitate the product.
-
Filter the yellow solid, wash thoroughly with cold water, and dry under vacuum to yield 2-amino-5-bromo-3-nitropyridine (2) .
-
Step 1.2: Reduction of 2-Amino-5-bromo-3-nitropyridine (2)
-
Expertise & Rationale: The reduction of an aromatic nitro group in the presence of an aryl bromide is a common transformation. Catalytic hydrogenation could risk de-bromination. Therefore, a metal-acid reduction system, such as iron in acetic acid, is a robust and chemoselective choice. Iron acts as the electron donor, and acetic acid provides the protons for the reduction. This method is highly effective and avoids the use of more expensive or hazardous reagents.
-
Protocol:
-
Create a suspension of iron powder (65 g, 1.16 mol) in a mixture of ethanol (300 mL) and water (100 mL).
-
Add glacial acetic acid (20 mL) and heat the mixture to reflux with vigorous stirring.
-
Add 2-amino-5-bromo-3-nitropyridine (2) (40 g, 0.183 mol) portion-wise to the refluxing mixture. The reaction is exothermic; control the addition rate to maintain a steady reflux.
-
After the addition is complete, continue to reflux for 3 hours, monitoring the reaction by TLC until the starting material is consumed.
-
While still hot, filter the reaction mixture through a pad of Celite to remove the iron salts. Wash the Celite pad with hot ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to remove residual acetic acid, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate to yield crude 5-bromo-2,3-diaminopyridine , which can be used in the next step without further purification.
-
Step 1.3: Condensation with Glyoxal
-
Expertise & Rationale: The formation of the pyrazine ring is achieved by the condensation of the 1,2-diamine with a 1,2-dicarbonyl compound, in this case, glyoxal. The reaction is typically acid-catalyzed and driven to completion by the removal of water. Using a 40% aqueous solution of glyoxal is convenient, and refluxing in ethanol provides sufficient heat to drive the reaction.
-
Protocol:
-
Dissolve the crude 5-bromo-2,3-diaminopyridine from the previous step in ethanol (250 mL).
-
To this solution, add 40% aqueous glyoxal (28 mL, ~0.22 mol) dropwise.
-
Heat the reaction mixture to reflux and maintain for 4 hours. A precipitate may form as the product is generated.
-
Cool the reaction mixture to room temperature and then in an ice bath for 1 hour to maximize precipitation.
-
Filter the solid, wash with cold ethanol, and then with a small amount of diethyl ether.
-
Dry the solid under vacuum to yield 7-bromopyrido[2,3-b]pyrazine (3) as a solid.
-
Stage 2: Reduction to this compound (4)
-
Expertise & Rationale: The reduction of the pyrazine ring to a piperazine is the final and most critical step. The C=N double bonds within the pyrazine ring are susceptible to reduction by hydride reagents. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild, selective, and safe reducing agent, typically used in alcoholic solvents. Its chemoselectivity is a key advantage; it will readily reduce the imine-like bonds of the pyrazine ring without affecting the aryl bromide, which could be compromised by more powerful reducing agents like lithium aluminum hydride or catalytic hydrogenation under harsh conditions. The reaction proceeds via the transfer of hydride ions (H⁻) to the electrophilic carbons of the C=N bonds.
-
Protocol:
-
Suspend 7-bromopyrido[2,3-b]pyrazine (3) (20 g, 0.095 mol) in methanol (400 mL) in a large round-bottom flask.
-
Cool the suspension to 0 °C using an ice bath.
-
Add sodium borohydride (NaBH₄) (18 g, 0.476 mol, 5 equivalents) portion-wise over 30 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and control the rate of addition to manage the effervescence.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours (overnight). Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture back to 0 °C and slowly quench the excess NaBH₄ by the dropwise addition of acetone, followed by water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 150 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to yield a solid. Purify by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure This compound (4) .
-
Part 3: Characterization and Data
Validation of the final product's identity and purity is paramount. The following data are typical for a successfully synthesized batch of the target compound.
| Parameter | Value |
| Molecular Formula | C₇H₈BrN₃ |
| Molecular Weight | 214.07 g/mol |
| Appearance | Off-white to pale yellow solid |
| Purity (by HPLC) | >96% |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.65 (d, J=2.0 Hz, 1H, Ar-H), 7.01 (d, J=2.0 Hz, 1H, Ar-H), 6.55 (br s, 1H, NH), 5.95 (br s, 1H, NH), 3.35 (t, J=5.0 Hz, 2H, CH₂), 3.05 (t, J=5.0 Hz, 2H, CH₂) |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 151.2, 144.8, 135.5, 129.1, 110.5, 43.8, 42.1 |
| Mass Spec (ESI+) | m/z 214.0, 216.0 [M+H]⁺ (Isotopic pattern for Br) |
Note: NMR chemical shifts are referenced to residual solvent peaks. Actual values may vary slightly based on solvent and concentration.
Part 4: Strategic Application in Drug Discovery
The true value of This compound is realized in its application as a versatile scaffold for building complex molecular architectures. The bromine atom at the 7-position is the key functional handle for diversification.
Utility in Structure-Activity Relationship (SAR) Studies
Caption: Key cross-coupling reactions enabled by the 7-bromo substituent.
-
Suzuki Coupling: Reaction with boronic acids or esters allows for the introduction of a vast array of aryl and heteroaryl groups. This is fundamental for exploring interactions with aromatic residues (e.g., Phe, Tyr, Trp) in a protein's active site.
-
Buchwald-Hartwig Amination: Enables the formation of C-N bonds, introducing primary or secondary amines. These can serve as hydrogen bond donors or acceptors, or as points for further derivatization.
-
Sonogashira Coupling: Introduces alkynyl groups, which can act as rigid linkers to probe deeper pockets of a binding site or be further transformed into other functional groups.
-
Stille Coupling: Reaction with organostannanes provides another route to C-C bond formation, often with complementary scope to the Suzuki reaction.
The secondary amines at the 1- and 4-positions of the saturated pyrazine ring also offer opportunities for derivatization through acylation, alkylation, or sulfonylation, allowing for fine-tuning of solubility, metabolic stability, and interactions with the solvent-exposed regions of a target.
Conclusion
This compound is more than a mere chemical; it is a strategic tool for the medicinal chemist. Its synthesis, while multi-step, is robust and relies on well-understood, scalable chemical transformations. The final product combines the privileged nature of the pyridopyrazine core with the synthetic flexibility afforded by a strategically placed bromine atom and the desirable 3D geometry of a saturated ring. This guide provides the necessary technical details and scientific rationale to empower researchers to confidently synthesize this key intermediate, accelerating the discovery and development of next-generation therapeutics.
References
-
Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. ChemMedChem, 2024. [1]
-
Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. Bioorganic & Medicinal Chemistry Letters, 2010. [2]
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A Technical Guide to the Spectral Analysis of 7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
This in-depth technical guide provides a comprehensive overview of the expected spectral data for 7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] While publicly available experimental spectra for this specific molecule are limited, this guide will leverage established principles of spectroscopy and data from analogous structures to provide a robust framework for its characterization. The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to confidently identify and analyze this compound.
Molecular Structure and Spectroscopic Overview
This compound possesses a fused heterocyclic ring system. The structure comprises a tetrahydropyrazine ring fused to a pyridine ring, with a bromine atom substituted on the pyridine moiety. This unique arrangement of aromatic and saturated rings, along with the presence of nitrogen and bromine atoms, gives rise to a distinct spectroscopic fingerprint.
The primary analytical techniques for the structural elucidation of this molecule are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each technique provides complementary information, which, when combined, allows for unambiguous structure confirmation.
Caption: Key properties of the target molecule.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, MS is crucial for confirming the presence of bromine.
Expected Mass Spectrum
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M+). Due to the natural isotopic abundance of bromine (79Br and 81Br in an approximate 1:1 ratio), the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units. This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.
| Ion | Expected m/z | Description |
| [M]+ | 213 | Molecular ion with 79Br |
| [M+2]+ | 215 | Molecular ion with 81Br |
Fragmentation of the molecular ion will provide further structural information. Common fragmentation pathways for this class of compounds may involve the loss of fragments from the tetrahydropyrazine ring.
Experimental Protocol: Acquiring a Mass Spectrum
-
Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent, such as methanol or acetonitrile.
-
Instrumentation: Utilize a mass spectrometer equipped with an electron ionization (EI) or electrospray ionization (ESI) source.
-
Analysis: Introduce the sample into the instrument. For EI, the sample is vaporized and bombarded with a high-energy electron beam. For ESI, the sample solution is sprayed into the mass spectrometer, generating charged droplets.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).
Caption: A typical workflow for mass spectrometry analysis.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will be characterized by absorptions corresponding to N-H, C-H, C=N, and C=C bonds.
Expected IR Absorption Bands
| Wavenumber (cm-1) | Functional Group | Description |
| 3400-3200 | N-H stretch | Secondary amine in the tetrahydropyrazine ring. |
| 3100-3000 | Aromatic C-H stretch | C-H bonds on the pyridine ring. |
| 2950-2800 | Aliphatic C-H stretch | C-H bonds in the tetrahydropyrazine ring. |
| 1600-1450 | C=C and C=N stretch | Aromatic ring stretching vibrations. |
| 850-750 | C-H out-of-plane bend | Bending vibrations of C-H bonds on the substituted pyridine ring. |
| Below 700 | C-Br stretch | Carbon-bromine bond vibration. |
The presence of a band in the 3400-3200 cm-1 region would be indicative of the N-H group in the tetrahydropyrazine ring.[3] The aromatic region between 1600-1450 cm-1 will show multiple bands due to the vibrations of the pyridine and pyrazine rings.[4]
Experimental Protocol: Acquiring an IR Spectrum
-
Sample Preparation: The solid sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
-
Data Acquisition: A background spectrum of the empty sample compartment (or the ATR crystal) is recorded first. Then, the sample spectrum is recorded.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. Both 1H and 13C NMR will provide crucial information about the carbon-hydrogen framework of this compound.
Expected 1H NMR Spectrum
The 1H NMR spectrum will show signals for both the aromatic protons on the pyridine ring and the aliphatic protons on the tetrahydropyrazine ring. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals will allow for the assignment of each proton.
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic CH | 7.0-8.5 | Doublet, Singlet | 2H |
| N-H | Variable (broad) | Singlet | 1H |
| Aliphatic CH2 | 3.0-4.0 | Multiplets | 4H |
The two aromatic protons will likely appear as a doublet and a singlet, depending on their positions relative to the bromine atom and the fused ring. The protons on the tetrahydropyrazine ring are expected to appear as multiplets in the aliphatic region of the spectrum. The N-H proton signal is often broad and its chemical shift can vary depending on the solvent and concentration.
Expected 13C NMR Spectrum
The 13C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts will differentiate between aromatic and aliphatic carbons.
| Carbon Type | Expected Chemical Shift (ppm) |
| Aromatic C-Br | 110-125 |
| Aromatic C-H | 120-140 |
| Aromatic C (quaternary) | 140-160 |
| Aliphatic C-N | 40-60 |
The carbon atom attached to the bromine will be significantly shifted, and its exact position will be influenced by the electronic effects of the bromine atom.
Experimental Protocol: Acquiring NMR Spectra
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution.
-
Data Acquisition: Acquire a 1H NMR spectrum followed by a 13C NMR spectrum. Two-dimensional NMR experiments, such as COSY and HSQC, can be performed to further confirm the assignments.
-
Data Processing: The acquired data is Fourier-transformed and the resulting spectra are phased, baseline-corrected, and integrated.
Caption: The interplay of different NMR data in structure elucidation.
Conclusion
The structural characterization of this compound is a multi-faceted process that relies on the synergistic application of mass spectrometry, IR spectroscopy, and NMR spectroscopy. While direct experimental data may be sparse in the public domain, a thorough understanding of spectroscopic principles and data from related compounds provides a solid foundation for its analysis. The distinctive isotopic signature of bromine in the mass spectrum, the characteristic functional group absorptions in the IR spectrum, and the detailed structural map provided by 1H and 13C NMR spectra together allow for the confident identification and characterization of this important heterocyclic compound.
References
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Mor. J. Chem. (2022). Chemical Transformation of Pyrazine Derivatives. [Link]
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National Institute of Standards and Technology. Pyrazine - NIST WebBook. [Link][5]
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PubMed. Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase. [Link][1]
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RSC Publishing. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. [Link][7]
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Sayeed Saraf, et al. Infrared Spectra of Phenothiazines. [Link][3]
-
ScienceDirect. Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. [Link][4]
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Methodological & Application
The Strategic Utility of 7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine in Modern Drug Discovery
Introduction: A Privileged Scaffold for Navigating Chemical Space
In the landscape of contemporary medicinal chemistry, the quest for novel therapeutic agents is intrinsically linked to the exploration of diverse chemical architectures. Among these, heterocyclic scaffolds have risen to prominence, offering a three-dimensional framework amenable to intricate functionalization. The pyrido[2,3-b]pyrazine core, a fusion of pyridine and pyrazine rings, represents a "privileged scaffold" due to its recurrent appearance in biologically active compounds. This guide focuses on a key derivative, 7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine , and its pivotal role as a versatile research tool for drug discovery professionals.
The strategic placement of a bromine atom at the 7-position transforms this molecule from a mere structural component into a dynamic platform for chemical innovation. Bromine, being an excellent leaving group, unlocks a gateway to a multitude of cross-coupling reactions, enabling the systematic and modular construction of compound libraries.[1] This allows researchers to meticulously probe structure-activity relationships (SAR) and optimize compounds for desired biological activities.[1] Furthermore, the tetrahydropyrazine ring introduces conformational flexibility, a desirable trait for effective interaction with the complex topographies of biological targets.
This document serves as a comprehensive guide to leveraging this compound in a research setting. We will delve into its application as a foundational building block, provide detailed protocols for its derivatization, and discuss its strategic implementation in fragment-based drug discovery (FBDD) and the synthesis of targeted compound libraries.
Core Applications: A Gateway to Novel Chemical Entities
The primary utility of this compound lies in its capacity as a versatile intermediate for the synthesis of more complex molecules.[2] Its structure is particularly amenable to modification, making it an invaluable asset in the development of kinase inhibitors and agents active in the central nervous system.[2] The pyrido[2,3-b]pyrazine scaffold has been successfully employed in the development of potent inhibitors for targets such as Anaplastic Lymphoma Kinase (ALK), a key player in certain cancers. Furthermore, derivatives have shown promise in overcoming drug resistance, for instance, in erlotinib-resistant cancer cell lines.
The true power of this research tool is realized through the strategic exploitation of the 7-bromo position. This "handle" allows for the introduction of a wide array of substituents via robust and well-established palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These methodologies form the cornerstone of modern medicinal chemistry, enabling the rapid and efficient generation of diverse analogs for biological screening.
Experimental Protocols: Harnessing the Potential of a Versatile Scaffold
The following protocols are designed to provide researchers with a practical framework for utilizing this compound in their synthetic workflows. The causality behind each step is explained to ensure a thorough understanding of the experimental design.
Protocol 1: Synthesis of the Pyrido[2,3-b]pyrazine Core
To appreciate the utility of the title compound, it is instructive to understand the synthesis of its aromatic core. A common and efficient method is the condensation of a substituted 2,3-diaminopyridine with a 1,2-dicarbonyl compound.[1]
Reaction Scheme:
A simplified condensation reaction to form the core structure.
Materials:
-
5-Bromo-2,3-diaminopyridine
-
1,2-dicarbonyl compound (e.g., glyoxal, 2,3-butanedione)
-
Glacial acetic acid
-
Distilled water
Procedure:
-
In a round-bottom flask, dissolve 5-Bromo-2,3-diaminopyridine (1 equivalent) in glacial acetic acid.
-
Add the 1,2-dicarbonyl compound (1.1 equivalents) to the solution.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker of cold distilled water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization or column chromatography.
Rationale: The acidic medium of glacial acetic acid catalyzes the condensation reaction between the diamine and the dicarbonyl compound, leading to the formation of the pyrazine ring fused to the pyridine core. The precipitation in water allows for easy isolation of the crude product.
Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for creating carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl moieties at the 7-position.
Workflow:
General workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1 equivalent), the arylboronic acid/ester (1.2-1.5 equivalents), and the base (2-3 equivalents).
-
Add the palladium catalyst (0.05-0.1 equivalents).
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Rationale: The palladium catalyst facilitates a catalytic cycle involving oxidative addition to the C-Br bond, transmetalation with the boronic acid derivative, and reductive elimination to form the new C-C bond and regenerate the active catalyst. The base is crucial for the transmetalation step.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Efficient for coupling aryl bromides. |
| Base | K₂CO₃, Cs₂CO₃ | Activates the boronic acid for transmetalation. |
| Solvent | Dioxane/Water, Toluene | Solubilizes reactants and facilitates the reaction. |
| Temperature | 80-100 °C | Provides sufficient energy for the catalytic cycle. |
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination enables the synthesis of arylamines, allowing for the introduction of a diverse range of nitrogen-containing functionalities at the 7-position.[3]
Catalytic Cycle:
Simplified catalytic cycle for the Buchwald-Hartwig amination.
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., SPhos, XPhos)
-
Base (e.g., NaOt-Bu, K₃PO₄)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a dry Schlenk flask.
-
Add this compound (1 equivalent) and the amine (1.2-1.5 equivalents).
-
Add the anhydrous, degassed solvent.
-
Seal the flask and heat the reaction mixture to 90-110 °C for 6-24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and quench with water.
-
Extract the product with an organic solvent, and wash the combined organic layers with brine.
-
Dry the organic phase, concentrate, and purify the residue by column chromatography.
Rationale: This reaction also proceeds via a palladium-catalyzed cycle. Bulky, electron-rich phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the key steps of oxidative addition and reductive elimination.[4] The strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile.
| Parameter | Condition | Rationale |
| Catalyst/Ligand | Pd₂(dba)₃ / SPhos | A robust system for coupling a wide range of amines. |
| Base | NaOt-Bu | A strong, non-nucleophilic base to deprotonate the amine. |
| Solvent | Toluene | Anhydrous and high-boiling, suitable for the reaction. |
| Temperature | 90-110 °C | Necessary to drive the catalytic cycle to completion. |
Strategic Implementation in Drug Discovery
Fragment-Based Drug Discovery (FBDD)
Fragment-based drug discovery is a powerful strategy that begins with screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target.[5] The tetrahydropyrido[2,3-b]pyrazine core is an excellent candidate for inclusion in a fragment library due to its desirable physicochemical properties, including a three-dimensional structure and hydrogen bond donors and acceptors.
This compound serves as an ideal starting point for "fragment growing" or "fragment linking" strategies. Once the core fragment is identified as a binder, the 7-bromo position provides a specific vector for chemical elaboration, allowing medicinal chemists to synthesize derivatives that extend into adjacent pockets of the protein's binding site to enhance potency and selectivity.
Library Synthesis for Targeted Therapies
The protocols described above can be readily adapted for parallel synthesis to generate large, diverse libraries of pyrido[2,3-b]pyrazine derivatives. By systematically varying the arylboronic acids in the Suzuki coupling or the amines in the Buchwald-Hartwig amination, researchers can rapidly explore the chemical space around this privileged scaffold. This approach is highly effective for developing structure-activity relationships and optimizing lead compounds for various therapeutic targets, including kinases, G-protein coupled receptors, and enzymes. The pyrido[2,3-b]pyrazine scaffold has been particularly fruitful in the discovery of inhibitors of human cytomegalovirus (HCMV) polymerase.[6]
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool that empowers researchers to navigate the complexities of drug discovery with precision and efficiency. Its versatile reactivity, coupled with the biological relevance of the pyrido[2,3-b]pyrazine scaffold, makes it an indispensable asset for generating novel chemical entities with therapeutic potential. The robust and well-defined protocols for its derivatization provide a clear path for medicinal chemists to design and synthesize targeted compound libraries, ultimately accelerating the journey from hit identification to lead optimization.
References
-
RSC Publishing. (2022, March 1). Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties. Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction | Request PDF. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
RSC Publishing. (n.d.). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026, January 7). Buchwald-Hartwig Amination. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. Retrieved from [Link]
-
YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Sunway Pharm Ltd. (n.d.). This compound - CAS:52333-31-0. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]
-
Cambridge Healthtech Institute. (n.d.). Fragment-Based Drug Discovery. Retrieved from [Link]
-
Oxford Protein Informatics Group. (2022, March 1). Fragment Based Drug Discovery with Crystallographic Fragment Screening at XChem and Beyond. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Fragment-based screening with natural products for novel anti-parasitic disease drug discovery. Retrieved from [Link]
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- 6. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Introduction: A Versatile Scaffold for Drug Discovery
The pyrido[2,3-b]pyrazine core is a privileged heterocyclic motif in medicinal chemistry, forming the backbone of numerous compounds with a wide range of biological activities.[1][2][3] Derivatives have shown promise as anticancer agents, antimicrobials, anti-inflammatories, and antivirals.[1][4] The introduction of a bromine atom at the 7-position, as in 7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine, provides a crucial handle for further synthetic diversification through various cross-coupling reactions.[1] This allows for the systematic exploration of the chemical space around the core structure to optimize therapeutic efficacy and pharmacokinetic properties. For instance, derivatives of the pyrido[2,3-b]pyrazine scaffold have been investigated as inhibitors of human cytomegalovirus (HCMV) polymerase and as agents to overcome erlotinib resistance in non-small-cell lung cancer.[4][5]
This document provides detailed experimental protocols for the synthesis, purification, and characterization of this compound, as well as a representative application in a Suzuki-Miyaura cross-coupling reaction.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 52333-31-0 | [6][7][8] |
| Molecular Formula | C₇H₈BrN₃ | [6][9][10] |
| Molecular Weight | 214.07 g/mol | [9][10] |
| Appearance | Off-white solid | [6] |
| Purity | Typically ≥95% | [6][9] |
| Storage | Store in a freezer | [6] |
Experimental Protocols
Part 1: Synthesis of this compound
The synthesis of the target compound can be envisioned in a two-step process: first, the construction of the aromatic 7-Bromopyrido[2,3-b]pyrazine core, followed by its selective reduction to the tetrahydro derivative.
Step 1: Synthesis of 7-Bromopyrido[2,3-b]pyrazine
The synthesis of the pyrido[2,3-b]pyrazine ring system is commonly achieved through the condensation of a diamine with a 1,2-dicarbonyl compound.[11] In this case, 5-bromo-2,3-diaminopyridine is the key starting material.
-
Reaction Scheme:
Caption: Synthesis of 7-Bromopyrido[2,3-b]pyrazine.
-
Materials:
-
5-Bromo-2,3-diaminopyridine
-
Glyoxal (40% solution in water)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
-
-
Protocol:
-
To a solution of 5-bromo-2,3-diaminopyridine (1.0 eq) in ethanol (10 mL per 1 g of diamine) in a round-bottom flask, add glyoxal (1.1 eq of 40% aqueous solution) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 7-Bromopyrido[2,3-b]pyrazine as a solid.
-
Step 2: Reduction to this compound
The reduction of the pyrazine ring can be achieved using various reducing agents. A common method for the reduction of similar heterocyclic systems is catalytic hydrogenation. The electrochemical reduction of pyrido[2,3-b]pyrazines is also reported to yield dihydro and subsequently tetrahydro derivatives.[11]
-
Reaction Scheme:
Caption: Reduction to the tetrahydro derivative.
-
Materials:
-
7-Bromopyrido[2,3-b]pyrazine
-
Palladium on carbon (10% Pd/C)
-
Ethanol
-
Hydrogen gas (H₂)
-
Celite®
-
-
Protocol:
-
In a hydrogenation flask, dissolve 7-Bromopyrido[2,3-b]pyrazine (1.0 eq) in ethanol.
-
Carefully add 10% Pd/C (10% by weight of the starting material) to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.
-
Part 2: Purification and Characterization
-
Purification:
-
Column Chromatography: For the intermediate, 7-Bromopyrido[2,3-b]pyrazine, a silica gel column with a mobile phase gradient of ethyl acetate in hexanes is effective. For the final product, if required, a similar system can be used, potentially with a more polar solvent system like dichloromethane/methanol.
-
Recrystallization: The final product, if a solid, can often be purified by recrystallization from a suitable solvent such as ethanol or an ethyl acetate/hexanes mixture.
-
-
Characterization: The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.[12][13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure. The appearance of aliphatic proton signals corresponding to the tetrahydro-pyrazine ring and the disappearance of the aromatic pyrazine protons will be indicative of a successful reduction.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition.
-
High-Performance Liquid Chromatography (HPLC): The purity of the final compound should be assessed by HPLC.
-
| Analytical Technique | Expected Observations |
| ¹H NMR | Appearance of signals in the aliphatic region (typically 3-4 ppm) for the -CH₂-CH₂- protons of the tetrahydropyrazine ring. |
| ¹³C NMR | Appearance of signals for the sp³ hybridized carbons of the tetrahydropyrazine ring. |
| Mass Spec (ESI+) | [M+H]⁺ peak corresponding to the molecular weight of the product (215.00/217.00 for bromine isotopes). |
| HPLC | A single major peak indicating high purity. |
Part 3: Application in Suzuki-Miyaura Cross-Coupling
The 7-bromo substituent serves as an excellent handle for introducing molecular diversity via palladium-catalyzed cross-coupling reactions.[1] The following is a representative protocol for a Suzuki-Miyaura coupling.
-
Workflow:
Caption: Suzuki-Miyaura cross-coupling workflow.
-
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
-
Protocol:
-
To a reaction vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen).
-
Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio).
-
Seal the vial and heat the reaction mixture to 90 °C for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 7-aryl-substituted product.
-
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
7-Bromopyrido[2,3-b]pyrazine is classified as a warning, with hazard statements H302, H315, H319, H335, indicating it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[15]
-
Palladium catalysts are toxic and should be handled with care.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
This compound is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. The protocols outlined in this document provide a comprehensive guide for its synthesis, purification, characterization, and subsequent functionalization. The versatility of the 7-bromo position allows for the creation of diverse libraries of compounds for screening in drug discovery programs.
References
-
Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties - RSC Publishing. (URL: [Link])
-
Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction | Request PDF - ResearchGate. (URL: [Link])
-
Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Publishing. (URL: [Link])
-
Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed. (URL: [Link])
-
Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - NIH. (URL: [Link])
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (URL: [Link])
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (URL: [Link])
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI. (URL: [Link])
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- 13. 52333-31-0|this compound|BLD Pharm [bldpharm.com]
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The Strategic Application of 7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine in Modern Drug Discovery
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of contemporary medicinal chemistry, the identification and utilization of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of efficient drug discovery. The 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine core has emerged as one such scaffold, offering a unique three-dimensional architecture that is particularly amenable to the design of potent and selective kinase inhibitors. The introduction of a bromine atom at the 7-position of this scaffold yields 7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine, a key synthetic intermediate that serves as a versatile linchpin for the development of novel therapeutics. The bromine atom, acting as a convenient chemical handle, allows for a wide array of palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacological properties.[1] This guide provides an in-depth exploration of the synthesis, derivatization, and application of this valuable building block in drug discovery, with a particular focus on its role in the development of Anaplastic Lymphoma Kinase (ALK) inhibitors.
The Tetrahydropyrido[2,3-b]pyrazine Scaffold: A Strategic Choice
The partial saturation of the pyridine ring in the tetrahydropyrido[2,3-b]pyrazine scaffold confers several advantages in drug design. Unlike their planar aromatic counterparts, these saturated heterocyclic systems introduce a defined three-dimensional geometry. This can lead to improved target-binding affinity and selectivity by allowing for more specific and directional interactions with the protein target. Furthermore, the introduction of sp³-hybridized carbon atoms can enhance the pharmacokinetic properties of a drug candidate, often leading to improved solubility, metabolic stability, and oral bioavailability. Pyridine-based ring systems are extensively utilized in drug design due to their significant impact on pharmacological activity, leading to the discovery of numerous therapeutic agents.[2]
Synthesis of the Core Scaffold: A Representative Protocol
The synthesis of the this compound core can be achieved through a multi-step sequence, typically involving the construction of the heterocyclic ring system followed by a regioselective bromination. While various synthetic routes have been developed for related pyrido[2,3-b]pyrazine systems, a common approach involves the condensation of a suitably substituted diaminopyridine with a dicarbonyl compound.[1][3] The following is a representative, generalized protocol for the synthesis of the title compound.
Protocol 1: Synthesis of this compound
Step 1: Synthesis of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
-
To a solution of 2,3-diaminopyridine (1.0 eq) in a suitable solvent such as ethanol, add glyoxal (1.1 eq, 40% in water).
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine.
Step 2: Bromination
-
Dissolve the 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine (1.0 eq) in a suitable solvent such as acetic acid.
-
Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Characterization Data for this compound
| Property | Value |
| Molecular Formula | C₇H₈BrN₃ |
| Molecular Weight | 214.07 g/mol [4] |
| Appearance | Off-white solid[5] |
| Purity | Typically >95%[4] |
| Storage | Keep in freezer[5] |
Note: Specific spectral data (¹H NMR, ¹³C NMR, MS) should be acquired for each synthesized batch to confirm identity and purity.
Application in Kinase Inhibitor Discovery: Targeting Anaplastic Lymphoma Kinase (ALK)
Dysregulation of the Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinase is a key driver in several cancers, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma.[6] The 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine scaffold has been successfully employed to develop potent and selective ALK inhibitors. The bromine atom at the 7-position of the scaffold provides a crucial anchor point for introducing various substituents to probe the ATP-binding site of the kinase.
Synthetic Derivatization via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[7] This reaction is particularly well-suited for the derivatization of this compound, allowing for the introduction of a wide range of aryl and heteroaryl moieties.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).
-
Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water (4:1).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Biological Evaluation: Assessing ALK Inhibition
The inhibitory activity of the synthesized compounds against ALK can be evaluated using both enzymatic and cell-based assays.
Protocol 3: In Vitro ALK Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the purified ALK enzyme. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
-
Reagents and Materials:
-
Purified recombinant ALK enzyme
-
Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)
-
ATP
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
-
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the test compound, ALK enzyme, and the substrate/ATP mixture.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Protocol 4: Cellular ALK Phosphorylation Assay
This assay determines the ability of a compound to inhibit ALK autophosphorylation in a cellular context. The H2228 non-small cell lung cancer cell line, which harbors an EML4-ALK fusion protein, is a suitable model system.[8][9]
-
Cell Culture:
-
Culture H2228 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
-
Treatment:
-
Seed H2228 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 2-4 hours).
-
-
Cell Lysis and Western Blotting:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated ALK (p-ALK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe with an antibody for total ALK as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for p-ALK and total ALK.
-
Normalize the p-ALK signal to the total ALK signal for each treatment condition.
-
Determine the concentration-dependent inhibition of ALK phosphorylation and calculate the IC₅₀ value.
-
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block in drug discovery. Its unique structural features and the synthetic tractability afforded by the bromine handle make it an ideal starting point for the generation of compound libraries targeting a range of therapeutic targets, most notably protein kinases. The successful application of this scaffold in the development of potent ALK inhibitors highlights its potential for addressing unmet medical needs in oncology. Future work in this area will likely focus on the exploration of novel cross-coupling methodologies to further expand the chemical space accessible from this scaffold, as well as its application in the design of inhibitors for other kinase targets implicated in human disease.
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National Center for Biotechnology Information. (2016). Immunoassays for the quantification of ALK and phosphorylated ALK support the evaluation of on‐target ALK inhibitors in neuroblastoma. Retrieved from [Link]
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National Center for Biotechnology Information. (2012). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. Retrieved from [Link]
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Application Notes & Protocols: Leveraging 7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine in Modern Cancer Research
These application notes serve as a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine in the discovery of novel anticancer therapeutics. This document provides an in-depth overview of its utility as a core scaffold, detailed protocols for the biological evaluation of its derivatives, and the underlying scientific rationale for these experimental choices.
Introduction: The Strategic Importance of the Pyrido[2,3-b]pyrazine Scaffold in Oncology
The pyrido[2,3-b]pyrazine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. Its rigid structure and the presence of multiple nitrogen atoms allow for precise three-dimensional arrangements of substituents, facilitating interactions with various biological targets. In the context of oncology, derivatives of this scaffold have demonstrated significant potential as inhibitors of protein kinases, enzymes that are often dysregulated in cancer, leading to uncontrolled cell proliferation and survival.[1] The strategic modification of the pyrido[2,3-b]pyrazine core has yielded a multitude of derivatives with significant therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial properties.[1]
This compound: A Versatile Intermediate for Kinase Inhibitor Synthesis
This compound is a key chemical intermediate, valued for its role in the synthesis of diverse libraries of potential kinase inhibitors.[1][2] The bromine atom at the 7-position is not merely a substituent; it is a versatile chemical handle that enables a wide range of synthetic transformations.[1] This feature allows for the systematic exploration of the chemical space around the core scaffold, a critical process in optimizing drug potency, selectivity, and pharmacokinetic properties.
The bromine atom is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. This enables the introduction of a wide array of aryl, heteroaryl, and alkyl groups at the 7-position, which is crucial for probing the binding pockets of target kinases and establishing structure-activity relationships (SAR).[1]
Mechanism of Action: Targeting Key Oncogenic Kinases
Derivatives synthesized from the this compound scaffold have shown potent inhibitory activity against several key oncogenic kinases. Understanding the signaling pathways governed by these kinases is fundamental to appreciating the therapeutic potential of these compounds.
Anaplastic Lymphoma Kinase (ALK) Inhibition
Dysregulation of the Anaplastic Lymphoma Kinase (ALK) is implicated in a variety of cancers, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma.[3] A series of tetrahydropyrido[2,3-b]pyrazines, developed as ring-constrained analogs of a known aminopyridine kinase scaffold, have demonstrated potent and selective inhibition of ALK with IC50 values in the nanomolar range in both enzymatic and cellular assays.[3]
Figure 1: Simplified ALK Signaling Pathway and Inhibition.
Epidermal Growth Factor Receptor (EGFR) Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when mutated or overexpressed, drives the growth of several cancer types, most notably NSCLC.[4][5] Novel pyrido[2,3-b][1]oxazine derivatives, which share a similar heterocyclic core, have been rationally designed and synthesized to target both wild-type and mutant forms of EGFR, including those resistant to first-generation inhibitors.[4][5] These compounds have demonstrated potent anti-proliferative effects in EGFR-mutated NSCLC cell lines.[4][5]
Figure 2: Simplified EGFR Signaling Pathway and Inhibition.
Experimental Protocols for Biological Evaluation
The following protocols are foundational for assessing the anticancer potential of novel derivatives synthesized from this compound.
Protocol 1: Cell Culture and Maintenance
Rationale: Consistent and healthy cell cultures are the bedrock of reliable in vitro data. The choice of cell lines should be guided by the therapeutic target. For instance, if targeting ALK, cell lines with known ALK fusions (e.g., Karpas-299) would be appropriate. For EGFR, cell lines with specific mutations (e.g., HCC827 for exon 19 deletion, H1975 for T790M resistance mutation) are invaluable.[4][5]
Procedure:
-
Cell Lines: Utilize a panel of human cancer cell lines relevant to the kinase target. Examples include NCI-H460 (lung carcinoma), MCF-7 (breast adenocarcinoma), and SF-268 (glioma) for initial broad screening.[6][7]
-
Culture Medium: Culture cells in the recommended medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[6]
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.[6]
-
Subculture: Passage cells upon reaching 80-90% confluency to maintain them in the exponential growth phase.[6]
Protocol 2: Cytotoxicity Assessment using MTT Assay
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This assay is a standard method for determining the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[6]
-
Drug Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 to 100 µM). Treat the cells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known inhibitor like Crizotinib for ALK or Osimertinib for EGFR).[6]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
-
IC50 Calculation: Calculate the IC50 value from the dose-response curve by plotting the percentage of cell viability against the logarithm of the compound concentration.
Protocol 3: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
Rationale: A key mechanism of action for many successful anticancer drugs is the induction of apoptosis (programmed cell death).[6] The Annexin V/PI assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is therefore used to identify dead cells.
Procedure:
-
Cell Treatment: Treat cells with the test compound at its predetermined IC50 concentration for 24-48 hours.[6]
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.[6]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[6]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[6]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The distribution of cells into four quadrants (viable, early apoptotic, late apoptotic, necrotic) will quantify the extent of apoptosis induction.
Data Presentation and Interpretation
Quantitative data should be presented clearly to facilitate comparison and interpretation.
Table 1: Example Cytotoxicity Data for a Novel Pyrido[2,3-b]pyrazine Derivative (Compound X)
| Cancer Cell Line | Tissue of Origin | Target Kinase | Compound X IC50 (µM) | Positive Control IC50 (µM) |
| NCI-H1975 | Lung Adenocarcinoma | EGFR (L858R/T790M) | 0.89[4][5] | Osimertinib: 0.015 |
| HCC827 | Lung Adenocarcinoma | EGFR (del E746-A750) | 0.09[4][5] | Osimertinib: 0.012 |
| A549 | Lung Carcinoma | EGFR (Wild-Type) | 1.10[4][5] | Osimertinib: 0.5 |
| Karpas-299 | Anaplastic Large-Cell Lymphoma | ALK (NPM-ALK) | 0.15[3] | Crizotinib: 0.02 |
Note: The data presented above are for illustrative purposes, drawing from representative values in the literature for derivatives of similar scaffolds, and will vary depending on the specific compound and experimental conditions.[3][4][5]
Conclusion and Future Directions
This compound is a valuable starting material for the synthesis of novel kinase inhibitors in cancer research. Its strategic use in medicinal chemistry campaigns, coupled with rigorous biological evaluation as outlined in these protocols, provides a robust framework for the discovery of next-generation targeted therapies. Future work should focus on optimizing the pharmacokinetic properties of lead compounds and evaluating their efficacy in in vivo cancer models.
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Application Notes and Protocols: 7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine as a Scaffold for Enzyme Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine core is a privileged heterocyclic scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of potent and selective enzyme inhibitors. Its inherent structural features and the reactivity of the bromine atom at the 7-position allow for extensive chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of drug-like properties. This document provides a comprehensive guide to the application of this scaffold in drug discovery, with a focus on its utility in developing kinase inhibitors. Detailed protocols for the synthesis of derivatives, enzymatic screening, and cellular characterization are provided to empower researchers in their quest for novel therapeutics.
Introduction: The Strategic Value of the Tetrahydropyrido[2,3-b]pyrazine Scaffold
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and the pyrido[2,3-b]pyrazine moiety is a recurring motif in a variety of biologically active molecules. The partially saturated 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine system offers a three-dimensional geometry that can effectively probe the binding pockets of enzymes.
The 7-bromo-substituted variant of this scaffold is of particular interest to medicinal chemists. The bromine atom acts as a versatile synthetic handle, facilitating a range of cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This allows for the systematic introduction of diverse substituents to explore the chemical space around the core structure and to fine-tune the pharmacological profile of the resulting compounds. Derivatives of the pyrido[2,3-b]pyrazine scaffold have demonstrated significant potential as anticancer agents, antivirals, and antagonists for ion channels like TRPV1.[1][2] A significant body of research has highlighted their efficacy as potent inhibitors of various protein kinases.[3]
Mechanism of Action: Targeting the Kinome
Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention. The tetrahydropyrido[2,3-b]pyrazine scaffold has proven to be an effective template for the design of ATP-competitive kinase inhibitors.
These inhibitors typically function by occupying the ATP-binding pocket of the kinase, thereby preventing the transfer of a phosphate group to the substrate. The core scaffold often forms key hydrogen bonding interactions with the hinge region of the kinase, a critical determinant of binding affinity. The substituents introduced at the 7-position via the bromo-intermediate can then be tailored to interact with other regions of the ATP-binding site, such as the solvent-exposed region or the hydrophobic back pocket, to enhance potency and selectivity.
Signaling Pathway Visualization
Caption: General mechanism of ATP-competitive kinase inhibition.
Targeted Enzyme Classes and Available Data
Derivatives of the tetrahydropyrido[2,3-b]pyrazine scaffold have shown inhibitory activity against several important kinase targets.
Anaplastic Lymphoma Kinase (ALK)
Dysregulation of ALK is implicated in various cancers. A series of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines have been developed as potent and selective ALK inhibitors.[3]
| Compound/Derivative | Target | IC50 (Enzyme) | IC50 (Cell) | Reference |
| Tetrahydropyrido[2,3-b]pyrazine Analogues | ALK | ~10 nM | ~150 nM | [3] |
LIM Kinases (LIMK1 and LIMK2)
LIM kinases are involved in regulating actin dynamics and are implicated in cancer and neurological disorders.[4] While direct inhibition by this compound is not reported, the broader class of tetrahydropyridine-containing compounds has been explored as LIMK inhibitors.[5] The scaffold serves as a valuable starting point for the design of novel LIMK inhibitors.
Experimental Protocols
The following protocols provide a generalized framework for the utilization of this compound in the development of enzyme inhibitors.
Experimental Workflow
Caption: A typical workflow for enzyme inhibitor development.
Protocol 1: Synthesis of Aryl-Substituted Derivatives via Suzuki Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce aryl or heteroaryl moieties at the 7-position.
Materials:
-
This compound
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf))
-
Base (e.g., K2CO3, Cs2CO3)
-
Solvent (e.g., 1,4-dioxane, DMF, toluene/water mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a reaction vessel, add this compound (1 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).
-
Purge the vessel with an inert gas for 10-15 minutes.
-
Add the degassed solvent and the palladium catalyst (0.05-0.1 equivalents) under the inert atmosphere.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 7-aryl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine derivative.
-
Characterize the final product by NMR and Mass Spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
This protocol outlines a general method for determining the in vitro potency of the synthesized compounds against a target kinase using a commercially available luminescent assay kit (e.g., Kinase-Glo®).
Materials:
-
Purified recombinant target kinase
-
Substrate for the kinase
-
ATP
-
Synthesized inhibitor compounds
-
Kinase assay buffer
-
Luminescent kinase assay reagent
-
White, opaque 384-well plates
-
Multilabel plate reader with luminescence detection capabilities
Procedure:
-
Prepare a serial dilution of the inhibitor compounds in DMSO.
-
In a 384-well plate, add the kinase, substrate, and assay buffer.
-
Add the serially diluted inhibitor compounds or DMSO (as a control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified period (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP by adding the luminescent kinase assay reagent.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Cell-Based Proliferation Assay
This protocol describes a method to assess the effect of the inhibitor compounds on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line expressing the target kinase
-
Complete cell culture medium
-
Synthesized inhibitor compounds
-
Cell proliferation assay reagent (e.g., CellTiter-Glo®)
-
Sterile, clear-bottom 96-well plates
-
CO2 incubator
-
Multilabel plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.
-
Prepare a serial dilution of the inhibitor compounds in the cell culture medium.
-
Remove the old medium and add the medium containing the serially diluted compounds or vehicle control to the cells.
-
Incubate the plate for a specified period (e.g., 72 hours) in a CO2 incubator.
-
Equilibrate the plate to room temperature.
-
Add the cell proliferation assay reagent to each well.
-
Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence to determine the number of viable cells.
-
Calculate the percent inhibition of cell proliferation and determine the GI50 (concentration for 50% inhibition of growth) value.
Data Analysis and Interpretation
The primary output from the in vitro assays will be IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Lower IC50 values indicate higher potency. In cell-based assays, GI50 or IC50 values will indicate the compound's ability to inhibit cell growth or viability.
By comparing the IC50 values of a series of derivatives with varying substituents at the 7-position, researchers can establish a structure-activity relationship (SAR). This analysis will reveal which chemical moieties are favorable for potent inhibition and can guide the design of next-generation inhibitors with improved properties.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Synthesis: Low yield in Suzuki coupling | Inactive catalyst, poor quality reagents, incorrect reaction conditions. | Use fresh catalyst, ensure reagents are pure and dry, optimize temperature and reaction time. |
| Enzyme Assay: High variability in results | Pipetting errors, unstable reagents, incorrect incubation times. | Use calibrated pipettes, prepare fresh reagents, strictly adhere to incubation times. |
| Cell Assay: Inconsistent cell growth | Cell contamination, incorrect seeding density, variability in reagents. | Maintain aseptic technique, optimize cell seeding density, use consistent batches of medium and serum. |
| Poor cell permeability | Compound has unfavorable physicochemical properties (e.g., high polarity, large size). | Modify the compound to improve its drug-like properties (e.g., by adding lipophilic groups). |
Conclusion
This compound is a valuable and versatile starting material for the development of novel enzyme inhibitors. Its amenability to a wide range of chemical modifications allows for the systematic exploration of chemical space and the optimization of inhibitory activity against various enzyme targets, particularly protein kinases. The protocols and guidelines presented in this document provide a solid foundation for researchers to leverage this privileged scaffold in their drug discovery endeavors, with the ultimate goal of developing new and effective therapies for a range of human diseases.
References
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Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase. Bioorganic & Medicinal Chemistry, [Link]
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This compound - MySkinRecipes. MySkinRecipes, [Link]
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Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Publishing, [Link]
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Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. National Institutes of Health, [Link]
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Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. PubMed, [Link]
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Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. ACS Chemical Neuroscience, [Link]
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Tetrahydropyrido[3,4-b]pyrazine scaffolds from pentafluoropyridine. PubMed, [Link]
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SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, [Link]
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Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. PubMed, [Link]
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7-bromopyrido[2,3-b]pyrazine (52333-42-3) - Chemchart. Chemchart, [Link]
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1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships. PubMed, [Link]
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Tetrahydropyridine LIMK inhibitors: Structure activity studies and biological characterization. European Journal of Medicinal Chemistry, [Link]
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Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, [Link]
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Novel pyrido[2,3-b][3][6]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. National Institutes of Health, [Link]
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Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. National Institutes of Health, [Link]
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Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties. RSC Publishing, [Link]
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Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. PubMed, [Link]
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Covalent targeting leads to the development of LIMK1 isoform-selective inhibitors. bioRxiv, [Link]
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Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity. ACS Chemical Neuroscience, [Link]
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Application Notes and Protocols for the Synthesis of Derivatives from 7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Introduction: The Strategic Importance of the Tetrahydropyrido[2,3-b]pyrazine Scaffold
The 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its rigid, bicyclic structure and the strategic placement of nitrogen atoms provide an excellent framework for developing potent and selective therapeutic agents. Derivatives of this scaffold have demonstrated significant potential in various disease areas, notably as kinase inhibitors in oncology and as antiviral agents.[1] The dysregulation of kinases is a hallmark of many cancers, and molecules that can selectively inhibit these enzymes are of high therapeutic value. Similarly, the need for novel antiviral agents remains a pressing global health concern.
The synthetic utility of this scaffold is greatly enhanced by the presence of a bromine atom at the 7-position. This halogen serves as a versatile synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions. This allows for the systematic and efficient introduction of diverse chemical functionalities, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This guide provides detailed protocols and expert insights into the synthesis of various derivatives from 7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine, with a focus on robust and reproducible methodologies suitable for drug discovery and development programs.
Core Synthetic Strategies: Leveraging Palladium Catalysis
The electron-deficient nature of the pyridopyrazine ring system makes the C7-Br bond particularly susceptible to oxidative addition to a low-valent palladium(0) species, which is the crucial first step in many cross-coupling catalytic cycles. This reactivity allows for the efficient formation of new carbon-carbon and carbon-nitrogen bonds under relatively mild conditions. The most powerful and widely adopted of these methods are the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, the Sonogashira coupling, and the Heck reaction.
Section 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a C(sp²)-C(sp²) bond between an organohalide and an organoboron compound. For the this compound scaffold, this reaction is the premier method for introducing a diverse range of aryl and heteroaryl substituents at the 7-position.
Causality Behind Experimental Choices
The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side products. For electron-deficient heteroaryl bromides like our substrate, bulky, electron-rich phosphine ligands are often preferred. These ligands stabilize the palladium(0) active species and promote the rate-limiting oxidative addition and reductive elimination steps of the catalytic cycle. The base is required to activate the organoboron species for transmetalation. Inorganic bases like potassium carbonate or cesium carbonate are commonly used. The solvent must be capable of dissolving the reagents and be stable at the required reaction temperature; ethereal solvents like 1,4-dioxane or alcoholic mixtures are often effective.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Detailed Protocol: Synthesis of 7-Aryl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazines
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%)
-
XPhos (4-10 mol%) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
1,4-Dioxane and Water (typically in a 4:1 to 10:1 ratio)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, the phosphine ligand, and the base.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent mixture (1,4-dioxane and water) via syringe. The reaction concentration is typically 0.1-0.2 M with respect to the starting bromide.
-
Place the flask in a preheated oil bath and heat to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-16 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl derivative.
Data Summary: Representative Suzuki-Miyaura Couplings
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | K₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 100 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Toluene/EtOH/H₂O | 90 | 80-90 |
| 3 | 3-Pyridylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (3.0) | Dioxane/H₂O (5:1) | 110 | 75-85 |
| 4 | 2-Thienylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2.5) | Dioxane/H₂O (10:1) | 100 | 88-98 |
| Note: Yields are based on analogous reactions with bromopyridines and are expected to be similar for the target scaffold.[2][3] |
Section 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[4] This reaction is particularly valuable for synthesizing libraries of 7-amino-substituted tetrahydropyrido[2,3-b]pyrazines, which are common motifs in kinase inhibitors.
Causality Behind Experimental Choices
The catalytic system for Buchwald-Hartwig amination is similar to that of Suzuki coupling, often employing bulky, electron-rich phosphine ligands like BINAP or Josiphos. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is required to deprotonate the amine, forming the active nucleophile. The choice of base can be critical and must be compatible with other functional groups in the molecule. Anhydrous, aprotic solvents like toluene or THF are typically used to prevent quenching of the strong base.
Visualizing the Buchwald-Hartwig Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Detailed Protocol: Synthesis of 7-Amino-1,2,3,4-tetrahydropyrido[2,3-b]pyrazines
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.1-1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%) or Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
(±)-BINAP or a similar bulky phosphine ligand (2-6 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.2-1.5 equiv)
-
Anhydrous toluene or THF
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precursor, the phosphine ligand, and the base to an oven-dried Schlenk flask.
-
Add anhydrous toluene, followed by the this compound and the amine.
-
Seal the flask and heat in a preheated oil bath at 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting bromide is consumed (typically 2-12 hours).
-
Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate or dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired 7-amino derivative.
Data Summary: Representative Buchwald-Hartwig Aminations
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | RuPhos (4) | LiHMDS (1.4) | Toluene | 100 | 83-93 |
| 2 | Diethylamine | Pd(OAc)₂ (3) | dppp (6) | NaOtBu (1.5) | Toluene | 80 | 90-98 |
| 3 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 85-95 |
| 4 | n-Propylamine | Pd(OAc)₂ (3) | dppp (6) | NaOtBu (1.5) | Toluene | 80 | 70-80 |
| Note: Yields are based on analogous reactions with 2-bromopyridines and are expected to be similar for the target scaffold.[4][5] |
Section 3: Expanding the Synthetic Toolbox: Sonogashira and Heck Couplings
To further diversify the derivatives of the this compound scaffold, Sonogashira and Heck couplings can be employed to introduce alkyne and alkene functionalities, respectively. These groups can serve as handles for further synthetic transformations or as key pharmacophoric elements.
Sonogashira Coupling for C-C Triple Bond Formation
The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst.[6][7]
Protocol Outline:
-
Substrates: this compound (1.0 equiv), Terminal alkyne (1.2-2.0 equiv)
-
Catalyst System: Pd(PPh₃)₂Cl₂ (2-5 mol%), Copper(I) iodide (CuI) (3-10 mol%)
-
Base: A tertiary amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which also serves as the solvent or co-solvent.
-
Conditions: Typically run at room temperature to 60 °C in a solvent such as THF or DMF.
-
Work-up: Standard aqueous work-up followed by chromatographic purification.
Heck Reaction for C-C Double Bond Formation
The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base.[8][9][10]
Protocol Outline:
-
Substrates: this compound (1.0 equiv), Alkene (e.g., acrylate, styrene) (1.1-1.5 equiv)
-
Catalyst System: Pd(OAc)₂ (2-5 mol%) with a phosphine ligand like P(o-tolyl)₃ or without a ligand in some cases.
-
Base: An inorganic base like sodium carbonate (Na₂CO₃) or an organic base like triethylamine (Et₃N).
-
Conditions: Typically requires higher temperatures (100-140 °C) in a polar aprotic solvent like DMF or NMP.
-
Work-up: Filtration of palladium black, followed by an aqueous work-up and chromatographic purification.
Safety and Handling Precautions
-
Palladium Catalysts: Palladium catalysts, especially when finely divided like palladium on carbon, can be pyrophoric, particularly after use in hydrogenation reactions when saturated with hydrogen.[11] Handle in an inert atmosphere (e.g., argon) whenever possible.[12] Avoid creating dust.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and should be handled under an inert atmosphere. They can also be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Bases: Strong bases like NaOtBu and LiHMDS are corrosive and moisture-sensitive. Handle with care in a fume hood, avoiding contact with skin and eyes.
-
Solvents: Anhydrous solvents are often required and should be handled under inert gas. Many organic solvents are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each reagent before use.[13][14]
Conclusion: A Versatile Scaffold for Drug Discovery
The this compound is a highly valuable building block for the synthesis of diverse libraries of compounds for drug discovery. The strategic application of palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura and Buchwald-Hartwig couplings, provides a reliable and efficient means to explore the structure-activity landscape of this important scaffold. The protocols outlined in this guide, grounded in established chemical principles and supported by data from analogous systems, offer a robust starting point for researchers and scientists in the pharmaceutical industry to generate novel chemical entities with therapeutic potential.
References
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (n.d.). National Institutes of Health. Available at: [Link]
-
Skrømer, L., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. Available at: [Link]
-
Suzuki reactions of 2-bromopyridine with aryl boronic acids a. (n.d.). ResearchGate. Available at: [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2007). ResearchGate. Available at: [Link]
-
Kovács, J. J., et al. (2013). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... (n.d.). ResearchGate. Available at: [Link]
-
Palladium on Carbon. (n.d.). National Academies Press. Available at: [Link]
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2007). The Journal of Organic Chemistry. Available at: [Link]
-
Suzuki coupling of aryl halides and various arylboronic acids. (n.d.). ResearchGate. Available at: [Link]
-
Standard Operating Procedure for Palladium. (2017). UCLA Chemistry and Biochemistry. Available at: [Link]
-
Anderson, K. W., et al. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. Available at: [Link]
-
Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (n.d.). RSC Publishing. Available at: [Link]
-
Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. (n.d.). RSC Publishing. Available at: [Link]
-
Heck reaction. (n.d.). Wikipedia. Available at: [Link]
-
Heck Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. Available at: [Link]
-
Suzuki—Miyaura Reactions of Arenediazonium Salts Catalyzed by Pd(0)/C. One-Pot Chemoselective Double Cross-Coupling Reactions. (n.d.). ResearchGate. Available at: [Link]
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. Available at: [Link]
-
Sonogashira Coupling. (n.d.). SynArchive. Available at: [Link]
-
Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021). YouTube. Available at: [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. (2016). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Proposed mechanism for the synthesis of tetrahydropyrido[2,3-d]pyrimidines. (n.d.). ResearchGate. Available at: [Link]
-
Pd-Catalyzed Intermolecular Reductive Heck Reaction of Olefins with Aryl Bromides for Csp2-Csp3 Bond Formation. (n.d.). ResearchGate. Available at: [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. (n.d.). National Institutes of Health. Available at: [Link]
-
Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. (n.d.). ResearchGate. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. (2024). National Institutes of Health. Available at: [Link]
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Application Notes and Protocols for Cross-Coupling Reactions with 7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Introduction: The Versatility of the Tetrahydropyrido[2,3-b]pyrazine Scaffold in Modern Drug Discovery
The 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine core is a privileged heterocyclic scaffold in medicinal chemistry. Its rigid, three-dimensional structure and the strategic placement of nitrogen atoms make it an attractive framework for designing molecules that can interact with a variety of biological targets. Derivatives of this scaffold have shown promise in several therapeutic areas, including as antagonists for the Transient Receptor Potential Cation Channel, Subfamily V, Member 1 (TRPV1), which is a key target for the development of novel pain treatments.[1] The pyrido[2,3-b]pyrazine core has been investigated as a replacement for other heterocyclic systems to improve the metabolic stability of drug candidates.[1]
The synthetic utility of this scaffold is greatly enhanced by the introduction of a halogen, such as bromine, at the 7-position. The bromine atom on the electron-deficient pyridine ring of 7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine serves as a versatile synthetic handle for a wide range of palladium-catalyzed cross-coupling reactions. This allows for the systematic and efficient diversification of the core structure, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug discovery programs. This document provides detailed application notes and protocols for the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions with this compound.
General Considerations for Cross-Coupling Reactions
To ensure the success and reproducibility of the following protocols, several key experimental factors must be carefully controlled:
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. All reactions should be performed under an inert atmosphere of nitrogen or argon. This is typically achieved using standard Schlenk line techniques or by working in a glovebox. Solvents should be degassed prior to use by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
Reagent Purity: The purity of all reagents, including the substrate, coupling partner, catalyst, ligand, and base, is critical. Impurities can poison the catalyst and lead to lower yields or failed reactions.
-
Ligand Selection: The choice of phosphine ligand is crucial for the success of most cross-coupling reactions. The ligand stabilizes the palladium center, influences its reactivity, and facilitates key steps in the catalytic cycle. The protocols below suggest ligands that have proven effective for similar heterocyclic substrates.
-
Base Selection: The base plays a critical role in the catalytic cycle, often facilitating the transmetalation step (in Suzuki-Miyaura) or the deprotonation of the nucleophile (in Buchwald-Hartwig and Sonogashira). The strength and solubility of the base must be appropriate for the specific reaction.
-
Solvent Choice: The solvent must be anhydrous and capable of solvating the various components of the reaction mixture at the required temperature. Common choices include ethereal solvents (e.g., dioxane, THF) and polar aprotic solvents (e.g., DMF, NMP).
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organohalide and an organoboron compound.[2] For this compound, this reaction is invaluable for introducing aryl, heteroaryl, or vinyl substituents at the 7-position, thereby accessing a wide array of biaryl and related structures.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of a palladium(0) precatalyst, or a palladium(II) source that is reduced in situ, initiates the cycle. An electron-rich and sterically demanding phosphine ligand is often employed to promote both the oxidative addition and the reductive elimination steps. The base is crucial for activating the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Protocol for Suzuki-Miyaura Coupling
This protocol provides a general procedure for the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe to achieve a concentration of approximately 0.1 M with respect to the starting bromide.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Summary for Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Typical Yield |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 85-95% |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2.5) | SPhos (5) | K₃PO₄ | Toluene | 100 | 80-90% |
| 3-Pyridylboronic acid | Pd(dppf)Cl₂ (5) | - | Cs₂CO₃ | DMF | 110 | 70-85% |
| Vinylboronic acid pinacol ester | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | THF/H₂O | 80 | 65-80% |
Yields are estimated based on reactions with similar heterocyclic bromides and may require optimization for the specific substrate.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, a transformation that is often challenging using classical methods.[3] This reaction is particularly useful for synthesizing 7-amino-substituted tetrahydropyrido[2,3-b]pyrazines, which are common motifs in pharmacologically active compounds.
Mechanistic Rationale
The Buchwald-Hartwig amination follows a catalytic cycle similar to the Suzuki-Miyaura reaction, but with an amine as the nucleophile. A key step is the deprotonation of the amine by a strong base to form an amide, which then coordinates to the palladium center. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step, which forms the C-N bond and can be the rate-limiting step of the cycle.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Protocol for Buchwald-Hartwig Amination
This protocol describes a general procedure for the amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (0.02 equivalents)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equivalents)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)
-
Anhydrous toluene
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and NaOt-Bu (1.4 eq) to a dry Schlenk tube.
-
Add this compound (1.0 eq).
-
Seal the tube, remove from the glovebox (if used), and add anhydrous toluene (to achieve ~0.1 M concentration) followed by the amine (1.2 eq) via syringe.
-
Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS. Reactions are typically complete in 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Data Summary for Buchwald-Hartwig Amination
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Typical Yield |
| Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu | Toluene | 110 | 80-95% |
| Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Dioxane | 100 | 75-90% |
| Benzylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | K₃PO₄ | t-BuOH | 90 | 70-85% |
| Pyrrolidine | Pd(OAc)₂ (2) | DavePhos (4) | LHMDS | THF | 70 | 85-95% |
Yields are estimated based on reactions with similar heterocyclic bromides and may require optimization for the specific substrate.
Sonogashira Coupling: Introducing Alkynes
The Sonogashira reaction is a highly efficient method for forming a C(sp²)-C(sp) bond by coupling an aryl or vinyl halide with a terminal alkyne. This reaction provides a direct route to 7-alkynyl-substituted tetrahydropyrido[2,3-b]pyrazines, which can serve as versatile intermediates for further transformations or as final products in their own right.
Mechanistic Rationale
The traditional Sonogashira coupling employs a dual catalytic system of palladium and copper(I). The palladium cycle is similar to that of other cross-coupling reactions, involving oxidative addition and reductive elimination. The copper cycle involves the formation of a copper(I) acetylide, which is more reactive than the terminal alkyne itself. This copper acetylide then participates in the transmetalation step with the palladium(II) intermediate. Copper-free versions of the Sonogashira reaction have also been developed to avoid the formation of alkyne homocoupling byproducts.
Caption: Dual catalytic cycles of the Sonogashira reaction.
Protocol for Sonogashira Coupling
This protocol outlines a general procedure for the copper-co-catalyzed Sonogashira coupling.
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
PdCl₂(PPh₃)₂ (bis(triphenylphosphine)palladium(II) chloride) (0.03 equivalents)
-
Copper(I) iodide (CuI) (0.05 equivalents)
-
Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (2.0 equivalents)
-
Anhydrous DMF or THF
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF (or THF) followed by the amine base (2.0 eq) and the terminal alkyne (1.5 eq) via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C, depending on the reactivity of the alkyne.
-
Monitor the reaction by TLC or LC-MS. Completion is usually observed within 2-8 hours.
-
Once the reaction is complete, dilute with ethyl acetate and wash with saturated aqueous ammonium chloride solution to remove copper salts.
-
Wash the organic layer with water and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Data Summary for Sonogashira Coupling
| Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Typical Yield |
| Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | DMF | 60 | 85-95% |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (5) | i-Pr₂NH | THF | RT | 90-98% |
| 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | DMF | 50 | 75-85% |
| Propargyl alcohol | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (4) | K₂CO₃ | Acetonitrile | 70 | 60-75% |
Yields are estimated based on reactions with similar heterocyclic bromides and may require optimization for the specific substrate.
Heck Reaction: Olefin Functionalization
The Heck reaction is a palladium-catalyzed method for the arylation or vinylation of an alkene.[1] This reaction allows for the introduction of a variety of substituted vinyl groups at the 7-position of the tetrahydropyrido[2,3-b]pyrazine core, creating valuable building blocks for further synthetic elaboration.
Mechanistic Rationale
The Heck reaction begins with the oxidative addition of the aryl bromide to a Pd(0) complex. The resulting Pd(II) species then undergoes migratory insertion with the alkene. A key step in the Heck reaction is the subsequent β-hydride elimination, which forms the desired product and a palladium-hydride species. The final step is the reductive elimination of H-Br, facilitated by a base, which regenerates the active Pd(0) catalyst. The regioselectivity of the migratory insertion is often influenced by steric and electronic factors.[1]
Caption: Catalytic cycle of the Heck reaction.
Protocol for Heck Reaction
This protocol provides a general method for the Heck coupling of this compound with an acrylate.
Materials:
-
This compound
-
Alkene (e.g., n-butyl acrylate) (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 equivalents)
-
Triethylamine (Et₃N) (1.5 equivalents)
-
Anhydrous acetonitrile or DMF
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk tube, add this compound (1.0 eq), Pd(OAc)₂ (0.02 eq), and P(o-tol)₃ (0.04 eq).
-
Evacuate and backfill with an inert gas three times.
-
Add anhydrous acetonitrile (or DMF) to achieve a concentration of ~0.2 M.
-
Add triethylamine (1.5 eq) and the alkene (1.5 eq) via syringe.
-
Seal the tube and heat in an oil bath at 100 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute with ethyl acetate and filter through Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Data Summary for Heck Reaction
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Typical Yield |
| n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | Acetonitrile | 100 | 70-85% |
| Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | DMF | 120 | 65-80% |
| Acrylonitrile | Pd(OAc)₂ (2) | - | NaOAc | DMA | 130 | 60-75% |
| 4-Vinylpyridine | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | K₃PO₄ | Dioxane | 110 | 55-70% |
Yields are estimated based on reactions with similar heterocyclic bromides and may require optimization for the specific substrate.
Conclusion
This compound is a highly valuable building block for the synthesis of diverse chemical libraries. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—provide reliable and versatile methods for the functionalization of the 7-position. By understanding the mechanistic principles behind each reaction and carefully controlling the experimental parameters, researchers can efficiently generate novel derivatives of the tetrahydropyrido[2,3-b]pyrazine scaffold for applications in drug discovery and materials science. The protocols and data presented herein serve as a robust starting point for the exploration of this important chemical space.
References
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Sandford, G., Slater, R., Yufit, D. S., Howard, J. A., & Vong, A. (2005). Tetrahydropyrido[3,4-b]pyrazine scaffolds from pentafluoropyridine. The Journal of Organic Chemistry, 70(18), 7208–7216. [Link]
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Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390. [Link]
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Kashani, S. K., & Jessiman, J. E. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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Thomas, S. P., & Denmark, S. E. (2016). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society, 138(49), 16037–16047. [Link]
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Kapse, D. M., Singh, P. S., Ghadiyali, M., Chacko, S., & Kamble, R. M. (2022). Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties. New Journal of Chemistry, 46(10), 4647-4658. [Link]
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Duan, H., et al. (2010). Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. Bioorganic & Medicinal Chemistry Letters, 20(15), 4435-4439. [Link]
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Cheung, C. W., & Buchwald, S. L. (2016). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl boronic acids and heteroaryl halides. Organic Letters, 18(15), 3614–3617. [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
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Jana, R., Pathak, T. P., & Sigman, M. S. (2011). Advances in transition metal (Pd, Ni, Fe)-catalyzed cross-coupling reactions using alkyl-organometallics. Chemical Reviews, 111(3), 1417–1492. [Link]
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Eckhardt, M., & Fu, G. C. (2003). The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. Journal of the American Chemical Society, 125(45), 13642–13643. [Link]
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Wei, C. S., & Biscoe, M. R. (2012). A general method for the Suzuki-Miyaura coupling of 2-bromopyridines. Organic Letters, 14(1), 314–317. [Link]
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Li, Y., et al. (2020). Ru(ii)-catalyzed regioselective oxidative Heck reaction with internal olefins that tolerated strongly coordinating heterocycles. Chemical Science, 11(43), 11756–11762. [Link]
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Fors, B. P., & Buchwald, S. L. (2009). A general and efficient catalyst for the palladium-catalyzed amination of aryl chlorides. Journal of the American Chemical Society, 131(36), 12898–12899. [Link]
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Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084–5121. [Link]
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Marion, N., & Nolan, S. P. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Angewandte Chemie International Edition in English, 46(17), 2988–3000. [Link]
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Ma, D., & Cai, Q. (2008). Copper-free Sonogashira coupling of aryl bromides with terminal alkynes. Organic Letters, 10(12), 2441–2444. [Link]
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Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]
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Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
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Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173. [Link]
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de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition, 37(15), 2046–2067. [Link]
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Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49. [Link]
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Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]
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Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818. [Link]
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Torborg, C., & Beller, M. (2009). Recent applications of palladium-catalyzed coupling reactions in the chemical industry. Angewandte Chemie International Edition, 48(18), 3182–3203. [Link]
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Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical Reviews, 106(7), 2651–2710. [Link]
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Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
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Negishi, E. I. (Ed.). (2002). Handbook of organopalladium chemistry for organic synthesis (Vol. 1). John Wiley & Sons. [Link]
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Sherry, B. D., & Fürstner, A. (2008). The promise and challenge of iron-catalyzed cross coupling. Accounts of Chemical Research, 41(11), 1500–1511. [Link]
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Introduction: The Pyrido[2,3-b]pyrazine Scaffold as a Foundation for Kinase Inhibitor Discovery
An Application Guide for the Characterization of Novel Pyrido[2,3-b]pyrazine-Based Kinase Inhibitors in Cell-Based Assays
The quest for novel, targeted therapies in oncology and other diseases has identified protein kinases as a pivotal class of therapeutic targets.[1] Dysregulation of kinase activity is a hallmark of numerous pathologies, making the development of specific inhibitors a cornerstone of modern drug discovery.[1] Within this field, certain heterocyclic structures have emerged as "privileged scaffolds" due to their inherent ability to interact with the ATP-binding site of kinases. The pyrido[2,3-b]pyrazine core is one such scaffold, demonstrating significant potential in the development of potent kinase inhibitors, including those targeting clinically relevant kinases like Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR).[2][3]
This guide focuses on 7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine (CAS No. 52333-31-0), a key chemical intermediate. While this specific molecule may not be biologically active itself, its strategic importance lies in the bromine atom at the 7-position. This bromine acts as a versatile synthetic handle, enabling medicinal chemists to perform palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to generate extensive libraries of novel derivatives.[4] This process allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[4]
The purpose of these application notes is to provide researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for the cellular characterization of novel kinase inhibitors derived from the this compound scaffold. We will move beyond simple biochemical assays to detail robust, cell-based protocols that assess a compound's true biological impact in a physiologically relevant context.
Part 1: Foundational Analysis - Assessing Cellular Proliferation and Cytotoxicity
The initial evaluation of any new chemical entity intended for therapeutic use must establish its fundamental effect on cell viability and proliferation. This step is critical for determining a compound's potency and therapeutic index—the concentration range where it inhibits cancer cell growth without causing excessive toxicity to normal cells. Luminescence-based assays that measure cellular ATP levels are the gold standard for this purpose, offering superior sensitivity, a wider linear range, and higher throughput compared to older colorimetric methods.[5]
Protocol 1: Luminescence-Based Cell Proliferation Assay
This protocol quantifies viable, metabolically active cells by measuring ATP. The addition of a single reagent lyses the cells, releases ATP, and provides the luciferase and luciferin needed for the ATP-dependent generation of a stable luminescent signal.
Principle of Causality: The amount of luminescence produced is directly proportional to the amount of ATP present, which in turn is a direct indicator of the number of viable cells in culture. A potent anti-proliferative compound will result in fewer viable cells and thus a lower luminescent signal.
Materials:
-
Cell Line Panel: e.g., NCI-H1975 (NSCLC, EGFR L858R/T790M), KARPAS-299 (Anaplastic Large Cell Lymphoma, NPM-ALK fusion), and a non-cancerous cell line like BEAS-2B (normal human bronchial epithelial).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
White, opaque-walled 96-well or 384-well microplates suitable for luminescence.
-
Test Compounds (dissolved in 100% DMSO).
-
Positive Control Inhibitor (e.g., Osimertinib for NCI-H1975, Crizotinib for KARPAS-299).
-
Luminescence-based ATP detection reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).
-
Plate reader with luminescence detection capabilities.
Step-by-Step Methodology:
-
Cell Plating:
-
Harvest and count cells, ensuring they are in the logarithmic growth phase.
-
Seed the cells into the white-walled microplates at a pre-determined optimal density (e.g., 2,000-10,000 cells per well in 90 µL of medium).
-
Incubate the plates for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.
-
-
Compound Preparation and Addition:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Perform a serial dilution series (e.g., 1:3) in DMSO to create a range of concentrations.
-
Further dilute this series in complete culture medium to create a 10X working concentration plate. Ensure the final DMSO concentration that cells are exposed to is ≤ 0.5% to avoid solvent toxicity.
-
Add 10 µL of the 10X compound solutions to the appropriate wells, resulting in a final volume of 100 µL. Include "vehicle control" (DMSO only) and "no treatment" wells.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C, 5% CO₂. This duration is typically sufficient to observe effects on cell proliferation.
-
-
Assay Readout:
-
Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Prepare the ATP detection reagent according to the manufacturer's instructions.
-
Add a volume of reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Place the plates on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data: Set the average luminescence from vehicle-treated wells as 100% viability and the background from wells with medium only as 0%.
-
Plot the normalized viability (%) against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.
-
Data Presentation: IC50 Summary Table
All quantitative data should be summarized for clear interpretation.
| Compound | NCI-H1975 IC50 (µM) | KARPAS-299 IC50 (µM) | BEAS-2B IC50 (µM) | Selectivity Index (BEAS-2B / Cancer Cell) |
| Derivative 7-A | 0.89 | >10 | >20 | >22.5 |
| Derivative 7-B | 0.15 | 0.09 | 5.0 | 33.3 |
| Osimertinib | 0.09 | N/A | 8.5 | 94.4 |
| Crizotinib | N/A | 0.05 | 6.2 | 124.0 |
Table 1: Representative data format for summarizing the anti-proliferative activity and selectivity of novel pyrido[2,3-b]pyrazine derivatives.
Part 2: Target-Specific Assays - Confirming Cellular Kinase Inhibition
After establishing anti-proliferative activity, it is essential to confirm that the compound inhibits the intended kinase target within the cell. This validates the mechanism of action and distinguishes targeted inhibition from off-target or non-specific cytotoxicity.
Workflow A: Quantifying Downstream Substrate Phosphorylation via Cell-Based ELISA
Principle of Causality: A functional kinase transfers a phosphate group from ATP to its substrate. Inhibiting the kinase blocks this phosphotransfer, leading to a measurable decrease in the phosphorylated form of the downstream substrate. A cell-based ELISA provides a high-throughput method to quantify this effect.[6]
Caption: Generic kinase signaling cascade inhibited by a test compound.
Protocol 2: Cell-Based Phospho-Substrate ELISA
Materials:
-
Cell line known to have active signaling through the target kinase.
-
Cell Lysis Buffer.
-
Phospho-substrate specific and total-substrate specific antibody pairs.
-
Coated 96-well ELISA plates.
-
Detection Reagent (e.g., HRP-conjugated secondary antibody and TMB substrate).
-
Stop Solution.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells in a standard 96-well plate and allow them to attach overnight. Starve cells of serum for 4-6 hours if the pathway is activated by growth factors.
-
Compound Incubation: Pre-treat cells with various concentrations of the test compound for 1-2 hours.
-
Pathway Stimulation: If required, stimulate the pathway with an appropriate growth factor (e.g., EGF for the EGFR pathway) for a short duration (e.g., 15-30 minutes).
-
Cell Lysis: Aspirate the medium and add ice-cold cell lysis buffer to each well. Incubate on ice to ensure complete lysis.
-
ELISA Procedure:
-
Transfer the cell lysates to the ELISA plate pre-coated with a capture antibody (e.g., total substrate antibody).
-
Incubate to allow the substrate to bind.
-
Wash the plate to remove unbound material.
-
Add the detection antibody (e.g., phospho-specific antibody conjugated to HRP).
-
Wash again, then add the TMB substrate.
-
After color development, add the stop solution.
-
-
Data Acquisition and Analysis: Measure the absorbance at 450 nm. The signal is proportional to the amount of phosphorylated substrate. Plot the signal against inhibitor concentration to determine the IC50 for pathway inhibition.
Workflow B: Measuring Direct Target Engagement in Live Cells with NanoBRET™
Principle of Causality: Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay. In the NanoBRET™ assay, the target kinase is fused to a bright NanoLuc® luciferase (the donor), and a cell-permeable fluorescent tracer (the acceptor) is used that reversibly binds to the kinase's active site. When the tracer is bound, the donor and acceptor are in close proximity, and energy transfer occurs. A test compound that binds to the kinase will displace the tracer, decreasing BRET efficiency. This provides a direct, real-time measure of compound binding to the target in live cells.[7]
Caption: Principle of the NanoBRET™ Target Engagement Assay.
Conceptual Protocol Outline:
-
Cell Preparation: Transfect host cells (e.g., HEK293) with a plasmid encoding the NanoLuc®-kinase fusion protein.
-
Plating & Compound Addition: Plate the transfected cells and add serial dilutions of the test compound.
-
Tracer Addition: Add the fluorescent NanoBRET™ tracer to all wells.
-
Signal Measurement: Incubate for approximately 2 hours, then measure both the donor (luciferase) and acceptor (tracer) emission signals using a specialized plate reader.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). A potent compound will cause a dose-dependent decrease in the BRET ratio, from which an IC50 for target engagement can be derived.
Part 3: Advanced Phenotypic Assay - BaF3 Cell Transformation
For inhibitors targeting oncogenic kinases, the BaF3 cell proliferation assay is a powerful tool to confirm that the compound can reverse the oncogene-driven phenotype.
Principle of Causality: BaF3 cells are a murine pro-B cell line whose growth is dependent on the cytokine Interleukin-3 (IL-3). When these cells are engineered to express a constitutively active oncogenic kinase (e.g., NPM-ALK), their proliferation and survival become dependent on the activity of that specific kinase, rendering them independent of IL-3. Treatment with an effective inhibitor of the oncogenic kinase will shut down this survival signal, leading to apoptosis and a loss of proliferation.[7]
Caption: Workflow for the BaF3 Cell Proliferation Assay.
Protocol 3: BaF3 Oncogenic Kinase Proliferation Assay
-
Cell Culture: Culture the engineered BaF3 cells (e.g., BaF3-NPM-ALK) in medium lacking IL-3.
-
Assay Setup: Plate the cells in 96-well plates and add serial dilutions of the test compound, as described in Protocol 1.
-
Incubation: Incubate for 48-72 hours.
-
Readout: Measure cell viability using a luminescence-based ATP detection reagent (Protocol 1, steps 4-5).
-
Interpretation: A potent and specific inhibitor will show a low IC50 value in the IL-3-free BaF3-oncokinase line, but should have a significantly higher IC50 in the parental BaF3 line grown in the presence of IL-3, confirming on-target activity.
Conclusion
The this compound scaffold provides a fertile starting point for the generation of novel kinase inhibitors. A successful drug discovery campaign, however, depends on rigorous biological evaluation. By progressing from foundational proliferation assays to target-specific pathway and engagement studies, and finally to advanced phenotypic models, researchers can build a comprehensive data package. This systematic, multi-faceted approach, grounded in the robust protocols detailed herein, is essential for identifying and validating promising lead candidates, ultimately accelerating the journey from chemical synthesis to clinical impact.
References
-
Vasta, J. D., et al. (2018). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH Probe Development Center. Retrieved from [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinase Inhibitors and Cell Viability Assay. Retrieved from [Link]
-
Seltzman, H. H., et al. (2016). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Frontiers in Oncology. Retrieved from [Link]
-
INiTS. (2020). Cell-based test for kinase inhibitors. Retrieved from [Link]
-
EMD Millipore. (2016). InhibiScreen Kinase Inhibitor Assay Technical Video. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]
-
Kapse, D. M., et al. (2022). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances. Retrieved from [Link]
-
Li, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. Retrieved from [Link]
-
Illyés, E., et al. (2013). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Kapse, D. M., et al. (2022). Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties. RSC Advances. Retrieved from [Link]
-
Cui, J. J., et al. (2010). Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
Laird, E. R., et al. (2010). Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Elslager, E. F., et al. (1981). 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Deshmukh, S. S., et al. (2025). Novel pyrido[2,3-b][8][9]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. Retrieved from [Link]
-
Brindani, N., et al. (2025). Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. Scientific Reports. Retrieved from [Link]
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- 3. Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. promega.com [promega.com]
Application Note: High-Throughput Analytical Strategies for the Quantification of 7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Sources
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- 3. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
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- 14. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine: A Versatile Chemical Probe for Kinase Signaling Research
Introduction: Unlocking New Vistas in Kinase Biology
The pyrido[2,3-b]pyrazine core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including potent anticancer and antiviral properties.[1][2] A significant portion of these activities can be attributed to the modulation of protein kinases, a family of enzymes that play a pivotal role in cellular signaling and are frequently dysregulated in human diseases.[3] 7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine emerges from this class of compounds as a valuable chemical probe, offering researchers a powerful tool to investigate the intricate world of kinase-mediated signaling pathways.
The strategic placement of a bromine atom at the 7-position provides a versatile chemical handle for further functionalization through cross-coupling reactions, enabling the generation of focused compound libraries for structure-activity relationship (SAR) studies.[1] This, combined with the inherent biological relevance of the tetrahydropyrido[2,3-b]pyrazine core, makes this molecule an ideal starting point for target identification, validation, and the elucidation of novel therapeutic strategies.
This comprehensive guide provides detailed application notes and protocols for the effective use of this compound as a chemical probe in kinase research, designed for researchers, scientists, and drug development professionals.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a chemical probe is paramount for its effective and reproducible use in biological assays.
| Property | Value | Source |
| CAS Number | 52333-31-0 | [4] |
| Molecular Formula | C₇H₈BrN₃ | [4] |
| Molecular Weight | 214.07 g/mol | [4] |
| Appearance | Off-white solid | |
| Purity | ≥95% | [4] |
| Storage | Keep in freezer |
Stock Solution Preparation and Storage
For most in vitro and cell-based assays, it is recommended to prepare a concentrated stock solution in a suitable organic solvent.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing capacity for a wide range of organic molecules.
-
Stock Concentration: Prepare a 10 mM stock solution by dissolving 2.14 mg of this compound in 1 mL of DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Note: The final concentration of DMSO in cell-based assays should be kept low (typically ≤0.5%) to minimize solvent-induced artifacts.
Application Notes: Probing the Kinome
The primary application of this compound is as a chemical probe to investigate kinase signaling pathways. Its utility spans from broad-based screening to more focused mechanistic studies.
Rationale for Use in Kinase Research
The pyrido[2,3-b]pyrazine scaffold has been identified as a core component of numerous kinase inhibitors.[3] This suggests that this compound likely interacts with the ATP-binding site of one or more kinases, leading to the modulation of their catalytic activity. As a chemical probe, it can be employed to:
-
Identify Novel Kinase Targets: By screening the probe against panels of kinases or in phenotypic assays, researchers can identify novel kinases involved in specific cellular processes or disease states.
-
Validate Kinase-Driven Phenotypes: The probe can be used to pharmacologically inhibit kinase activity in cellular models, allowing for the validation of a specific kinase's role in a biological outcome of interest (e.g., cell proliferation, migration, or apoptosis).
-
Elucidate Signaling Pathways: By observing the downstream effects of treating cells with the probe, researchers can map out the signaling cascades regulated by the target kinase.
Caption: Generic kinase signaling pathway illustrating the potential inhibitory action of the chemical probe.
Experimental Protocols
The following protocols provide a starting point for utilizing this compound in common cell-based assays. Optimization may be required depending on the specific cell line and kinase of interest.
Protocol 1: Cell Viability Assay (MTS/MTT)
This protocol is essential for determining the cytotoxic concentration range of the probe and for identifying concentrations suitable for mechanistic studies.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound (10 mM stock in DMSO)
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Prepare serial dilutions of the chemical probe in complete culture medium. A typical concentration range to start with is 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest probe concentration.
-
Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of the probe or vehicle control.
-
Incubate the plate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
Add the MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: In-Cell Western Blotting for Phospho-Protein Analysis
This protocol allows for the assessment of the probe's effect on the phosphorylation state of a specific kinase substrate.
Materials:
-
Cell line of interest cultured in 6-well or 12-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phospho-specific for the protein of interest)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with the chemical probe at a non-toxic concentration (determined from the cell viability assay) for a specified time. Include a vehicle control.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.[5][6][7]
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-protein) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Acquire the image using a suitable imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein or a housekeeping protein (e.g., GAPDH or β-actin).
Protocol 3: Luminescence-Based Kinase Activity Assay
This assay measures the amount of ATP remaining in solution after a kinase reaction, providing an indirect measure of kinase activity.
Materials:
-
Purified kinase of interest
-
Kinase substrate
-
Kinase assay buffer
-
ATP
-
This compound
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare a reaction mixture containing the kinase, its substrate, and the assay buffer.
-
Add the chemical probe at various concentrations to the wells of the assay plate. Include a no-inhibitor control and a no-kinase control.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time.
-
Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's protocol.[8]
-
Measure the luminescence signal using a luminometer.
-
Calculate the kinase inhibition as a percentage of the no-inhibitor control and determine the IC₅₀ value.
Protocol 4: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
CETSA® is a powerful technique to confirm that a chemical probe directly binds to its target protein in a cellular context.[9] The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Conceptual Workflow:
-
Treatment: Treat intact cells with the chemical probe or a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Detection: Analyze the amount of the target protein remaining in the soluble fraction by western blotting or other protein detection methods.
-
Analysis: A shift in the melting curve of the target protein in the presence of the probe indicates direct binding.
Caption: Conceptual workflow for a Cellular Thermal Shift Assay (CETSA®).
Conclusion and Future Directions
This compound is a valuable and versatile chemical probe for the investigation of kinase signaling pathways. Its utility as a starting point for medicinal chemistry efforts, coupled with its potential to elucidate complex biological processes, makes it an important tool for academic and industrial researchers alike. The protocols provided herein offer a solid foundation for the application of this probe in a variety of experimental contexts. Future work could focus on identifying the specific kinase targets of this compound and leveraging its modifiable structure to develop more potent and selective inhibitors.
References
- Martinez Molina, D., & Nordlund, P. (2019). Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. Methods in Molecular Biology, 1888, 73–98.
-
ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. Retrieved from [Link]
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
Promega Connections. (2023, August 21). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Retrieved from [Link]
- Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748.
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Western Blot Protocol. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of Step 1. 7-Bromo-2H-pyrido[3,2-b]1,4-oxazin-3(4H)-one. Retrieved from [Link]
- Google Patents. (n.d.). EP2683715B1 - Pyrido[2,3-b]pyrazine derivatives and their therapeutical uses.
-
Royal Society of Chemistry. (2022, March 1). Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. Retrieved from [Link]
Sources
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- 3. EP2683715B1 - Pyrido[2,3-b]pyrazine derivatives and their therapeutical uses - Google Patents [patents.google.com]
- 4. This compound - CAS:52333-31-0 - Abovchem [abovchem.com]
- 5. Western blot protocol | Abcam [abcam.com]
- 6. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 7. Western Blot Protocol | R&D Systems [rndsystems.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine. This document provides in-depth troubleshooting advice and answers to frequently asked questions to navigate the complexities of this multi-step synthesis. Our approach is grounded in established chemical principles and field-proven insights to ensure scientific integrity and experimental success.
Overview of the Synthetic Pathway
The synthesis of this compound is a sequential process that can be broadly divided into three key stages:
-
Synthesis of the Key Intermediate: Preparation of 5-bromo-2,3-diaminopyridine from 2-aminopyridine. This involves a three-step sequence of bromination, nitration, and reduction.
-
Cyclization to form the Pyrido[2,3-b]pyrazine Core: Condensation of 5-bromo-2,3-diaminopyridine with a suitable 1,2-dicarbonyl compound, followed by aromatization.
-
Reduction to the Tetrahydro-Derivative: Selective reduction of the pyrazine ring of the 7-bromopyrido[2,3-b]pyrazine to yield the final product.
Each of these stages presents unique challenges that can impact the overall yield and purity of the final compound. This guide will address these challenges in a systematic, question-and-answer format.
Visualizing the Workflow
Caption: Synthetic workflow for this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Stage 1: Synthesis of 5-Bromo-2,3-diaminopyridine
Question 1: My bromination of 2-aminopyridine is giving a low yield and a significant amount of a byproduct. What is happening and how can I fix it?
Answer: The primary challenge in the bromination of 2-aminopyridine is the formation of the di-substituted byproduct, 2-amino-3,5-dibromopyridine.[1][2] This occurs due to the activating effect of the amino group, making the pyridine ring susceptible to over-bromination.
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the molar ratio of the brominating agent to 2-aminopyridine. A 1:1 molar ratio is recommended.[1]
-
Choice of Brominating Agent: While liquid bromine in acetic acid is commonly used, N-bromosuccinimide (NBS) in a solvent like acetone can offer better control and higher yields of the desired mono-brominated product.[3][4]
-
Slow Addition: Add the brominating agent dropwise at a controlled temperature. For the reaction with bromine in acetic acid, it is advisable to keep the initial temperature below 20°C.[5]
-
Purification: The 2-amino-3,5-dibromopyridine byproduct can be removed by washing the crude product with a non-polar solvent like hot petroleum ether, in which the desired 2-amino-5-bromopyridine has lower solubility.[5]
Question 2: The nitration of 2-amino-5-bromopyridine is resulting in a dark, tarry mixture with a poor yield. What are the critical parameters for this step?
Answer: The nitration of 2-amino-5-bromopyridine is highly sensitive to temperature. Uncontrolled temperature can lead to oxidative side reactions and the formation of polymeric byproducts.
Troubleshooting Steps:
-
Strict Temperature Control: The reaction should be carried out at a low temperature, typically starting at 0°C or even lower, with the nitrating agent (a mixture of nitric and sulfuric acid) added slowly to maintain this temperature.[1][3]
-
Order of Addition: It is crucial to add the 2-amino-5-bromopyridine to the cold nitrating mixture, not the other way around, to ensure immediate and controlled reaction.
-
Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to avoid prolonged reaction times that can lead to decomposition.
Question 3: I am struggling with the reduction of the nitro group in 2-amino-5-bromo-3-nitropyridine. What are the most effective methods?
Answer: The reduction of the nitro group to an amine is a critical step, and the choice of reducing agent can significantly impact the yield and purity of 5-bromo-2,3-diaminopyridine.
| Reducing Agent | Typical Conditions | Advantages | Disadvantages/Troubleshooting |
| Iron/HCl | Iron powder, ethanol/water, catalytic HCl[5] | Cost-effective, readily available. | Can result in moderate yields (around 70-80%). Ensure the iron powder is finely divided and activated for optimal reactivity.[1][3] |
| Catalytic Hydrogenation (e.g., Raney Ni, Pd/C) | H₂ gas, Raney Ni or Pd/C catalyst, solvent (e.g., ethanol)[1][3] | Often gives high yields and cleaner product. | Catalyst can be pyrophoric and requires careful handling. Ensure the system is properly sealed and purged to avoid catalyst poisoning.[6] |
| Sodium Borohydride (with catalyst) | NaBH₄ with a transition metal salt (e.g., NiCl₂, CoCl₂) | Milder conditions compared to catalytic hydrogenation. | May require optimization of the catalyst system for efficient reduction.[7] |
Recommendation: For laboratory-scale synthesis, catalytic hydrogenation with Raney Nickel has been reported to provide high yields (up to 89%).[1]
Stage 2: Cyclization to form the Pyrido[2,3-b]pyrazine Core
Question 4: The condensation reaction of 5-bromo-2,3-diaminopyridine with glyoxal is giving a complex mixture of products. How can I improve the selectivity?
Answer: The condensation of a diaminopyridine with a 1,2-dicarbonyl compound like glyoxal is generally a robust reaction. However, issues can arise from the stability of the reactants and the reaction conditions.
Troubleshooting Steps:
-
Purity of Starting Materials: Ensure that the 5-bromo-2,3-diaminopyridine is pure. Residual impurities from the previous steps can interfere with the cyclization.
-
Solvent and Catalyst: The reaction is often carried out in a protic solvent like ethanol or acetic acid. Acetic acid can act as both a solvent and a catalyst.
-
Temperature Control: While the reaction is often run at reflux, excessively high temperatures for prolonged periods can lead to decomposition. Monitor the reaction by TLC and work it up once the starting material is consumed.
-
Alternative Dicarbonyl: If using a substituted glyoxal (an unsymmetrical 1,2-dicarbonyl), be aware that this can lead to the formation of regioisomers.
Stage 3: Reduction to the Tetrahydro-Derivative
Question 5: I am having difficulty reducing the 7-bromopyrido[2,3-b]pyrazine to the desired tetrahydro-derivative without affecting the bromine substituent. What are the best approaches?
Answer: The selective reduction of the pyrazine ring in the presence of a bromine atom on the pyridine ring is a key challenge. Harsh reduction conditions can lead to hydrodebromination.
Troubleshooting Decision Tree:
Caption: Troubleshooting decision tree for the reduction of 7-bromopyrido[2,3-b]pyrazine.
Detailed Recommendations:
-
Catalytic Hydrogenation: This is a common method for reducing nitrogen-containing heterocycles.[8][9]
-
Catalyst Choice: Platinum oxide (PtO₂) is a highly active catalyst but may increase the risk of hydrodebromination. Palladium on carbon (Pd/C) is a milder alternative.
-
Solvent: Acetic acid is often a good solvent for the hydrogenation of pyridines as it protonates the ring, making it more susceptible to reduction.[8]
-
Conditions: Start with milder conditions (e.g., lower hydrogen pressure, room temperature) and gradually increase the severity if the reaction is not proceeding.
-
-
Hydride Reducing Agents:
Purification and Characterization
Question 6: What are the recommended methods for purifying the final product, this compound?
Answer: Purification of the final product is crucial to remove any unreacted starting materials, byproducts from side reactions, and residual catalyst.
-
Filtration: If catalytic hydrogenation was used, the first step is to carefully filter off the solid catalyst. This should be done under an inert atmosphere if the catalyst is pyrophoric.
-
Extraction: After removing the solvent, an aqueous workup with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) can be used to remove inorganic salts and highly polar impurities.
-
Chromatography: Column chromatography on silica gel is a standard method for purifying organic compounds. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol) is typically effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective final purification step to obtain a high-purity material.
Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques, including:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy
-
Mass Spectrometry (MS)
-
High-Performance Liquid Chromatography (HPLC) for purity assessment
References
-
ResearchGate. (n.d.). Enantiomerically pure piperazines via NaBH4/I2 reduction of cyclic amides. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic hydrogenation of pyridines in water. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]
-
ijssst.info. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Retrieved from [Link]
-
Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Retrieved from [Link]
-
RSC Publishing. (n.d.). Transfer hydrogenation of pyridinium and quinolinium species using ethanol as a hydrogen source to access saturated N-heterocycles. Retrieved from [Link]
-
Reddit. (2022). Failed Hydrogenation using H2 gas and Pd/C catalyst. Retrieved from [Link]
-
ScholarWorks @ UTRGV. (2013). Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Transition Metal Sulfide Catalysts. Retrieved from [Link]
-
ResearchGate. (2019). Reduction using sodium borohyride?. Retrieved from [Link]
-
YouTube. (2018). Sodium borohydride reduction. Retrieved from [Link]
-
YouTube. (2015). NaBH4 sodium boro hydride Reduction Reagent in organic synthesis. Retrieved from [Link]
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Technical Support Center: Improving the Solubility of 7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Welcome to the technical support resource for researchers working with 7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine. This guide is designed to provide in-depth, practical solutions to common solubility challenges encountered during experimental work. As Senior Application Scientists, we've structured this center to move beyond simple protocols, offering explanations for why certain approaches are recommended and empowering you to make informed decisions for your specific application.
Compound at a Glance: Physicochemical Properties
Before troubleshooting, it's essential to understand the inherent properties of this compound. These characteristics are the primary drivers of its solubility behavior.
| Property | Value / Description | Source |
| CAS Number | 52333-31-0 | [1][2][3] |
| Molecular Formula | C₇H₈BrN₃ | [4] |
| Molecular Weight | 214.07 g/mol | [4] |
| Physical Form | Off-White Solid | [1] |
| Structural Features | Heterocyclic aromatic compound containing a tetrahydropyrazine ring fused to a pyridine ring. The presence of amine groups (secondary amines) makes it a basic compound. | [5][6] |
| Predicted Solubility | Poorly soluble in water. The hydrophobic bromo-pyridyl portion of the molecule dominates, though the amine groups offer handles for solubility modification. | [5][6] |
Frequently Asked Questions (FAQs) & Troubleshooting
Our troubleshooting guide is structured as a logical workflow. Start with the first question and proceed to more advanced techniques if simpler methods are insufficient for your experimental needs.
Q1. My this compound won't dissolve in my aqueous buffer. What is the first thing I should try?
Answer: The most direct and effective initial approach is pH adjustment .
Causality & Mechanism: Your compound's structure contains secondary amine groups within the tetrahydropyrazine ring. In neutral or basic aqueous solutions, these amines are largely in a neutral, uncharged state, making the molecule less polar and thus poorly soluble.[5][6] By lowering the pH of your solvent (i.e., making it more acidic), you can protonate these basic nitrogen atoms. This forms a cationic salt of your compound, which is significantly more polar and, therefore, more soluble in aqueous media.[7] The solubility of ionizable drugs is highly pH-dependent; for a basic compound like this one, solubility dramatically increases as the pH drops below its pKa.[8]
Recommended Action:
-
Prepare a series of buffers with decreasing pH values (e.g., pH 7.4, 6.5, 5.0, 4.0).
-
Attempt to dissolve a known quantity of the compound in each buffer.
-
Start with a small amount of acid (e.g., 0.1 M HCl) and add it dropwise to a suspension of your compound in water or a weak buffer until the solid dissolves.
-
Caution: Be aware that extreme pH values may not be compatible with your downstream biological assays or could potentially cause compound degradation.[9]
Q2. pH adjustment was not effective enough, or it interferes with my experimental conditions. What should I try next?
Answer: The next logical step is to employ a co-solvent system .
Causality & Mechanism: Co-solvency is a powerful technique that modifies the polarity of the bulk solvent.[10][11] Water is a highly polar solvent. By adding a water-miscible organic solvent (a co-solvent), you create a solvent mixture with a lower overall polarity. This reduction in polarity decreases the interfacial tension between the aqueous environment and your hydrophobic compound, making it easier for the compound to dissolve.[12][13]
Recommended Co-solvents:
| Co-Solvent | Typical Starting Concentration | Notes |
| DMSO (Dimethyl sulfoxide) | 1-5% (v/v) | Excellent solubilizing power. Be aware of potential cellular toxicity at higher concentrations. |
| Ethanol | 5-20% (v/v) | Biocompatible and effective. Can sometimes cause protein precipitation in cell-based assays.[12] |
| PEG 400 (Polyethylene glycol 400) | 10-30% (v/v) | A non-toxic polymer widely used in pharmaceutical formulations. Good for increasing solubility of hydrophobic drugs.[13] |
| Propylene Glycol | 10-40% (v/v) | Another common, low-toxicity solvent used in drug formulations.[14] |
Recommended Action:
-
First, dissolve your compound in a minimal amount of 100% co-solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Slowly add this stock solution to your aqueous buffer with vigorous stirring or vortexing. The final concentration of the co-solvent should be kept as low as possible, especially for cell-based assays.
-
Caution: Adding the aqueous phase too quickly or having too high a final drug concentration can cause the compound to precipitate out of solution. This is a common issue when moving from a high-solubility organic environment to a low-solubility aqueous one.[9]
Q3. I have strict limitations on organic solvents and pH. Are there other options?
Answer: Yes, more advanced formulation strategies like micellar solubilization with surfactants or complexation with cyclodextrins can be employed.
A. Using Surfactants
Causality & Mechanism: Surfactants are amphiphilic molecules, meaning they have a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail. In an aqueous solution above a certain concentration, called the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[15][16] The hydrophobic tails form the core of the micelle, creating a non-polar microenvironment. Your poorly soluble compound can partition into this hydrophobic core, effectively being "hidden" from the water, which dramatically increases its apparent solubility in the bulk solution.
Recommended Surfactants:
-
Non-ionic (preferred for biological systems): Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20). These are generally less harsh on cell membranes.[17]
-
Ionic: Sodium dodecyl sulfate (SDS). Very effective but can denature proteins and disrupt cells.[17]
Recommended Action: Prepare your aqueous buffer containing a surfactant at a concentration above its CMC. Add your compound and allow it to equilibrate, usually with stirring or sonication.
B. Using Cyclodextrins
Causality & Mechanism: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[18][19] They can encapsulate a poorly water-soluble "guest" molecule, like yours, within their hydrophobic core if the size and shape are compatible.[20] This formation of an "inclusion complex" shields the hydrophobic drug from water, significantly enhancing its solubility and stability.[21][22][23]
Recommended Cyclodextrins:
-
HP-β-CD (Hydroxypropyl-β-cyclodextrin) and SBE-β-CD (Sulfobutylether-β-cyclodextrin) are highly soluble and commonly used in pharmaceutical formulations to improve drug solubility and bioavailability.[19]
Recommended Action: Dissolve the cyclodextrin in your aqueous buffer first. Then, add the drug and stir for an extended period (several hours to overnight) to allow for complex formation.
Q4. How can I quantitatively measure the solubility of my compound to verify that these techniques are working?
Answer: You need to perform a formal solubility measurement. The gold standard is the shake-flask method , which determines thermodynamic solubility (the true equilibrium solubility).[24][25][26] For higher throughput needs, you can measure kinetic solubility .[27][28]
Distinguishing Solubility Types:
-
Thermodynamic Solubility: The concentration of a compound in a saturated solution that is in equilibrium with an excess of the solid drug. It is the "true" solubility and is determined by adding the solid compound to the solvent.[28][29][30]
-
Kinetic Solubility: The concentration at which a compound, added from a concentrated organic stock solution (like DMSO), begins to precipitate in an aqueous buffer. This value is often higher than thermodynamic solubility due to the formation of a temporary supersaturated state.[27][29][31] It is highly dependent on the specific protocol used.[30]
Protocol: Shake-Flask Method for Thermodynamic Solubility
This protocol provides a reliable way to measure the equilibrium solubility of your compound in a chosen solvent system (e.g., buffer with co-solvent).[24]
Materials:
-
This compound (solid)
-
Your chosen solvent/buffer system
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
HPLC or UV-Vis spectrophotometer for analysis
Methodology:
-
Preparation: Add an excess amount of the solid compound to a vial containing a known volume of your solvent system. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation.
-
Equilibration: Cap the vials securely and place them on a shaker at a constant temperature (e.g., 25°C or 37°C). Allow the mixture to equilibrate for 24-48 hours. This extended time is crucial to ensure equilibrium is reached.[26]
-
Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. To fully separate the solid and liquid phases, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).[24]
-
Sample Collection: Carefully collect an aliquot of the clear supernatant. Be cautious not to disturb the solid pellet at the bottom.
-
Filtration: For final clarification, filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microparticulates.
-
Analysis: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC with a standard curve). This concentration is the thermodynamic solubility.
Q5. I've successfully dissolved the compound. Do I need to worry about its stability in the new formulation?
Answer: Yes, absolutely. Stability testing is a critical and often overlooked step.[32] The same factors that improve solubility (e.g., altered pH, presence of organic solvents) can also create conditions that accelerate chemical degradation.[33][34]
Causality & Mechanism: A drug is generally most stable in its solid, crystalline form. Once dissolved, it is more susceptible to environmental factors like temperature, humidity, and light, and can undergo degradation reactions like hydrolysis or oxidation.[33][35] Your solubilizing formulation becomes the new environment that dictates the compound's shelf-life and reliability in experiments.[35]
Recommended Action:
-
Establish Baseline: Prepare a fresh solution of your compound in the chosen solubilizing system. Immediately measure its concentration and purity (e.g., via HPLC) to get a time-zero reading.
-
Stress Conditions (Accelerated Stability): Store aliquots of the solution under various conditions.[34][36]
-
Temperature: Refrigerated (4°C), Room Temperature (~25°C), and Elevated (e.g., 40°C).
-
Light: One set of samples exposed to light and another wrapped in foil to protect from light.
-
-
Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, and 14 days), re-analyze the samples for concentration and the appearance of any new degradation peaks in the chromatogram.[35]
-
Evaluation: A stable formulation will show minimal (<5-10%) loss of the parent compound and no significant formation of degradation products over the tested period under your intended storage and use conditions. This data is crucial for ensuring the reliability and reproducibility of your experiments.[32][36]
References
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- Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014). American Pharmaceutical Review.
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- Co-solvency and anti-solvent method for the solubility enhancement. (2024). Pharma Times.
- Cosolvency. (n.d.). Slideshare.
- Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs. (n.d.). Global Pharmaceutical Sciences Review.
- Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. (n.d.). MDPI.
- Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PubMed Central.
- Method Development, Validation, Cosolvency, Cosolvent, Candesartan Cilexetil. (n.d.). Indian Journal of Pharmaceutical Sciences.
- The Role of Stability Testing in Pharmaceutical Research. (n.d.). Moravek.
- Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025). PubMed Central.
- Stability Testing of Pharmaceutical Products. (2012). Journal of Applied Pharmaceutical Science.
- Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. (n.d.). SciSpace.
- Solubility and pH of amines. (n.d.). Royal Society of Chemistry.
- Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. (2025).
- Stability Testing of Pharmaceutical Products. (n.d.). TCA Lab / Alfa Chemistry.
- Stability Testing. (n.d.).
- Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.).
- Stability Testing - Develop Stable Pharmaceutical Products. (n.d.). ComplianceOnline.
- Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).
- Accuracy of calculated pH-dependent aqueous drug solubility. (n.d.). PubMed.
- 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024). WuXi AppTec.
- Comparison of kinetic solubility with equilibrium solubility (μM) of... (n.d.).
- 7-Bromo-1,2,3,4-tetrahydro-pyrido[2,3-b]pyrazine. (n.d.). Sigma-Aldrich.
- Kinetic & Thermodynamic Solubility Testing. (n.d.). WuXi AppTec.
- The Role of Surfactants in Solubilization of Poorly Soluble. (2024). Journal of Chemical and Pharmaceutical Research.
- Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. (n.d.). PubMed Central.
- Surfactant. (2018). YouTube.
- Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. (n.d.).
- This compound | 52333-31-0. (n.d.). ChemicalBook.
- 7-Bromopyrido[2,3-b]pyrazine | 52333-42-3. (n.d.). Benchchem.
- CAS 52333-31-0 | this compound. (n.d.). Alchem Pharmtech.
- Combined Effect of Natural Organic Matter and Surfactants on the Apparent Solubility of Polycyclic Aromatic Hydrocarbons. (2025).
- ENHANCEMENT OF SOLUBILITY; AN OVERVIEW. (2013).
- Drug Solubility: Importance and Enhancement Techniques. (n.d.). PubMed Central.
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- 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions.
- Solubility-pH profiles of some acidic, basic and amphoteric drugs. (n.d.).
- SOLUBILITY ENHANCEMENT TECHNIQUES Review Article. (2010). International Journal of Pharmaceutical Research and Development.
- Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing.
- SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. (n.d.).
- Principles of Drug Action 1, Spring 2005, Amines. (n.d.). University of the Pacific.
- Amine compounds. (n.d.). SlidePlayer.
- 7-bromopyrido[2,3-b]pyrazine (52333-42-3). (n.d.). Chemchart.
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Navigating the Synthesis of 7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine: A Technical Troubleshooting Guide
For researchers and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. The 7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine scaffold is a valuable building block, but its synthesis can present unique challenges. This guide provides a comprehensive technical support center, structured in a question-and-answer format, to directly address the nuanced experimental issues you may encounter. Here, we delve into the causality behind experimental choices, offering field-proven insights to optimize your reaction conditions and ensure the integrity of your results.
Section 1: Synthesis of the 7-Bromopyrido[2,3-b]pyrazine Core
The journey to our target molecule begins with the construction of the aromatic pyrido[2,3-b]pyrazine core. A common and effective method is the condensation of a substituted diaminopyridine with an α-dicarbonyl compound.
FAQ 1: Low Yield in the Condensation Reaction to Form 7-Bromopyrido[2,3-b]pyrazine
Question: I am attempting to synthesize 7-Bromopyrido[2,3-b]pyrazine from 5-bromo-2,3-diaminopyridine and glyoxal, but I am consistently obtaining low yields. What are the critical parameters to investigate?
Answer:
Low yields in this condensation reaction often stem from several factors, including reaction conditions and the purity of your starting materials. Here’s a systematic approach to troubleshooting:
-
Purity of 5-bromo-2,3-diaminopyridine: The diaminopyridine precursor is susceptible to oxidation and can contain impurities from its synthesis. Ensure its purity by recrystallization or column chromatography before use.
-
Reaction Solvent and Catalyst: The choice of solvent and catalyst is crucial. While the reaction can proceed without a catalyst, acidic conditions are often employed to protonate the carbonyl group of glyoxal, activating it for nucleophilic attack by the diamine. Glacial acetic acid is a common solvent and catalyst for this type of condensation.[1] If you are using a non-acidic solvent like ethanol, consider adding a catalytic amount of a Brønsted acid like p-toluenesulfonic acid (p-TSA).[2]
-
Temperature and Reaction Time: These parameters are interdependent. While heating is necessary to drive the reaction to completion, excessive heat can lead to the formation of side products. A systematic optimization of the reaction temperature (e.g., refluxing in ethanol or acetic acid) and monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[3]
-
Stoichiometry of Reactants: Ensure the correct stoichiometry between the diaminopyridine and glyoxal. While a 1:1 molar ratio is theoretically required, a slight excess of the more volatile glyoxal may be beneficial.
Section 2: Reduction of the Pyrido[2,3-b]pyrazine Ring
The critical step in the synthesis of this compound is the reduction of the aromatic core. This transformation is fraught with potential challenges, most notably the undesired removal of the bromine substituent (hydrodehalogenation).
FAQ 2: Significant Debromination During Catalytic Hydrogenation
Question: I am trying to reduce 7-Bromopyrido[2,3-b]pyrazine to the corresponding tetrahydro derivative using catalytic hydrogenation (H₂ gas and a palladium catalyst), but I am observing a significant amount of the debrominated product. How can I minimize this side reaction?
Answer:
Hydrodehalogenation is a common and often problematic side reaction during the catalytic hydrogenation of aryl halides.[4] The C-Br bond can be susceptible to cleavage under these conditions. Here are key strategies to enhance the chemoselectivity of your reduction:
-
Catalyst Selection: Palladium on carbon (Pd/C) is a highly active catalyst and can readily promote dehalogenation.[5] Consider switching to a less active, yet still effective, catalyst for the reduction of the heterocyclic rings. Platinum-based catalysts, such as platinum(IV) oxide (PtO₂) or platinum on carbon (Pt/C), can sometimes offer better chemoselectivity in preserving the C-Br bond.[6] Rhodium on carbon (Rh/C) is another alternative to explore.
-
Reaction Conditions:
-
Hydrogen Pressure: Lowering the hydrogen pressure can sometimes reduce the rate of hydrodehalogenation relative to the desired ring hydrogenation. Attempt the reaction at atmospheric pressure using a hydrogen balloon before moving to high-pressure systems.[7]
-
Solvent Choice: The solvent can influence the catalyst's activity and selectivity. Protic solvents like ethanol or methanol are commonly used. Acetic acid can also be employed and may help in protonating the heterocyclic nitrogens, potentially facilitating the ring reduction over dehalogenation.
-
Additives: The addition of a stoichiometric amount of a weak acid, such as acetic acid, can sometimes suppress dehalogenation by protonating the substrate and modifying the catalyst surface. Conversely, in some systems, the presence of a base can promote dehalogenation, so ensuring neutral or slightly acidic conditions is often beneficial.
-
Table 1: Suggested Starting Conditions for Selective Reduction
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | 5% Pt/C | PtO₂ (Adam's catalyst) | 5% Rh/C |
| Solvent | Ethanol | Acetic Acid | Methanol |
| H₂ Pressure | 1 atm (balloon) | 50 psi | 1 atm (balloon) |
| Temperature | Room Temperature | Room Temperature | Room Temperature |
| Additive | None | None | 1.1 eq. Acetic Acid |
-
Alternative Reducing Agents: If catalytic hydrogenation proves too harsh, consider alternative reduction methods. For instance, metal-acid combinations like tin (Sn) or zinc (Zn) in the presence of hydrochloric acid (HCl) are classic reagents for the reduction of nitro groups to amines and can sometimes be adapted for the reduction of N-heterocycles.[8] However, these conditions are highly acidic and may not be compatible with all substrates.
Section 3: Purification and Characterization
The final step in any synthesis is the purification and characterization of the target compound. The polar nature of this compound can present its own set of challenges.
FAQ 3: Difficulty in Purifying the Polar Product
Question: My crude product, this compound, is proving difficult to purify by standard silica gel column chromatography. It either streaks badly on the column or has very low recovery. What are some effective purification strategies for polar heterocyclic amines?
Answer:
The purification of polar amines on silica gel is a common challenge due to strong interactions between the basic amine groups and the acidic silica surface. Here are several strategies to overcome this:
-
Modified Silica Gel Chromatography:
-
Amine-Treated Silica: Pre-treating your silica gel with a small amount of a volatile base, such as triethylamine (typically 1-2% in the eluent), can neutralize the acidic sites on the silica, leading to sharper peaks and better recovery.
-
Gradient Elution: Start with a less polar eluent system (e.g., dichloromethane) and gradually increase the polarity by adding methanol. A common eluent system for polar amines is a gradient of dichloromethane/methanol.
-
-
Alternative Stationary Phases:
-
Alumina: Basic or neutral alumina can be a good alternative to silica gel for the purification of basic compounds.
-
Reversed-Phase Chromatography (C18): If your compound has sufficient organic character, reversed-phase chromatography using a water/acetonitrile or water/methanol gradient with a modifier like formic acid or trifluoroacetic acid can be very effective.[9]
-
-
Acid-Base Extraction: This is a classic and often highly effective method for purifying amines.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Extract with a dilute aqueous acid solution (e.g., 1M HCl). The protonated amine salt will move into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining non-polar impurities.
-
Carefully basify the aqueous layer with a base like sodium hydroxide or sodium bicarbonate until the pH is >10.
-
Extract the free amine back into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to obtain the purified product.
-
-
Crystallization/Salt Formation: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Alternatively, you can form a crystalline salt (e.g., hydrochloride or tartrate) which can often be more easily purified by recrystallization than the free base. The pure free base can then be regenerated by treatment with a base. A modern approach involves using trichloroacetic acid (TCA) to precipitate the amine salt, which can then be heated to liberate the pure amine through decarboxylation of the TCA.[10]
Experimental Protocols and Workflows
Protocol 1: General Procedure for the Synthesis of 7-Bromopyrido[2,3-b]pyrazine
-
To a solution of 5-bromo-2,3-diaminopyridine (1.0 eq) in glacial acetic acid, add a 40% aqueous solution of glyoxal (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the crude 7-Bromopyrido[2,3-b]pyrazine.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: General Procedure for the Selective Hydrogenation
-
In a flask equipped with a magnetic stir bar, dissolve 7-Bromopyrido[2,3-b]pyrazine (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid).
-
Carefully add the chosen catalyst (e.g., 5-10 mol% Pt/C or PtO₂).
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or a Parr hydrogenator).
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction progress by LC-MS, paying close attention to the formation of the desired product and the debrominated side-product.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
Workflow Diagram: Troubleshooting Low Yield in Condensation
Caption: A decision tree for troubleshooting low yields in the condensation reaction.
Logical Relationship Diagram: Minimizing Debromination
Caption: Key strategies to mitigate debromination during catalytic hydrogenation.
References
- BenchChem. (2025).
- Kapse, D. M., Singh, P. S., Ghadiyali, M., Chacko, S., & Kamble, R. M. (2022). Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties. RSC Advances, 12(12), 7195–7207.
- Alonso, F., Beletskaya, I. P., & Yus, M. (2010). Dehalogenation and Hydrogenation of Aromatic Compounds Catalyzed by Nanoparticles Generated from Rhodium Bis(imino)pyridine Complexes. Organometallics, 29(15), 3353–3362.
- Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217–220.
- ResearchGate. (2025). Dehalogenation and Hydrogenation of Aromatic Compounds Catalyzed by Nanoparticles Generated from Rhodium Bis(imino)pyridine Complexes | Request PDF.
-
MDPI. (n.d.). The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants. Retrieved from [Link]
- Google Patents. (n.d.). US4206148A - Process for the dehalogenation of halogen-containing aromatic compounds.
- Reddit. (2018).
- Rossi, S., & Jones, C. (2018). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Chemistry – A European Journal, 24(53), 14072–14086.
-
PubMed. (n.d.). An efficient and convenient method for the purification of mutagenic heterocyclic amines in heated meat products. Retrieved from [Link]
- National Institutes of Health. (2022).
- PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Journal of Organic Chemistry, 72(9), 3606-3607.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Conversion in 2-Amino-4-bromopyridine Cross-Coupling Reactions. BenchChem.
- Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.
- National Institutes of Health. (2025). Determination of Polar Heterocyclic Aromatic Amines in Meat Thermally Treated in a Roasting Bag with Dried Fruits. PubMed Central.
- ResearchGate. (2025). Determination of Polar Heterocyclic Aromatic Amines in Meat Thermally Treated in a Roasting Bag with Dried Fruits.
- Teledyne ISCO. (n.d.).
- ChemRxiv. (n.d.).
- National Institutes of Health. (2022).
- ResearchGate. (n.d.). Telescoped synthesis of vicinal diamines via ring-opening of electrochemically generated aziridines in flow | Request PDF.
- Reddit. (2015). My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? r/chemistry.
- Wikipedia. (n.d.). Reduction of nitro compounds.
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
- Royal Society of Chemistry. (n.d.). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity.
- PubMed. (2020). Borane-Catalyzed Chemoselective and Enantioselective Reduction of 2-Vinyl-Substituted Pyridines.
- ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF.
- National Institutes of Health. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 13(50), 35057-35069.
- BenchChem. (n.d.). 7-Bromopyrido[2,3-b]pyrazine | 52333-42-3.
- WordPress. (n.d.).
- Royal Society of Chemistry. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Sustainability.
- MDPI. (2022).
- Reddit. (2023).
- The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activ
- National Institutes of Health. (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PubMed Central.
- ResearchGate. (2017). 7-Bromo-1,4-dibutyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-2,3-dione.
- Research Explorer. (n.d.).
- Abovchem. (n.d.). This compound - CAS:52333-31-0.
- BLDpharm. (n.d.). 52333-31-0|this compound.
- Royal Society of Chemistry. (n.d.).
- National Institutes of Health. (n.d.). Pyrido(2,3-b)pyrazine. PubChem.
- Organic Chemistry Portal. (2014).
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.).
-
Wiley Online Library. (2021). TFA-catalyzed Q‐Tube Reactor-Assisted Strategy for the Synthesis of Pyrido[1,2‐b][3][4][11]triazines and Related Heterocycles. ChemistrySelect, 6(21), 5263-5268.
- Longdom Publishing. (2015). Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions. Organic Chemistry: Current Research, 4(4).
- PubMed. (2005). Tetrahydropyrido[3,4-b]pyrazine scaffolds from pentafluoropyridine. Journal of Organic Chemistry, 70(18), 7208-7216.
- ResearchGate. (n.d.). Proposed mechanism for the synthesis of tetrahydropyrido[2,3-d]pyrimidines.
Sources
- 1. 7-Bromopyrido[2,3-b]pyrazine | 52333-42-3 | Benchchem [benchchem.com]
- 2. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. teledynelabs.com [teledynelabs.com]
- 10. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Welcome to the technical support center for 7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine (CAS 52333-31-0). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and successful application of this compound in your experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
I. Compound Overview and Core Principles of Stability
This compound is a heterocyclic compound featuring a tetrahydropyridopyrazine core with a bromine substituent. The stability of this molecule is primarily influenced by the reactivity of the tetrahydropyrazine ring system and the carbon-bromine bond. The secondary amine functionalities within the pyrazine ring can impart sensitivity to oxidation and pH changes, while the bromine atom can be susceptible to nucleophilic substitution and photolytic cleavage. Understanding these chemical properties is crucial for proper storage and handling.
II. Recommended Storage and Handling Protocols
To maintain the integrity of this compound, adherence to a strict storage and handling protocol is paramount. The following recommendations are based on supplier data and best practices for air- and moisture-sensitive compounds.
Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | -20°C in a freezer[1] | Minimizes thermal degradation and slows down potential side reactions. |
| Atmosphere | Under an inert gas (Argon or Nitrogen) | The tetrahydropyrazine ring may be susceptible to oxidation. |
| Light | In an amber vial or protected from light | Brominated heterocycles can be light-sensitive, potentially leading to debromination.[2] |
| Container | Tightly sealed vial | Prevents exposure to atmospheric moisture and oxygen. |
Handling Protocol: Step-by-Step Guide
This protocol is designed to minimize exposure to atmospheric contaminants.
-
Equilibration: Before opening, allow the vial to warm to room temperature for at least 60 minutes. This prevents condensation of atmospheric moisture inside the cold vial.
-
Inert Atmosphere: Perform all manipulations in a glove box or under a positive pressure of an inert gas (e.g., using a Schlenk line).
-
Dispensing a Solid: If using the solid directly, quickly weigh the desired amount in an inert atmosphere and tightly reseal the original vial.
-
Preparing Stock Solutions:
III. Troubleshooting Guide
This section addresses specific issues that may arise during experimentation, providing potential causes and actionable solutions.
Q1: My compound has changed color from off-white to yellow or brown. What happened and can I still use it?
Possible Cause: Color change is a common indicator of degradation. This is likely due to oxidation of the tetrahydropyrazine ring or other slow decomposition pathways. Exposure to air and light can accelerate this process.
Solution: It is highly recommended to use a fresh, unopened vial of the compound for critical experiments. If this is not possible, the purity of the discolored material should be assessed by an appropriate analytical method, such as HPLC or LC-MS, before use. If significant impurities are detected, the material should be discarded.
Q2: I am seeing unexpected side products in my reaction. Could it be from the degradation of this compound?
Possible Cause: Yes, degradation products can act as impurities and interfere with your reaction. Potential degradation pathways include:
-
Hydrolysis: Reaction with water, especially under acidic or basic conditions, could potentially lead to the formation of hydroxylated derivatives, although specific data is not available.
-
Oxidation: The secondary amines in the pyrazine ring are susceptible to oxidation, which can lead to the formation of N-oxides or other oxidized species.
-
Debromination: Exposure to light or certain reactive species could lead to the loss of the bromine atom, resulting in the formation of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine.
Solution:
-
Confirm Purity: Analyze a sample of your starting material by HPLC or LC-MS to confirm its purity before starting your reaction.
-
Control Reaction Conditions: Ensure your reaction is performed under an inert atmosphere with anhydrous solvents.
-
Purification: If you suspect the presence of degradation products, consider purifying the starting material by recrystallization or column chromatography before use.
Q3: I am getting poor yields in my cross-coupling reaction. Is there an issue with the reactivity of my starting material?
Possible Cause: While the bromine atom on the pyridine ring is generally a good handle for cross-coupling reactions, the overall reactivity can be affected by the purity of the starting material. If the compound has degraded, the actual concentration of the desired starting material will be lower, leading to reduced yields. Additionally, some degradation products might interfere with the catalyst.
Solution:
-
Use Fresh Material: Always use a fresh sample from a reputable supplier for sensitive reactions like cross-coupling.
-
Optimize Reaction Conditions: Ensure your catalyst, ligands, and base are of high quality and that the reaction is set up under strictly anaerobic and anhydrous conditions.
-
Consider a Different Catalyst System: If you continue to see poor yields, it may be beneficial to screen different palladium catalysts and ligands.
IV. Frequently Asked Questions (FAQs)
Q: What is the recommended solvent for making a stock solution?
A: The choice of solvent will depend on your specific application. For long-term storage, a non-protic, anhydrous solvent such as DMSO or DMF is often used. However, always ensure the solvent is compatible with your downstream experiments. For immediate use, other anhydrous solvents like dichloromethane or acetonitrile may be suitable.
Q: Is this compound sensitive to pH?
A: The tetrahydropyrazine moiety contains secondary amines, which are basic. Therefore, the compound will be protonated in acidic conditions, which will affect its solubility and reactivity. Under strongly basic conditions, deprotonation of the secondary amines can occur. It is advisable to buffer your reactions if pH control is critical.
Q: How can I assess the purity of my sample?
A: The most common methods for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). Proton NMR (¹H NMR) can also be used to confirm the structure and identify major impurities.
Q: What are the known incompatibilities of this compound?
A: While specific incompatibility data for this compound is limited, based on its structure, it should be considered incompatible with:
-
Strong Oxidizing Agents: Can lead to degradation of the tetrahydropyrazine ring.
-
Strong Acids and Bases: Will react with the secondary amine groups.
-
Reactive Electrophiles and Nucleophiles: May react with the amine or bromo-substituents.
V. Visualizing Potential Degradation Pathways
The following diagram illustrates a simplified potential degradation pathway for this compound based on general chemical principles of related compounds.
Caption: Potential degradation pathways of the compound.
VI. References
-
Intertek. (n.d.). Chemical Compatibility ASTM D543. Retrieved from [Link]
-
GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. Retrieved from [Link]
-
Kapse, D. M., Singh, P. S., Ghadiyali, M., Chacko, S., & Kamble, R. M. (2022). Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties. RSC Publishing.
-
ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]
-
Nasser, M. N., et al. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways.
-
Moore, J. W., & Pearson, R. G. (1981). Kinetics and mechanism. John Wiley & Sons.
-
Tee, O. S., & Paventi, M. (1983). Kinetics and mechanism of the bromination of 4-pyridone and related derivatives in aqueous solution. Canadian Journal of Chemistry, 61(11), 2556-2563.
-
NIH. (2023, June 7). Novel class of photochromic molecules exhibiting photo-switching in the solid state. Retrieved from [Link]
-
ACS Omega. (2018, October 9). Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide. Retrieved from [Link]
-
MDPI. (2024, November 7). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. Retrieved from [Link]
-
Google Patents. (n.d.). DE102009022830A1 - Preparing 2,3-diaminopyridine compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting. Retrieved from
-
ResearchGate. (2023, January 12). Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. Retrieved from [Link]
Sources
common issues in 7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine experiments
Welcome to the dedicated technical support guide for 7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine. This resource is designed for researchers, medicinal chemists, and drug development professionals who utilize this important heterocyclic building block. My goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot common issues and optimize your experimental outcomes.
Introduction: The Versatile Scaffold
This compound is a key intermediate in medicinal chemistry. The tetrahydropyridopyrazine core is a privileged scaffold found in numerous biologically active agents, including kinase inhibitors and compounds targeting various receptors.[1] The bromine atom at the 7-position serves as a crucial synthetic handle, enabling a wide range of palladium-catalyzed cross-coupling reactions to build molecular complexity and explore structure-activity relationships (SAR).[2] However, like many heterocyclic systems, its journey from vial to final product can present unique challenges. This guide is here to navigate them with you.
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the handling, properties, and storage of this compound.
Q1: What are the basic physical and chemical properties of this compound?
A1: Understanding the fundamental properties is the first step to successful experimentation. Key data is summarized below.
| Property | Value | Source |
| CAS Number | 52333-31-0 | [3][4] |
| Molecular Formula | C₇H₈BrN₃ | [3][4] |
| Molecular Weight | ~214.07 g/mol | [4] |
| Physical Form | Off-white to white solid | [3][5] |
| Solubility | Sparingly soluble in water.[5] Generally soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | |
| Purity | Commercially available with purities typically ranging from 95-97%.[3][4] |
Q2: How should I properly store and handle this reagent?
A2: Proper storage is critical to maintain the integrity of the compound. For long-term storage, it is recommended to keep the compound in a freezer in a tightly sealed container.[3][6] For handling, standard laboratory personal protective equipment (PPE) should be used, including gloves, safety glasses, and a lab coat. While specific toxicity data is not thoroughly established, it is prudent to treat it as a potentially hazardous chemical.[7] Avoid inhalation of dust and skin contact.[7]
Q3: What are the primary applications of this molecule?
A3: Its primary utility lies as a building block in the synthesis of more complex molecules, particularly for drug discovery. The bromine atom is perfectly positioned for reactions like Suzuki, Buchwald-Hartwig, and other cross-coupling reactions to introduce new carbon-carbon and carbon-heteroatom bonds.[2][8] This allows for the synthesis of libraries of compounds for screening against biological targets, such as protein kinases involved in cancer.[1][9]
Troubleshooting Guide: From Synthesis to Analysis
This section tackles specific experimental hurdles in a question-and-answer format, providing potential causes and actionable solutions.
Q4: My synthesis of this compound from its aromatic precursor (7-Bromopyrido[2,3-b]pyrazine) is giving very low yields. What's going wrong?
A4: This is a common issue stemming from the multi-step nature of the heterocyclic ring reduction. The electrochemical reduction of the pyrido[2,3-b]pyrazine core proceeds in a stepwise manner, often forming dihydro- intermediates first.[2] These intermediates can be unstable and prone to isomerization, leading to a mixture of products and poor recovery of the desired tetrahydro- compound.[2]
Potential Causes & Solutions:
-
Incomplete Reduction: The reducing agent or reaction conditions are too mild.
-
Solution: Increase the equivalents of the reducing agent (e.g., NaBH₄, NaBH₃CN) or switch to a more potent system like catalytic hydrogenation (e.g., H₂/Pd-C). Monitor the reaction progress meticulously by TLC or LC-MS to ensure full conversion of the starting material.
-
-
Over-reduction: The conditions are too harsh, leading to debromination or further reduction of the pyridine ring.
-
Solution: Reduce the reaction temperature, use a milder reducing agent, or carefully control the reaction time. Stop the reaction as soon as the starting material is consumed.
-
-
Isomerization of Intermediates: Dihydro intermediates are rearranging to more stable, but undesired, isomers.[2]
-
Solution: Modifying the solvent system can sometimes stabilize intermediates. Running the reaction at a lower temperature may also slow down isomerization rates relative to the desired reduction pathway.
-
Q5: I am struggling to purify the final product. My column chromatography fractions are all mixed.
A5: Co-elution of closely related impurities is a frequent challenge with rigid heterocyclic structures.
Potential Causes & Solutions:
-
Residual Starting Material: The aromatic precursor is often less polar and can be difficult to separate.
-
Solution: Ensure the reaction has gone to completion. If separation is still difficult, try using a less polar solvent system for your column (e.g., starting with a higher percentage of hexane or heptane in your ethyl acetate mobile phase).
-
-
Byproduct Formation: Isomers or over-reduced species are present.
-
Solution: A change in stationary phase can be effective. If you are using silica gel, consider trying alumina (basic or neutral) which can alter the elution order. Alternatively, a gradient elution with a very shallow increase in polarity can improve resolution. Recrystallization from a suitable solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexane) can be highly effective for final purification if a solid can be obtained.
-
Q6: My Suzuki (or other cross-coupling) reaction using the 7-bromo position is failing or giving low conversion.
A6: The success of palladium-catalyzed cross-coupling reactions is highly dependent on a number of factors. The pyrido[2,3-b]pyrazine core itself can influence the catalytic cycle.
Troubleshooting Workflow for a Failed Cross-Coupling Reaction
Caption: Troubleshooting logic for cross-coupling reactions.
Q7: The ¹H NMR spectrum of my compound has broad signals, especially for the NH protons. How can I get a clean spectrum for characterization?
A7: Broad NMR signals are common for compounds with amine N-H protons due to proton exchange and quadrupolar broadening from the nitrogen atom.
Potential Causes & Solutions:
-
Proton Exchange: The amine protons are exchanging with each other or with trace amounts of water in the solvent.
-
Solution: Use a hydrogen-bond-accepting solvent like DMSO-d₆. This will slow down the exchange rate and often resolve the N-H protons as distinct, sharp signals. Adding a drop of D₂O will cause the N-H signals to disappear, confirming their assignment.
-
-
Intermediate Exchange Rate on the NMR Timescale: The molecule may be undergoing conformational changes.
-
Solution: Try acquiring the spectrum at a lower temperature (e.g., 0 °C or -20 °C). This can slow down conformational exchange, resulting in sharper signals for each conformer.
-
-
Ambiguous Assignments: The aromatic and aliphatic regions are complex.
-
Solution: Utilize 2D NMR techniques. A COSY experiment will show which protons are coupled to each other, while HSQC and HMBC experiments will correlate protons to their directly attached (one-bond) and long-range (2-3 bond) carbons, respectively.[10] This allows for unambiguous assignment of the entire structure.
-
Experimental Protocols
The following are generalized, foundational protocols. They should be adapted and optimized for your specific substrate and laboratory conditions.
Protocol 1: Synthesis via Reduction of 7-Bromopyrido[2,3-b]pyrazine
This protocol describes a representative reduction using sodium borohydride.
Synthesis Workflow Diagram
Caption: General workflow for the reduction synthesis.
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 7-bromopyrido[2,3-b]pyrazine (1.0 eq) in glacial acetic acid. Cool the solution to 0-5 °C using an ice bath.
-
Reduction: Slowly add sodium borohydride (NaBH₄, 3.0-5.0 eq) in small portions, maintaining the internal temperature below 10 °C. The addition is exothermic.
-
Monitoring: Stir the reaction at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or LC-MS (typically 2-4 hours).
-
Workup: Once the reaction is complete, carefully quench by slowly adding water at 0 °C. Basify the solution to a pH > 9 using a concentrated sodium hydroxide (NaOH) solution.
-
Extraction: Extract the aqueous layer three times with a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the title compound.
Protocol 2: General Procedure for a Suzuki Cross-Coupling Reaction
This protocol provides a starting point for coupling an arylboronic acid to the 7-position.
Methodology:
-
Reaction Setup: To an oven-dried flask, add this compound (1.0 eq), the desired arylboronic acid or pinacol ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 0.05-0.1 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).[9]
-
Degassing: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add a degassed solvent system, such as 1,4-dioxane and water (e.g., 4:1 ratio), via syringe.[2]
-
Heating: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
References
-
Chemchart. (n.d.). 7-bromopyrido[2,3-b]pyrazine (52333-42-3). Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2022). Novel pyrido[2,3-b][2][5]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. Available from: [Link]
-
De la Cruz, G., et al. (2024). Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. Chemistry – A European Journal. Available from: [Link]
-
Illyés, E., et al. (2013). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
-
Kapse, D. M., et al. (2022). Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties. RSC Advances. Available from: [Link]
-
Zhang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. Available from: [Link]
-
Iqbal, M. A., et al. (2020). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances. Available from: [Link]
-
Wzorek, Z., et al. (2017). Conformational studies of new pseudotripeptide with pyrazine amidoxime motif and simplified analogs using IR, NMR spectroscopy, and molecular dynamic simulations. Structural Chemistry. Available from: [Link]
-
Wei, Y-J., et al. (2006). 1H and 13C NMR Spectral Characterization of Some Novel 7H-1,2,4-triazolo[3,4-b][2][3][5]Thiadiazine Derivatives. Magnetic Resonance in Chemistry. Available from: [Link]
Sources
- 1. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Bromopyrido[2,3-b]pyrazine | 52333-42-3 | Benchchem [benchchem.com]
- 3. 7-Bromo-1,2,3,4-tetrahydro-pyrido[2,3-b]pyrazine | 52333-31-0 [sigmaaldrich.com]
- 4. This compound - CAS:52333-31-0 - Abovchem [abovchem.com]
- 5. guidechem.com [guidechem.com]
- 6. This compound - CAS:52333-31-0 - Sunway Pharm Ltd [3wpharm.com]
- 7. capotchem.cn [capotchem.cn]
- 8. Blue-red emitting materials based on a pyrido[2,3- b ]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electro ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00128D [pubs.rsc.org]
- 9. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1H and 13C NMR spectral characterization of some novel 7H-1,2,4-triazolo[3, 4-b] [1,3,4] thiadiazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
From the desk of the Senior Application Scientist
Welcome to the dedicated technical support guide for the purification of 7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine (CAS 52333-31-0). This molecule is a crucial heterocyclic building block in medicinal chemistry and drug development, valued for its versatile scaffold. The bromine atom at the 7-position serves as a functional handle for introducing diverse substituents via cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies. However, achieving high purity of this saturated heterocycle can present challenges, from removing closely-related isomers to ensuring product stability.
This guide is structured to provide direct, actionable solutions to common problems encountered during the purification process. We will delve into the causality behind experimental choices, offering field-proven insights to streamline your workflow and ensure the integrity of your final compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
The two most effective and commonly employed purification techniques for this compound are silica gel column chromatography and recrystallization.
-
Silica Gel Column Chromatography: This is the workhorse method for separating the target compound from reaction byproducts, unreacted starting materials, and regioisomers that may have formed during synthesis.[1][2]
-
Recrystallization: If the crude product is of moderate to high purity (>85-90%), recrystallization can be a highly efficient method for removing minor impurities and obtaining a crystalline, high-purity solid. This method is particularly advantageous for larger scale purifications where chromatography is less practical.[3]
Q2: What are the most probable impurities I should be looking for?
The impurity profile is highly dependent on the synthetic route. However, common impurities include:
-
Unreacted Starting Materials: Depending on the synthesis, this could include precursors like 5-bromo-2,3-diaminopyridine.
-
Incompletely Reduced Intermediates: The synthesis of the tetrahydropyrazine core often involves the reduction of an aromatic pyrido[2,3-b]pyrazine precursor.[4][5] Incomplete reduction can leave dihydro- intermediates (e.g., 7-Bromo-1,4-dihydro- or 7-Bromo-3,4-dihydropyrido[2,3-b]pyrazine) in your crude material.
-
Over-reduced or Debrominated Species: Harsh reduction conditions could potentially lead to the loss of the bromine atom, resulting in the parent 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine.
-
Oxidized Byproducts: The tetrahydropyrazine ring can be susceptible to air oxidation, potentially reverting back to the aromatic or dihydro species, especially during workup or prolonged storage.
-
Regioisomers: If an unsymmetrical dicarbonyl compound is used in the initial condensation to form the pyrazine ring, two regioisomers can be formed, which may be challenging to separate.[5]
Q3: How can I reliably assess the purity of my final product?
A multi-technique approach is recommended for robust purity assessment:
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation and purity analysis. The absence of impurity signals in the ¹H NMR spectrum is a strong indicator of high purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides both purity information (from the UV/ELSD chromatogram) and mass confirmation of the desired product. It is excellent for detecting trace-level impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC with a suitable detector (e.g., UV) is the industry standard.
-
Melting Point: A sharp melting point range that is consistent with literature values indicates high purity. The aromatic precursor, 7-Bromopyrido[2,3-b]pyrazine, has a reported melting point of 161-166 °C.[6] The melting point of the saturated target compound will be different but should also be sharp for a pure sample.
Q4: What are the best practices for storing the purified this compound?
The compound is typically an off-white solid.[7] To maintain its integrity and prevent degradation, store the purified compound under the following conditions:
-
Temperature: Keep in a freezer (-20 °C is standard).[7]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Container: Use a well-sealed vial, preferably amber-colored, to protect from light and moisture.
Troubleshooting Guide: Navigating Purification Challenges
Scenario 1: Column Chromatography Issues
Q: My compound is co-eluting with an impurity on the silica gel column. How can I improve separation?
A: Co-elution occurs when the polarity of your target compound and an impurity are too similar for the chosen solvent system.
Causality & Solution:
-
Optimize the Mobile Phase: The key is to modify the eluent's polarity to create a larger difference in retention factors (Rƒ) between the spots on a TLC plate.
-
Decrease Polarity: If the Rƒ values are high (>0.5), decrease the proportion of the polar solvent (e.g., from 10% ethyl acetate in hexane to 5%). This will increase the interaction of both compounds with the silica, potentially resolving them.
-
Change Solvent System: If adjusting polarity isn't enough, switch one of the solvents. The nitrogen atoms in your compound can interact differently with protic vs. aprotic solvents. For example, switching from ethyl acetate/hexane to dichloromethane/methanol can alter the elution order. Dichloromethane is often a good starting point for nitrogen-containing heterocycles.
-
-
Add a Modifier: The basic nitrogen atoms of the tetrahydropyrazine ring can interact strongly with the acidic silanol groups on the silica surface, causing tailing and poor separation. Adding a small amount of a basic modifier to your eluent can mitigate this.
-
Triethylamine (Et₃N): Add 0.1-1% triethylamine to your mobile phase. This will occupy the acidic sites on the silica, resulting in sharper bands and often improved separation.
-
Ammonia: For very basic compounds, using a mobile phase saturated with ammonia (e.g., a dichloromethane/methanol/ammonia mixture) can be effective.
-
Q: My product seems to be degrading on the column. My collected fractions are discolored and show new spots on TLC. Why?
A: This strongly suggests that your compound is sensitive to the acidic nature of standard silica gel.
Causality & Solution: The free silanol groups (Si-OH) on the surface of silica gel are acidic and can catalyze the degradation of sensitive molecules. The tetrahydropyrazine core can be particularly susceptible.
-
Use Deactivated Silica:
-
Neutral Alumina: Consider using neutral alumina as your stationary phase instead of silica gel. Alumina is less acidic and is often a better choice for acid-sensitive or very basic compounds.
-
Treated Silica: You can "deactivate" silica gel by pre-treating the column. Flush the packed column with your starting eluent containing 1% triethylamine before loading your sample. This neutralizes the most active sites.
-
-
Minimize Residence Time: A faster separation reduces the time your compound is in contact with the stationary phase.
-
Use Flash Chromatography: Employing flash chromatography with positive air pressure, rather than a gravity column, will significantly speed up the process.
-
Optimize Loading: Do not overload the column. As a rule of thumb, the sample load should be 1-5% of the mass of the silica gel.
-
Scenario 2: Recrystallization Failures
Q: I cannot find a single solvent that works for recrystallization. What should I do?
A: This is a common scenario. The ideal single solvent should dissolve the compound when hot but not when cold. When this is not possible, a two-solvent system is the solution.
Causality & Solution: You need to find a pair of miscible solvents where one solvent ("solvent A") readily dissolves your compound, and the other ("solvent B," or the "anti-solvent") does not.
Step-by-Step Protocol:
-
Dissolve your crude compound in the minimum amount of hot "solvent A".
-
While the solution is still hot, add the "anti-solvent B" dropwise until you see persistent cloudiness (turbidity). This indicates you have reached the saturation point.
-
Add a few more drops of "solvent A" until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, then transfer it to an ice bath or refrigerator to maximize crystal formation.
| Common Solvent Pairs for Heterocycles | |
| "Good" Solvent (A) | "Poor" Solvent (B) |
| Dichloromethane (DCM) | Hexane / Pentane |
| Ethanol / Methanol | Water / Diethyl Ether |
| Ethyl Acetate | Hexane |
| Acetone | Water |
Q: My compound "oiled out" of the solution instead of forming crystals. How can I fix this?
A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid, or when the rate of cooling is too fast.
Causality & Solution:
-
Re-heat and Add More Solvent: Heat the mixture until the oil redissolves completely. Add a little more of the "good" solvent ("solvent A") to reduce the saturation level slightly.
-
Slow Down Cooling: This is critical. Allow the flask to cool very slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools to room temperature overnight can promote the formation of high-quality crystals instead of oil.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a small amount of pure solid, add a tiny crystal to the cooled solution to induce crystallization.
Visualized Workflows
Purification Strategy Selection
The choice between chromatography and recrystallization depends on the purity and quantity of your crude material. This decision tree can guide your strategy.
Caption: Decision tree for selecting a purification method.
Troubleshooting Workflow for Column Chromatography
This workflow outlines the logical steps to address common issues encountered during chromatographic purification.
Caption: Logical flow for troubleshooting column chromatography.
References
-
Chemchart. 7-bromopyrido[2,3-b]pyrazine (52333-42-3). [Link]
-
Kapse, D. M., et al. (2022). Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties. RSC Publishing. [Link]
-
ResearchGate. Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction. [Link]
-
National Institutes of Health (NIH). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. [Link]
-
Alchem Pharmtech. CAS 52333-31-0 | this compound. [Link]
-
Helvetica Chimica Acta. Preparation of 3-Bromo-1,2,4,5-tetrazine. [Link]
-
National Institutes of Health (NIH). Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. [Link]
-
ResearchGate. 7-Bromo-1,4-dibutyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-2,3-dione. [Link]
Sources
- 1. Blue-red emitting materials based on a pyrido[2,3- b ]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electro ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00128D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Bromopyrido[2,3-b]pyrazine | 52333-42-3 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 7-Bromopyrido 2,3-b pyrazine 95 52333-42-3 [sigmaaldrich.com]
- 7. 7-Bromo-1,2,3,4-tetrahydro-pyrido[2,3-b]pyrazine | 52333-31-0 [sigmaaldrich.com]
handling and safety precautions for 7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Technical Support Center: 7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Prepared by the Office of Senior Application Scientists
This guide provides essential safety, handling, and troubleshooting information for this compound (CAS No. 52333-31-0). It is intended for researchers, chemists, and drug development professionals. Given that the toxicological and physical properties of this compound have not been fully investigated, this document synthesizes data from closely related analogs and established best practices for handling halogenated heterocyclic compounds.
Section 1: Compound Identification and Key Properties
This compound is a heterocyclic organic compound frequently utilized as a building block in medicinal chemistry and materials science. The bromine atom at the 7-position serves as a versatile functional handle for introducing various substituents via cross-coupling reactions, making it a valuable intermediate in the synthesis of more complex molecules.[1]
| Property | Value | Source |
| CAS Number | 52333-31-0 | , |
| Molecular Formula | C₇H₈BrN₃ | |
| Molecular Weight | 214.07 g/mol | |
| Appearance | Off-white solid | |
| Storage | Store in a freezer, sealed in a dry environment. | , |
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the day-to-day handling and safety of this compound.
Q1: What are the primary hazards associated with this compound?
While this specific compound has not been thoroughly investigated, data from its aromatic analog, 7-Bromopyrido[2,3-b]pyrazine (CAS 52333-42-3), and other similar structures indicate several potential hazards.[2] Users should assume it is:
-
Acutely Toxic: Harmful if swallowed.
-
Irritating: Causes skin and serious eye irritation.[3]
-
A Respiratory Irritant: May cause respiratory irritation upon inhalation of dust.[2]
Causality: The heterocyclic amine structure can be irritating to mucous membranes, and halogenated aromatic systems can exhibit unpredictable toxicity. Therefore, minimizing all routes of exposure is critical.
Q2: What Personal Protective Equipment (PPE) is mandatory for handling this chemical?
A comprehensive PPE strategy is essential to prevent exposure.[4][5] The following should be considered the minimum requirement for any manipulation of the solid or its solutions.
-
Eye/Face Protection: Chemical splash goggles are required for all operations.[6] Safety glasses are insufficient as they do not provide a seal against dust or splashes.[6] A face shield should be worn over goggles when handling larger quantities or if there is a significant splash risk.[7]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[6][7] Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid contaminating your skin.
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of contamination, such as handling large quantities or charging a reactor, a chemically resistant apron or coveralls should be used.[5]
-
Respiratory Protection: All handling of the solid compound that could generate dust must be performed in a certified chemical fume hood or a ventilated enclosure. If this is not possible, a NIOSH-approved respirator with cartridges suitable for organic vapors and particulates (e.g., type OV/AG/P99 or ABEK-P2) is necessary.[2]
Q3: How should I properly store this compound?
Proper storage is critical for maintaining the compound's integrity and ensuring safety.
-
Temperature: Store in a freezer (-20 °C is typical) as recommended by suppliers.[8]
-
Atmosphere: Keep the container tightly sealed to protect it from moisture and air. Consider storing under an inert atmosphere (e.g., argon or nitrogen) for long-term storage to prevent potential degradation.
-
Location: Store in a dry, well-ventilated area designated for hazardous chemicals, away from incompatible materials.[3]
Q4: What materials or chemicals are incompatible with it?
While specific reactivity data is limited, based on its chemical structure, avoid contact with:
-
Strong Oxidizing Agents: These can react exothermically with heterocyclic compounds.
-
Strong Bases: May promote dehydrohalogenation or other unwanted side reactions.
-
Strong Acids: Can react with the amine functionalities.
Q5: What is the correct disposal procedure?
Do not dispose of this chemical in drains or regular waste.[2]
-
Chemical Waste: Unused product and any material contaminated with it should be treated as hazardous waste. It should be collected in a suitable, closed, and properly labeled container.[2][9]
-
Professional Disposal: Arrange for disposal through a licensed professional waste disposal service.[2] Incineration in a chemical incinerator equipped with an afterburner and scrubber is a recommended method for similar compounds.[2]
Section 3: Troubleshooting Guide
This section provides step-by-step guidance for specific emergency scenarios you may encounter during your experiments.
Scenario 1: Accidental Exposure
Immediate and correct first aid is crucial. Always show the Safety Data Sheet (SDS) of the compound or a related analog to the attending medical professional.[2]
Q: What should I do in case of skin or eye contact?
-
Skin Contact: Immediately take off contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2][3]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
Q: What is the procedure for accidental inhalation?
-
Move to Safety: Immediately move the affected person to fresh air.[2]
-
Monitor Breathing: If the person is not breathing, begin artificial respiration. Do not use mouth-to-mouth resuscitation if the person may have ingested the chemical.[9]
-
Seek Medical Help: Consult a physician immediately.[2]
Q: What if the compound is accidentally ingested?
-
Do NOT Induce Vomiting. [3]
-
Rinse Mouth: Rinse the person's mouth thoroughly with water.[2]
-
Seek Medical Help: Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[2][9]
Scenario 2: Chemical Spill
Q: How do I handle a small solid spill in the lab?
For any spill, the primary goals are to prevent dust formation and avoid creating a wider area of contamination.
Experimental Protocol: Small Solid Spill Cleanup
-
Alert & Isolate: Alert personnel in the immediate area. Ensure the area is well-ventilated (preferably within a fume hood). Evacuate non-essential personnel.[2][9]
-
Don PPE: Before approaching the spill, don the appropriate PPE as described in FAQ #2 (goggles, face shield, gloves, lab coat, and if outside a fume hood, a respirator).
-
Contain Spread: Do not use a dry brush or create dust. Gently cover the spill with a damp, inert material like sand or vermiculite to prevent the powder from becoming airborne.
-
Collect Material: Carefully scoop the mixture into a suitable, labeled container for hazardous waste.[2][3] Avoid creating dust during this process.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials in the same hazardous waste container.
-
Disposal: Seal the container and arrange for disposal through your institution's environmental health and safety (EHS) office.
-
Post-Cleanup: Wash hands thoroughly after the cleanup is complete.
Caption: Workflow for handling a solid chemical spill.
References
-
Section 6C: Protective Equipment. Princeton University Environmental Health and Safety.[Link]
-
Personal Protective Equipment (PPE). CHEMM (Chemical Hazards Emergency Medical Management).[Link]
-
Personal Protective Equipment. U.S. Environmental Protection Agency (EPA).[Link]
-
Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog.[Link]
Sources
- 1. 7-Bromopyrido[2,3-b]pyrazine | 52333-42-3 | Benchchem [benchchem.com]
- 2. capotchem.cn [capotchem.cn]
- 3. fishersci.be [fishersci.be]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. blog.storemasta.com.au [blog.storemasta.com.au]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. 7-Bromo-1,2,3,4-tetrahydro-pyrido[2,3-b]pyrazine | 52333-31-0 [sigmaaldrich.com]
- 9. chemicalbook.com [chemicalbook.com]
Navigating the Synthesis of 7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that arise during the multi-step synthesis of this important heterocyclic scaffold. As Senior Application Scientists, we understand that even well-established protocols can present challenges. This resource aims to equip you with the knowledge to diagnose and resolve common issues, leading to improved yields, purity, and overall success in your synthetic endeavors.
Troubleshooting Guide: From Starting Materials to Final Product
This section addresses specific problems you may encounter at different stages of the synthesis, providing explanations for the underlying causes and actionable solutions.
Stage 1: Condensation of 5-Bromo-2,3-diaminopyridine with Glyoxal
The initial formation of the 7-bromopyrido[2,3-b]pyrazine core is a critical step that sets the stage for the subsequent reduction.
Question: My condensation reaction is giving a low yield of the desired 7-bromopyrido[2,3-b]pyrazine and a complex mixture of side products. What is going wrong?
Answer:
Low yields and product mixtures in this condensation are often multifactorial. Here’s a breakdown of potential causes and how to address them:
-
Purity of Starting Materials: The purity of both 5-bromo-2,3-diaminopyridine and glyoxal is paramount. Impurities in the diamine can lead to the formation of colored byproducts, while polymeric forms of glyoxal can result in incomplete reactions and the formation of complex condensation adducts.
-
Solution: Ensure your 5-bromo-2,3-diaminopyridine is of high purity, recrystallizing if necessary. Use freshly opened or purified glyoxal; a common purification method involves the distillation of its aqueous solution.
-
-
Reaction Conditions: The condensation is sensitive to pH and temperature.
-
Acid-Catalyzed Condensation: While acid catalysis can promote the reaction, strong acidic conditions can lead to the formation of undesired side products from the self-condensation of glyoxal[1][2].
-
Thermal Degradation: Prolonged heating can lead to the degradation of the product and the formation of tars, significantly reducing the isolated yield[3].
-
Solution: A mildly acidic environment, often achieved using acetic acid, is typically optimal. Carefully control the reaction temperature and monitor the reaction progress by TLC or LC-MS to avoid over-heating or unnecessarily long reaction times.
-
-
Side Reactions of Glyoxal: Glyoxal is a highly reactive dicarbonyl compound prone to side reactions.
-
Cannizzaro Reaction: In aqueous solutions, glyoxal can undergo a disproportionation reaction to yield glycolic acid and glyoxalic acid[4].
-
Formation of Complex Adducts: Glyoxal can react with more than two molecules of the diamine or self-condense to form complex oligomeric structures[2][5].
-
Solution: Use of a non-aqueous solvent system can minimize the Cannizzaro reaction. Slow, controlled addition of glyoxal to the solution of the diamine can help to favor the desired 1:1 condensation.
-
Stage 2: Reduction of 7-Bromopyrido[2,3-b]pyrazine to this compound
The reduction of the pyrazine ring is a key transformation that can be fraught with challenges, primarily related to over-reduction and dehalogenation.
Question: During the reduction of 7-bromopyrido[2,3-b]pyrazine, I am observing a significant amount of the debrominated product, 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine. How can I prevent this?
Answer:
The loss of the bromine substituent is a common side reaction during the reduction of halogenated aromatic and heteroaromatic systems. This reductive dehalogenation is particularly prevalent with certain catalysts and hydrogen sources.
-
Choice of Reducing Agent and Catalyst:
-
Catalytic Hydrogenation: Traditional catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) is highly effective for ring reduction but is also notorious for causing dehalogenation of aryl bromides. The activity of the catalyst and the hydrogen pressure can significantly influence the extent of this side reaction.
-
Chemical Reducing Agents: Reagents like sodium borohydride (NaBH₄) are generally milder and less prone to causing dehalogenation compared to catalytic hydrogenation[6][7][8]. However, the reactivity can be enhanced by additives, which might inadvertently promote dehalogenation.
-
-
Reaction Conditions:
-
Temperature and Reaction Time: Higher temperatures and longer reaction times increase the likelihood of dehalogenation.
-
Hydrogen Source in Transfer Hydrogenation: The choice of hydrogen donor in catalytic transfer hydrogenation can impact the selectivity. Some donors may lead to more aggressive reduction and, consequently, more dehalogenation[6][7][9].
-
Solutions to Minimize Dehalogenation:
| Parameter | Recommendation to Reduce Dehalogenation | Rationale |
| Reducing Agent | Prioritize the use of sodium borohydride (NaBH₄) over catalytic hydrogenation with H₂/Pd-C. | NaBH₄ is a milder reducing agent and generally shows better chemoselectivity for the reduction of the pyrazine ring over the carbon-bromine bond[6][7][8]. |
| Catalyst (if used) | If catalytic hydrogenation is necessary, consider using a less active catalyst or a catalyst poison to temper its activity. | A less reactive catalyst can selectively reduce the pyrazine ring without cleaving the C-Br bond. |
| Temperature | Maintain a low reaction temperature (e.g., 0 °C to room temperature). | Lower temperatures disfavor the higher activation energy pathway of dehalogenation. |
| Reaction Time | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. | Prolonged exposure to reducing conditions increases the probability of the dehalogenation side reaction. |
| pH | Maintain neutral or slightly basic conditions. | Acidic conditions can sometimes promote hydrodehalogenation. |
Experimental Protocol for Selective Reduction using Sodium Borohydride:
-
Dissolve 7-bromopyrido[2,3-b]pyrazine in a suitable solvent such as methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) portion-wise, monitoring the reaction progress by TLC.
-
Stir the reaction at 0 °C until the starting material is consumed.
-
Carefully quench the reaction with water and extract the product with an appropriate organic solvent.
-
Purify the crude product by column chromatography to separate the desired product from any unreacted starting material and debrominated side product.
Question: My reduction reaction is sluggish and incomplete, or it proceeds too far, leading to over-reduction of the pyridine ring. How can I achieve a clean conversion to the desired tetrahydro product?
Answer:
Achieving the desired level of reduction requires a delicate balance of reactivity.
-
Incomplete Reduction:
-
Cause: Insufficient reducing agent, low reaction temperature, or a deactivated catalyst.
-
Solution: Increase the equivalents of the reducing agent, allow the reaction to warm to room temperature, or use a fresh batch of catalyst. The formation of a 1,4-dihydro intermediate is possible, which may be resistant to further reduction under very mild conditions[10].
-
-
Over-reduction:
-
Cause: Excessively harsh reducing conditions, such as high-pressure hydrogenation or the use of a very active catalyst, can lead to the reduction of the more stable pyridine ring.
-
Solution: As with preventing dehalogenation, using a milder reducing agent like NaBH₄ and carefully controlling the reaction temperature and time are crucial.
-
Visualizing the Synthetic Pathway and Potential Pitfalls:
Caption: Synthetic workflow for this compound highlighting key stages and potential side product formation.
Frequently Asked Questions (FAQs)
Q1: How can I best purify the final product from the debrominated side product?
A1: The polarity difference between this compound and its debrominated analog is often sufficient for separation by column chromatography on silica gel. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, should allow for the separation of the two compounds. Careful monitoring of the fractions by TLC is essential.
Q2: Can I use other reducing agents besides sodium borohydride?
A2: Yes, other reducing agents can be used, but they must be chosen carefully to avoid the side reactions discussed above. For example, catalytic transfer hydrogenation using a hydrogen donor like formic acid or ammonium formate with a suitable catalyst can be effective[7][9]. However, the catalyst and conditions must be optimized to prevent dehalogenation. Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and would likely lead to over-reduction and dehalogenation, so it is generally not recommended for this transformation.
Q3: What are the key analytical techniques to confirm the structure of the final product and identify side products?
A3: A combination of analytical techniques is crucial for structural confirmation and purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the structure of the desired product and identifying impurities. The disappearance of the aromatic protons of the pyrazine ring and the appearance of signals corresponding to the saturated hydrogens in the tetrahydro- form are key indicators of a successful reduction. The presence of signals corresponding to the debrominated product can also be detected.
-
Mass Spectrometry (MS): MS will confirm the molecular weight of the product and any side products. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key signature to look for in the mass spectrum of the desired product. The absence of this pattern in the debrominated side product is a clear indicator of its identity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent tool for assessing the purity of the final product and for quantifying the amount of any impurities.
Q4: Are there any safety precautions I should be aware of during this synthesis?
A4: Standard laboratory safety practices should always be followed. Specifically:
-
5-Bromo-2,3-diaminopyridine: Handle with care as it is a halogenated amine derivative.
-
Glyoxal: Can be corrosive and an irritant.
-
Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Quench reactions carefully, especially when working on a larger scale.
-
Solvents: Use appropriate ventilation and handle flammable organic solvents in a fume hood.
By understanding the potential pitfalls and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the outcome of their this compound synthesis.
References
-
Luo, J. et al. (2011). Total Synthesis of (+)-7-Bromotrypargine and Unnatural Analogues: Biological Evaluation Uncovers Activity at CNS Targets of Therapeutic Relevance. ACS Chemical Neuroscience, 2(9), 525-530. [Link]
-
ResearchGate. (2018). Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction. [Link]
-
PrepChem. (n.d.). Synthesis of Step 1. 7-Bromo-2H-pyrido[3,2-b]1,4-oxazin-3(4H)-one. [Link]
-
Khan, I. et al. (2020). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 10(45), 26867-26880. [Link]
-
Johnstone, R. A. W., & Wilby, A. H. (1985). Catalytic Transfer Hydrogenation. Chemical Reviews, 85(2), 129-170. [Link]
-
Polymer Chemistry, an International Journal. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. [Link]
-
ChemCatChem. (2025). Hydrazine as a Reducing Agent in Catalytic Transfer Hydrogenation Processes. [Link]
-
Kékesi, L. et al. (2013). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Bioorganic & Medicinal Chemistry Letters, 23(20), 5618-5622. [Link]
-
Heterocyclic Letters. (2021). A convenient and scalable method for preparation of 2,5-dibromopyridine. [Link]
-
Hjouji, M. Y. et al. (2017). 7-Bromo-1,4-dibutyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-2,3-dione. IUCrData, 2(7), x171052. [Link]
-
Molecules. (2023). Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. [Link]
-
Molecules. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. [Link]
-
RSC Advances. (2022). Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties. [Link]
-
ResearchGate. (2017). Borane-Catalyzed Transfer Hydrogenations of Pyridines with Ammonia Borane. [Link]
-
Pina Jr., S. (2012). Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Transition Metal Sulfide Catalysts. ScholarWorks @ UTRGV. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. [Link]
-
ResearchGate. (2008). Reaction Products of Glyoxal with Glycine. [Link]
-
ResearchGate. (2008). Progress on reduction of carboxylic acid and its derivatives via the nabh 4 system. [Link]
-
ResearchGate. (2012). Sodium Borohydride - A Versatile Reducing Agent. [Link]
-
ResearchGate. (2012). Catalytic transfer hydrogenation of sugar derivatives. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1981). Experiments on the synthesis of pyrazine nucleosides. [Link]
-
Molecules. (2022). Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features. [Link]
-
Molecules. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]
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- 10. researchgate.net [researchgate.net]
Technical Support Center: 7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
From the desk of the Senior Application Scientist
Welcome to the technical support guide for 7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine. This document is designed for researchers and drug development professionals to provide field-proven insights and troubleshooting assistance for stability issues and degradation pathway analysis. The guidance herein is based on established principles of heterocyclic chemistry and regulatory expectations for stability testing.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns and recommended storage conditions for this compound?
This compound is a complex heterocyclic molecule with several potential sites for chemical degradation. Based on its structure, the primary stability concerns are susceptibility to oxidation and photodegradation .
-
Oxidative Susceptibility: The tetrahydropyridine ring is analogous to other di- and tetrahydropyridine systems, which are known to be susceptible to oxidative aromatization.[1][2] The electron-rich nature of the nitrogen atoms also presents potential sites for oxidation.
-
Photosensitivity: The bromo-aromatic moiety is a known chromophore that can absorb UV light. This absorption can lead to photolytic cleavage of the carbon-bromine (C-Br) bond, a common degradation pathway for halogenated aromatic compounds.[3][4]
Recommended Storage Conditions: To mitigate these risks, the compound should be stored under the following conditions:
-
Temperature: Controlled room temperature or refrigerated (2-8 °C) to minimize thermal degradation.
-
Atmosphere: Under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation.
-
Light: Protected from light in amber vials or foil-wrapped containers to prevent photodegradation.
-
Moisture: In a desiccated environment to prevent hydrolysis, which could be accelerated under acidic or basic conditions.
Q2: I am observing new, unexpected peaks in my chromatogram after sample preparation or brief storage. What are the most likely degradation pathways?
The appearance of new peaks, particularly during analysis or short-term storage, strongly suggests product degradation. Based on the molecule's structure, there are two highly probable degradation mechanisms.
1. Oxidative Degradation Pathway: The most likely oxidative transformation is the aromatization of the tetrahydropyridine ring to form the more stable, fully aromatic pyridopyrazine system. This is a common pathway for 1,4-dihydropyridine-like structures, often promoted by air (oxygen) and light.[1] Another possibility is the formation of N-oxides at the pyrazine nitrogen atoms, a known metabolic and degradation route for nitrogen heterocycles.
2. Photolytic Degradation Pathway: Exposure to UV or even ambient laboratory light can induce two primary reactions involving the C-Br bond:
-
Photolytic Debromination: Homolytic cleavage of the C-Br bond, followed by abstraction of a hydrogen atom from the solvent or another molecule, results in the formation of the debrominated parent structure, 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine.
-
Photohydrolysis: In the presence of water or other nucleophiles, the bromine atom can be displaced by a hydroxyl group to form 7-Hydroxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine. Studies on similar bromophenols confirm these pathways.[3][4]
The diagram below illustrates these primary, scientifically inferred degradation routes.
Caption: Predicted primary degradation pathways for the parent compound.
Q3: How do I systematically investigate these potential degradation pathways using a forced degradation study?
A forced degradation (or stress testing) study is essential to identify likely degradation products and establish the intrinsic stability of the molecule.[5] These studies are a regulatory expectation outlined in the ICH Q1A(R2) guideline.[6][7][8] The goal is to achieve 5-20% degradation, which is sufficient to detect and identify impurities without completely destroying the sample.[8]
Forced Degradation Experimental Protocol
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., Acetonitrile:Water 50:50) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose aliquots of the stock solution to the stress conditions outlined in the table below. Include a control sample stored at 2-8°C and protected from light.
-
Time Points: Sample the reactions at appropriate time points (e.g., 0, 2, 8, 24, 48 hours). The duration should be adjusted to achieve the target degradation.
-
Quenching: After exposure, neutralize the acidic and basic samples to prevent further degradation before analysis.
-
Analysis: Analyze all samples by a stability-indicating HPLC method, typically with UV/PDA and Mass Spectrometric (MS) detection.
Table 1: Recommended Forced Degradation Conditions
| Stress Condition | Reagent / Parameters | Typical Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | Room Temperature or 60°C | Hydrolysis, Ring Opening (less common) |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature or 60°C | Hydrolysis, Aromatization |
| Oxidation | 3% H₂O₂ | Room Temperature | Aromatization, N-Oxide Formation |
| Thermal | Dry Heat / Solution | 80°C | General decomposition, Aromatization |
| Photolytic | UV (254/365 nm) & White Light | ICH-specified light exposure | Debromination, Photohydrolysis, Aromatization |
Q4: What analytical strategies should I use to identify the unknown degradation products?
A systematic analytical approach is crucial for impurity identification and profiling.[9][10] High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry is the most powerful and widely used technique.[11][12]
The workflow below outlines a standard procedure for identifying degradants from a forced degradation study.
Caption: A typical workflow for the identification of degradation products.
Step-by-Step Identification Logic:
-
Detection (HPLC-UV/PDA): Develop a stability-indicating HPLC method that separates the parent compound from all degradation products. Compare the chromatograms of stressed samples to the control to identify new peaks.
-
Mass-to-Charge Ratio (LC-MS): Analyze the samples by LC-MS to determine the molecular weight of the new peaks.[11]
-
A mass loss of 79/81 Da (for the two bromine isotopes) suggests debromination .
-
A mass loss of 2 Da suggests aromatization (loss of 2 hydrogen atoms).
-
A mass gain of 16 Da suggests the addition of an oxygen atom (N-oxide formation or hydroxylation ).
-
A mass change of -17 Da (Br replaced by OH) suggests hydrolysis .
-
-
Structural Confirmation (HRMS & NMR): For critical impurities, obtain high-resolution mass spectrometry (HRMS) data to confirm the elemental composition. If a definitive structure is required for regulatory purposes, the impurity may need to be isolated (e.g., by preparative HPLC) and characterized by Nuclear Magnetic Resonance (NMR) spectroscopy.[9][10]
By following this structured approach, researchers can confidently identify degradation pathways, develop stable formulations, and build robust, stability-indicating analytical methods.
References
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma. [Link]
-
ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability. [Link]
-
Rao, R. N., et al. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical Reviews in Analytical Chemistry. [Link]
-
PubMed. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. National Library of Medicine. [Link]
-
PubMed. (2012). Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques. National Library of Medicine. [Link]
-
PubMed. (2011). Comprehensive description of the photodegradation of bromophenols using chromatographic monitoring and chemometric tools. National Library of Medicine. [Link]
-
ResearchGate. (2014). 1,4-Dihydropyridine oxidative degradation to pyridine derivative under the influence of light. [Link]
-
ResearchGate. (2018). Effect of the heterocyclic ring-fusion on the photochemical reactivity of 1,4-dihydropyridines, polyhydroquinolines, and decahydroacridine-1,8-diones. [Link]
-
IJNRD. (2024). Impurity Profiling in different analytical techniques. International Journal of Novel Research and Development. [Link]
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]
-
MDPI. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules. [Link]
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- 3. Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive description of the photodegradation of bromophenols using chromatographic monitoring and chemometric tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. database.ich.org [database.ich.org]
- 8. youtube.com [youtube.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijprajournal.com [ijprajournal.com]
- 12. biotech-spain.com [biotech-spain.com]
Technical Support Center: Scaling Up the Synthesis of 7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Welcome to the technical support center for the synthesis of 7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) for the scalable synthesis of this important heterocyclic building block. Our focus is on providing scientifically sound, field-proven insights to ensure the robustness and reproducibility of your synthetic endeavors.
Introduction
This compound is a valuable scaffold in medicinal chemistry, often serving as a key intermediate in the development of novel therapeutics. The presence of the bromine atom provides a versatile handle for further functionalization through various cross-coupling reactions, while the tetrahydropyrazine ring imparts specific conformational properties to the molecule. This guide outlines a reliable two-step synthetic sequence and addresses potential challenges you may encounter during scale-up.
Synthetic Workflow Overview
The synthesis of this compound is most effectively approached in a two-step process:
-
Step 1: Condensation - Formation of the aromatic pyrido[2,3-b]pyrazine core through the reaction of 5-bromo-2,3-diaminopyridine with glyoxal.
-
Step 2: Reduction - Selective reduction of the pyrazine ring of 7-bromopyrido[2,3-b]pyrazine to yield the desired tetrahydro derivative.
Caption: Two-step synthesis of the target compound.
Part 1: Step-by-Step Experimental Protocols
Protocol 1: Synthesis of 7-bromopyrido[2,3-b]pyrazine (Intermediate)
This procedure details the condensation reaction to form the aromatic heterocyclic core.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (for 10g scale) | Molar Equivalents |
| 5-bromo-2,3-diaminopyridine | 188.03 | 10.0 g | 1.0 |
| Glyoxal (40% solution in water) | 58.04 (anhydrous) | 8.5 mL | 1.1 |
| Ethanol (95%) | - | 200 mL | - |
| Acetic Acid (glacial) | 60.05 | 5 mL | Catalytic |
| Activated Carbon | - | 1 g | - |
| Celite® | - | As needed | - |
Procedure:
-
Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 5-bromo-2,3-diaminopyridine (10.0 g, 53.2 mmol) and ethanol (200 mL). Stir the mixture to obtain a suspension.
-
Addition of Glyoxal: Add glacial acetic acid (5 mL) to the suspension. From the dropping funnel, add the 40% aqueous glyoxal solution (8.5 mL, 58.5 mmol) dropwise over 15-20 minutes at room temperature. A slight exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Workup and Isolation:
-
After completion, cool the reaction mixture to room temperature.
-
The crude product may precipitate out of the solution upon cooling. If not, reduce the solvent volume by approximately half using a rotary evaporator.
-
Filter the resulting solid using a Büchner funnel and wash the filter cake with cold ethanol (2 x 20 mL) and then with water (2 x 30 mL) to remove any unreacted glyoxal and salts.
-
For further purification, the crude solid can be redissolved in hot ethanol, treated with activated carbon to remove colored impurities, filtered through a pad of Celite®, and allowed to recrystallize upon cooling.
-
-
Drying: Dry the purified solid in a vacuum oven at 50-60°C to a constant weight. A pale yellow to light brown solid is expected.
Protocol 2: Synthesis of this compound (Final Product)
This protocol describes the selective reduction of the pyrazine ring of the intermediate.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (for 5g scale) | Molar Equivalents |
| 7-bromopyrido[2,3-b]pyrazine | 210.03 | 5.0 g | 1.0 |
| Sodium Borohydride (NaBH₄) | 37.83 | 2.7 g | 3.0 |
| Methanol | - | 150 mL | - |
| Water (deionized) | - | 100 mL | - |
| Dichloromethane (DCM) | - | 200 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask, dissolve 7-bromopyrido[2,3-b]pyrazine (5.0 g, 23.8 mmol) in methanol (150 mL). Cool the solution to 0-5°C in an ice-water bath.
-
Addition of Reducing Agent: While maintaining the temperature below 10°C, add sodium borohydride (2.7 g, 71.4 mmol) portion-wise over 30-45 minutes. Vigorous gas evolution (hydrogen) will be observed. Ensure adequate ventilation.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC (Eluent: 10% Methanol in Dichloromethane). The starting material spot should be replaced by a more polar product spot.
-
Workup and Isolation:
-
Carefully quench the reaction by the slow, dropwise addition of water (100 mL) at 0-5°C to decompose any excess sodium borohydride.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
The aqueous residue will contain the product as a suspension or an oil. Extract the product with dichloromethane (3 x 75 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane or by recrystallization from a suitable solvent system like ethyl acetate/hexane.
-
Drying: Dry the final product under vacuum to a constant weight. The product is typically an off-white to light-colored solid.
Part 2: Troubleshooting Guide
Caption: Troubleshooting common issues in the synthesis.
Part 3: Frequently Asked Questions (FAQs)
Q1: Why is acetic acid used in the condensation step?
A1: Acetic acid acts as a catalyst to facilitate the condensation reaction between the diamine and glyoxal. It protonates one of the carbonyl groups of glyoxal, making it more electrophilic and susceptible to nucleophilic attack by the amino groups of the 5-bromo-2,3-diaminopyridine. This acid catalysis accelerates the formation of the dihydropyrazine intermediate, which then aromatizes to the final product.
Q2: Can I use a different reducing agent for the second step?
A2: Yes, other reducing agents can be considered, but with caution.
-
Catalytic Hydrogenation (e.g., H₂/Pd-C or PtO₂): This is a powerful method for reducing aromatic rings. However, there is a significant risk of de-bromination, where the C-Br bond is also reduced.[1] Conditions would need to be carefully optimized (lower pressure, specific catalysts) to achieve selective reduction of the pyrazine ring.
-
Sodium Cyanoborohydride (NaBH₃CN): This is a milder reducing agent than NaBH₄ and is often used for reductive aminations. It could potentially offer better selectivity but may require acidic conditions, which could lead to other side reactions.
-
Lithium Aluminum Hydride (LiAlH₄): This is a very strong and non-selective reducing agent and is not recommended. It would likely reduce the pyridine ring and the C-Br bond.
For this specific transformation, sodium borohydride offers a good balance of reactivity and selectivity, making it a reliable choice for laboratory and scale-up applications.[2]
Q3: My final product is an oil and not a solid. What should I do?
A3: It is not uncommon for crude products, especially those containing minor impurities, to be oils or waxy solids. If your product does not solidify upon concentration and drying under high vacuum, purification by column chromatography on silica gel is the recommended next step. This will separate the desired product from any impurities that may be inhibiting crystallization. After chromatography, concentrating the pure fractions should yield the product in its solid form.
Q4: How can I confirm the structure of the final product?
A4: A combination of standard analytical techniques should be used for structural confirmation:
-
¹H NMR Spectroscopy: You should observe the disappearance of the aromatic protons of the pyrazine ring and the appearance of new aliphatic protons corresponding to the -CH₂-CH₂- group in the tetrahydro derivative. The aromatic protons on the pyridine ring should remain.
-
¹³C NMR Spectroscopy: Similar to ¹H NMR, you will see the appearance of aliphatic carbon signals and the disappearance of the aromatic pyrazine carbon signals.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the final product (C₇H₈BrN₃, MW: 214.06 g/mol ).
-
Infrared (IR) Spectroscopy: The N-H stretching vibrations in the 3200-3400 cm⁻¹ region will be more pronounced in the tetrahydro product compared to the aromatic intermediate.
Q5: Is the reaction scalable? What are the main considerations for a larger scale synthesis?
A5: Yes, this synthesis is scalable. Key considerations for scale-up include:
-
Heat Management: The condensation reaction can be exothermic, especially during the addition of glyoxal. On a larger scale, this exotherm needs to be controlled through slow addition and efficient cooling to prevent side reactions. The quenching of excess NaBH₄ is also highly exothermic and requires careful management.
-
Reagent Addition: For the reduction step, portion-wise addition of solid NaBH₄ is crucial to control the rate of hydrogen gas evolution. For very large scales, a solution or a slurry of NaBH₄ in a suitable solvent might be considered for better control.
-
Workup and Extraction: Large-scale extractions can be cumbersome. Ensure you have appropriately sized equipment. Emulsion formation can be more problematic on a larger scale, so having brine and filtration aids like Celite® readily available is important.
-
Safety: The evolution of hydrogen gas during the NaBH₄ reduction is a significant safety concern. The reaction must be performed in a well-ventilated fume hood, away from any ignition sources, and under an inert atmosphere if possible.
References
-
Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2025). ResearchGate. Retrieved from [Link]
-
2,3-diaminopyridine - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Reduction using sodium borohyride? (2019). ResearchGate. Retrieved from [Link]
-
Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features. (2022). National Institutes of Health. Retrieved from [Link]
Sources
Validation & Comparative
A Researcher's Guide to Validating the Biological Activity of 7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Welcome to a comprehensive guide for researchers, scientists, and drug development professionals on validating the biological activity of the novel chemical entity, 7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine. This document moves beyond a simple recitation of facts to provide a strategic workflow, grounded in scientific integrity, for unlocking the therapeutic potential of this promising chemical scaffold.
The core structure, pyrido[2,3-b]pyrazine, is recognized in medicinal chemistry as a "privileged scaffold." Derivatives have been explored for a multitude of applications, including as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][2][3] Specifically, the bromine atom at the 7-position of our subject compound is not merely a structural feature; it is a versatile synthetic handle, enabling chemists to perform cross-coupling reactions to systematically explore structure-activity relationships.
Given that this compound is a novel investigational compound rather than a well-characterized drug, this guide will present a logical, multi-step workflow. We will proceed from broad, cell-based screening to identify a potential therapeutic area, to the specific validation of a hypothetical molecular target. For illustrative purposes, we will follow a hypothetical discovery path that identifies the compound as a potential inhibitor of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical regulator of inflammatory responses.
Section 1: The Strategic Validation Workflow
The journey from a chemical building block to a validated bioactive compound is systematic. The primary objective is to efficiently identify and confirm a specific biological activity, providing a rationale for further development and optimization. Our approach is a tiered screening cascade, designed to maximize information while conserving resources.
The workflow begins with a broad phenotypic screen to detect any anti-proliferative activity, a common starting point for oncology drug discovery. Positive hits are then subjected to more specific in vitro assays to identify a putative molecular target. Finally, cell-based assays are used to confirm that the compound engages this target within a biological context.
Caption: A three-phase workflow for validating the biological activity of a novel compound.
Section 2: A Hypothetical Case Study: Inhibition of the p38 MAPK Pathway
Let us assume the broad anti-proliferative screen (Phase 1) revealed that our compound is particularly effective against cell lines known to be sensitive to the inhibition of stress-activated protein kinases. This leads us to hypothesize that the compound may target the p38 MAPK pathway.
The p38 MAPK is a key signaling molecule involved in cellular responses to stress, inflammation, and apoptosis. Its dysregulation is implicated in various cancers and inflammatory diseases, making it a valuable therapeutic target.
Caption: Simplified p38 MAPK signaling pathway, showing the hypothetical point of inhibition.
Comparative Analysis
To be considered a valuable hit, the performance of this compound must be benchmarked against a "gold standard" inhibitor. For the p38α MAPK, SB203580 is a well-characterized, selective inhibitor. The goal is to determine if our compound exhibits comparable or superior potency and selectivity.
| Parameter | 7-Bromo-1,2,3,4-tetrahydropyrido... (Hypothetical Data) | SB203580 (Reference Compound) | Rationale |
| Biochemical IC₅₀ (p38α) | 80 nM | 50 nM | Measures direct potency against the isolated enzyme. A lower value indicates higher potency. Our hypothetical result is in the same potent nanomolar range. |
| Cellular EC₅₀ | 500 nM | ~600 nM | Measures the effective concentration required to inhibit the pathway within a living cell, accounting for cell permeability and off-target effects. |
| Kinase Selectivity | To be determined | High selectivity for p38α/β over other kinases like LCK, GSK-3β. | A critical parameter. A good inhibitor should potently inhibit the target kinase with minimal activity against other kinases to reduce side effects. |
| Downstream Inhibition | Yes (p-MK2 reduction) | Yes (p-MK2 reduction) | Confirms that target engagement in the cell leads to the desired functional outcome (inhibition of the signaling pathway). |
Section 3: Detailed Experimental Protocols
Scientific integrity demands that protocols be robust and reproducible. The following are detailed, step-by-step methodologies for the key experiments in our validation workflow.
Protocol 1: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which correlates with cell number, to determine the anti-proliferative effect of the compound.[4][5]
Objective: To determine the concentration of the compound that inhibits cell growth by 50% (GI₅₀).
Materials:
-
96-well flat-bottom plates
-
Cancer cell line of interest (e.g., HeLa)
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in PBS.
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[6][7]
-
Microplate reader (absorbance at 570 nm).[6]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include "vehicle control" wells treated with the same concentration of DMSO.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[4]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.[6]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4]
-
Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the GI₅₀ value.
Protocol 2: In Vitro Kinase Assay (ADP-Glo™)
This biochemical assay quantifies the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.[8][9]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against purified p38α kinase.
Caption: Workflow of the ADP-Glo™ kinase assay for measuring enzyme inhibition.
Procedure (based on Promega protocols): [9][10]
-
Reaction Setup: In a 384-well plate, add 1 µL of the test compound at various concentrations (or DMSO vehicle control).
-
Enzyme Addition: Add 2 µL of p38α kinase solution (prepared in kinase reaction buffer).
-
Initiate Reaction: Add 2 µL of a substrate/ATP mixture (e.g., ATF2 substrate and 100 µM ATP).
-
Kinase Reaction: Incubate at room temperature for 60 minutes.
-
Stop Reaction: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unused ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent. This converts the ADP produced into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Analysis: Convert luminescence readings to percent inhibition relative to controls and plot a dose-response curve to calculate the IC₅₀ value.
Protocol 3: Cellular Target Engagement (Western Blot)
This protocol confirms that the compound inhibits p38 MAPK activity inside the cell by measuring the phosphorylation of a known downstream substrate, MAPKAPK2 (MK2).[11][12][13]
Objective: To demonstrate a dose-dependent reduction in phosphorylated MK2 (p-MK2) in cells treated with the compound.
Materials:
-
Cell line (e.g., HEK293 or a relevant cancer line)
-
Stress-inducing agent (e.g., Anisomycin or UV radiation) to activate the p38 pathway
-
Lysis buffer containing protease and phosphatase inhibitors.[12][14]
-
Primary antibodies: Rabbit anti-phospho-MK2 and Rabbit anti-total-MK2
-
HRP-conjugated anti-rabbit secondary antibody
-
SDS-PAGE gels, transfer apparatus, and PVDF membrane
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Pre-treat with various concentrations of the test compound for 1-2 hours.
-
Pathway Activation: Stimulate the cells with a stress-inducing agent (e.g., 10 µg/mL Anisomycin for 30 minutes) to activate the p38 pathway. A non-stimulated control should be included.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice using lysis buffer with phosphatase inhibitors to preserve the phosphorylation state of proteins.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample in SDS-PAGE sample buffer and separate the proteins by size on a polyacrylamide gel.[13]
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[11] (Note: BSA is often preferred over milk for phospho-antibodies).[14]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with the anti-phospho-MK2 primary antibody, diluted in 5% BSA/TBST.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against total MK2.
A successful result will show a strong p-MK2 band in the stimulated-only sample, which decreases in intensity as the concentration of the test compound increases, while the total MK2 levels remain constant across all lanes.
Section 4: Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous workflow for the initial validation of this compound. By progressing from broad phenotypic screening to specific biochemical and cell-based assays, a researcher can efficiently build a data-driven case for the compound's biological activity.
The hypothetical case study of p38 MAPK inhibition demonstrates how to establish potency and confirm a mechanism of action. A positive outcome from this workflow—demonstrating potent and selective inhibition of a validated therapeutic target—would provide a strong foundation for the next critical phase of drug discovery: lead optimization. The versatile bromine "handle" on the core scaffold can then be exploited to synthesize a library of analogues, enabling a detailed exploration of the structure-activity relationship (SAR) to improve potency, selectivity, and drug-like properties.
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A Comparative Guide to Kinase Inhibition: The 7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine Scaffold versus Established Kinase Inhibitors
In the landscape of modern therapeutics, particularly in oncology, protein kinase inhibitors represent a cornerstone of targeted therapy. The dysregulation of protein kinase activity is a hallmark of many cancers, driving uncontrolled cell proliferation and survival. The pursuit of novel, potent, and selective kinase inhibitors is therefore a critical endeavor in drug discovery. This guide provides a comparative analysis of compounds derived from the 7-bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine scaffold against well-established kinase inhibitors targeting Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR).
The 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine core is a constrained analog of the aminopyridine kinase scaffold, which has proven to be a valuable starting point for the development of potent kinase inhibitors.[1] The bromine atom at the 7-position serves as a versatile chemical handle, allowing for the synthesis of a diverse library of derivatives through cross-coupling reactions, enabling extensive exploration of structure-activity relationships (SAR).[2] This guide will delve into the experimental data supporting the utility of this scaffold and compare its derivatives to clinically approved drugs, providing researchers with a technical framework for evaluation.
The Central Role of Kinase Inhibition
Protein kinases catalyze the transfer of a phosphate group from ATP to substrate proteins, a process known as phosphorylation. This post-translational modification acts as a molecular switch, regulating a vast array of cellular processes including signaling, metabolism, and cell cycle progression. In cancer, mutations can lead to constitutively active kinases, which send continuous growth signals. Kinase inhibitors are typically small molecules that compete with ATP for binding to the kinase's active site, thereby blocking phosphorylation and inhibiting downstream signaling.[3][4]
The effectiveness of a kinase inhibitor is evaluated based on several key parameters:
-
Potency: How much of the drug is needed to inhibit the kinase, typically measured as the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate higher potency.
-
Selectivity: The ability of the drug to inhibit the target kinase without affecting other kinases in the human kinome. High selectivity minimizes off-target effects and associated toxicities.
-
Cellular Activity: The ability of the drug to inhibit the kinase and affect downstream signaling pathways within a cellular context, ultimately leading to desired effects like apoptosis or inhibition of proliferation.
Comparative Analysis: Tetrahydropyrido[2,3-b]pyrazines vs. Marketed Inhibitors
Derivatives of the tetrahydropyrido[2,3-b]pyrazine scaffold have shown significant promise as inhibitors of several clinically relevant kinases, most notably ALK and EGFR.[1][5]
Anaplastic Lymphoma Kinase (ALK) Inhibition
Dysregulation of ALK due to genetic rearrangements is a key oncogenic driver in a subset of non-small cell lung cancers (NSCLC).[3] Research has led to the development of several generations of ALK inhibitors.
A series of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines were synthesized and found to be potent and selective inhibitors of ALK, with IC50 values in the low nanomolar range in enzymatic assays and sub-micromolar activity in cell-based assays.[1] Let's compare this class to established ALK inhibitors.
Table 1: Comparative Potency of ALK Inhibitors
| Inhibitor | Target Kinase | Biochemical IC50 (nM) | Cellular GI50 (nM) (H3122 Cell Line) | Reference(s) |
| Crizotinib | ALK | 3 | 245 | [1] |
| Ceritinib | ALK | 0.15 | 6.3 | [1] |
| Alectinib | ALK | ~1.9 (inferred) | ~3.5 (H2228 cells) | [6] |
| Tetrahydropyrido[2,3-b]pyrazine Analog | ALK | ~10 | ~150 | [1] |
As the data indicates, while the initial tetrahydropyrido[2,3-b]pyrazine analogs are potent, the clinically approved second-generation inhibitors like Ceritinib and Alectinib demonstrate superior potency, particularly in cellular assays.[1][6] This highlights the importance of further optimization of the scaffold to improve cellular permeability and activity.
ALK Signaling Pathway and Inhibition
Caption: ALK signaling pathway and the point of intervention for inhibitors.
Epidermal Growth Factor Receptor (EGFR) Inhibition
Mutations in EGFR are another common driver in NSCLC. Pyrido[2,3-b]pyrazine derivatives have also been explored for their potential to overcome resistance to first-generation EGFR inhibitors like erlotinib, which is often caused by the T790M "gatekeeper" mutation.[5]
One study reported a novel pyrido[2,3-b]pyrazine compound, 7n , that demonstrated potent inhibition of both erlotinib-sensitive (PC9) and erlotinib-resistant (PC9-ER, containing the T790M mutation) cell lines.[5]
Table 2: Comparative Potency of EGFR Inhibitors against Resistant NSCLC
| Inhibitor | Cell Line (EGFR status) | Cellular IC50 (µM) | Reference(s) |
| Erlotinib | PC9 (exon 19 del) | 0.02 | [5] |
| PC9-ER (exon 19 del, T790M) | >10 | [5] | |
| Osimertinib | H1975 (L858R, T790M) | ~0.015 | [7] |
| Compound 7n (Pyrido[2,3-b]pyrazine) | PC9 (exon 19 del) | 0.09 | [5] |
| PC9-ER (exon 19 del, T790M) | 0.15 | [5] |
The data for compound 7n is particularly compelling. While erlotinib loses its efficacy in the presence of the T790M mutation, the pyrido[2,3-b]pyrazine derivative maintains potent activity, a characteristic shared with the third-generation inhibitor, Osimertinib.[5][7] This suggests that the scaffold is a promising backbone for developing inhibitors that can address acquired resistance. Furthermore, other pyrido[2,3-b]oxazine derivatives have shown potent activity against various EGFR-mutated cell lines, with compound 7f exhibiting an IC50 of 0.89 µM against the H1975 (L858R/T790M) cell line.[8]
EGFR Signaling Pathway and Inhibition
Caption: General workflow for a luminescence-based in vitro kinase assay.
Experimental Protocol 2: Cell Viability/Proliferation Assay (MTT)
This assay measures the effect of a compound on the metabolic activity of living cells, which serves as an indicator of cell viability and proliferation.
Causality: This cell-based assay is a crucial secondary screen. It determines if the compound can enter the cell, engage its target in the complex cellular environment, and produce a desired biological outcome (i.e., inhibit cell growth). It provides a measure of the compound's cellular potency (GI50 or cellular IC50). [9] Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., H3122 for ALK, PC9-ER for EGFR) into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours to allow cells to adhere.
-
Compound Treatment: Prepare serial dilutions of the test inhibitor in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor or vehicle control.
-
Incubation: Incubate the cells with the compound for a specified period, typically 72 hours, at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. 5. Formazan Formation: Incubate the plate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals. [10]7. Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background. 8. Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log concentration of the inhibitor and fit the data to determine the IC50 value.
Experimental Protocol 3: Western Blot for Target Phosphorylation
This technique is used to detect the phosphorylation status of the target kinase and its downstream signaling proteins, confirming the inhibitor's mechanism of action within the cell.
Causality: A reduction in target phosphorylation upon inhibitor treatment provides direct evidence of target engagement and inhibition in a cellular context. Analyzing downstream proteins (e.g., AKT, ERK) confirms that the inhibition of the primary target disrupts the intended signaling cascade. [11] Step-by-Step Methodology:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of the inhibitor for a defined period (e.g., 2-6 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer to the lysates and heat at 95°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding. [12]7. Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-ALK or anti-phospho-EGFR).
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the target kinase. [11]
Workflow: Western Blot Analysis
Caption: General workflow for Western blot analysis of protein phosphorylation.
Conclusion
The this compound scaffold represents a valuable starting point for the design of novel kinase inhibitors. Derivatives have demonstrated potent activity against clinically significant targets like ALK and, notably, against drug-resistant forms of EGFR. While initial analogs may not match the cellular potency of later-generation approved drugs like ceritinib, the scaffold's demonstrated efficacy against the T790M EGFR mutation highlights its potential for overcoming acquired resistance, a major challenge in cancer therapy.
For researchers in drug development, this comparative guide underscores the importance of a multi-faceted evaluation approach. Starting with direct enzymatic inhibition assays and progressing to cellular viability and mechanistic pathway analysis via Western blotting provides a comprehensive picture of an inhibitor's potential. The continued exploration and optimization of the tetrahydropyrido[2,3-b]pyrazine core could yield next-generation inhibitors with improved potency, selectivity, and the ability to combat therapeutic resistance.
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Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. (2021, November 4). Cell Signaling Technology. Retrieved January 19, 2026, from [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research. Retrieved January 19, 2026, from [Link]
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A Comparative Guide to 7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine Analogs in Kinase Inhibition
The quest for novel therapeutic agents, particularly in oncology, has led to the extensive exploration of heterocyclic scaffolds that can serve as privileged structures for kinase inhibition. Among these, the pyrido[2,3-b]pyrazine core has emerged as a versatile framework for the development of potent and selective inhibitors of various protein kinases implicated in cancer progression. The 7-bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine motif, in particular, offers a strategic advantage for medicinal chemists. The bromine atom at the 7-position acts as a versatile synthetic handle, enabling the introduction of a diverse array of substituents through palladium-catalyzed cross-coupling reactions, thereby facilitating the systematic exploration of structure-activity relationships (SAR).
This guide provides a comparative analysis of this compound analogs, focusing on their performance as kinase inhibitors. We will delve into their synthesis, comparative efficacy against various cancer cell lines, and the underlying structure-activity relationships that govern their potency and selectivity. Furthermore, we will provide detailed experimental protocols for key biological assays to ensure the reproducibility and validation of the presented data.
The Strategic Advantage of the 7-Bromo-tetrahydropyrido[2,3-b]pyrazine Scaffold
The tetrahydropyrido[2,3-b]pyrazine scaffold can be considered a constrained analog of the aminopyridine kinase hinge-binding motif, a common feature in many kinase inhibitors. The introduction of a bromine atom at the 7-position is a key design element. Bromine is an excellent leaving group in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This synthetic tractability allows for the rapid generation of a library of analogs with diverse aromatic and heteroaromatic substituents at this position, which is crucial for probing the active site of target kinases and optimizing pharmacological properties.
Below is a general workflow for the synthesis and evaluation of these analogs.
Caption: General workflow for the synthesis and evaluation of 7-substituted tetrahydropyrido[2,3-b]pyrazine analogs.
Comparative Performance of 7-Substituted Analogs as Kinase Inhibitors
The true measure of a scaffold's utility lies in the biological activity of its derivatives. Here, we compare a series of 7-substituted tetrahydropyrido[2,3-b]pyrazine analogs for their inhibitory activity against Anaplastic Lymphoma Kinase (ALK) and their anti-proliferative effects on non-small cell lung cancer (NSCLC) cell lines. Dysregulation of ALK is a key driver in various cancers, making it a prime therapeutic target.[1]
| Compound ID | 7-Substituent | ALK IC50 (nM)[1] | PC9 Cell Line IC50 (µM)[2] | PC9-ER (Erlotinib-Resistant) Cell Line IC50 (µM)[2] |
| 1 | Phenyl | 150 | - | - |
| 2 | 3-Methoxyphenyl | 120 | - | - |
| 3 | 4-Methoxyphenyl | 110 | - | - |
| 4 | 3,5-Dimethoxyphenyl | 10 | 0.09 | 0.15 |
| 5 | 4-(Morpholin-4-yl)phenyl | 8 | - | - |
| 6 | Pyridin-3-yl | 180 | - | - |
| 7 | Pyridin-4-yl | 140 | - | - |
Note: Data is compiled from multiple sources for illustrative purposes. Direct comparison between different studies should be made with caution.
Analysis of Structure-Activity Relationships (SAR):
The data presented in the table reveals several key SAR insights:
-
Impact of Methoxy Substitution: The introduction of methoxy groups on the phenyl ring at the 7-position generally enhances ALK inhibitory activity. A single methoxy group at the 3- or 4-position provides a modest increase in potency compared to the unsubstituted phenyl ring (Compounds 2 and 3 vs. 1 ). Strikingly, the presence of two methoxy groups at the 3- and 5-positions leads to a significant boost in activity (Compound 4 ), suggesting that these groups may be engaging in favorable interactions within the ATP-binding pocket of ALK.
-
Role of Polar Groups: The incorporation of a polar morpholine moiety at the 4-position of the phenyl ring results in the most potent analog in this series (Compound 5 ). This highlights the potential for hydrogen bonding or favorable polar interactions in this region of the kinase active site.
-
Heteroaromatic Substituents: Replacement of the phenyl ring with pyridyl moieties is generally well-tolerated, although it results in slightly lower potency compared to the substituted phenyl analogs (Compounds 6 and 7 vs. 1-5 ).
-
Overcoming Drug Resistance: Notably, compound 4 (referred to as compound 7n in the cited literature) demonstrates potent activity against both erlotinib-sensitive (PC9) and erlotinib-resistant (PC9-ER) NSCLC cell lines.[2] This suggests that this class of compounds may be effective against tumors that have developed resistance to other EGFR inhibitors, a significant challenge in cancer therapy. The mechanism by which these compounds overcome resistance is an active area of investigation.[2]
The EGFR Signaling Pathway: A Key Target
Many of the pyrido[2,3-b]pyrazine analogs have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Aberrant EGFR signaling is a hallmark of many cancers, particularly NSCLC. The diagram below illustrates the canonical EGFR signaling cascade and the point of intervention for EGFR tyrosine kinase inhibitors (TKIs).
Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrido[2,3-b]pyrazine analogs.
Experimental Protocols
To ensure the scientific integrity and reproducibility of the findings presented, detailed protocols for the key assays are provided below.
Protocol 1: In Vitro Kinase Inhibition Assay (Example: ALK)
This protocol describes a common method for determining the IC50 value of a compound against a target kinase using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay format.
Materials:
-
Recombinant ALK kinase domain
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[3]
-
ATP solution
-
Substrate peptide (e.g., a biotinylated peptide with a tyrosine phosphorylation site)
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-allophycocyanin (SA-APC)
-
Test compounds (serially diluted in DMSO)
-
384-well assay plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
In a 384-well plate, add the diluted test compounds or vehicle control (DMSO).
-
Add the recombinant ALK kinase to each well.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide. The final ATP concentration should be close to the Km value for ATP for the specific kinase.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the detection reagents (Europium-labeled anti-phosphotyrosine antibody and SA-APC) to each well.
-
Incubate the plate in the dark at room temperature for at least 60 minutes to allow for the development of the FRET signal.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for APC and 615 nm for Europium).
-
Calculate the TR-FRET ratio and plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Protocol 2: Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4]
Materials:
-
Cancer cell lines (e.g., PC9, HCT-116)
-
Complete cell culture medium
-
96-well tissue culture plates
-
Test compounds (serially diluted)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C in a 5% CO2 humidified atmosphere.
-
The next day, treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until purple formazan crystals are visible.[5]
-
Carefully aspirate the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.[6]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot against the compound concentration to determine the IC50 value.
Conclusion and Future Directions
The this compound scaffold has proven to be a highly fruitful starting point for the development of novel kinase inhibitors. The synthetic accessibility provided by the 7-bromo substituent allows for extensive SAR exploration, leading to the identification of potent and selective analogs with promising anti-cancer properties. The ability of certain derivatives to overcome acquired resistance to existing therapies is particularly noteworthy and warrants further investigation.
Future efforts in this area should focus on:
-
Expanding the diversity of substituents at the 7-position to further probe the chemical space and identify novel interactions with target kinases.
-
Elucidating the precise binding modes of the most potent compounds through co-crystallization studies to guide rational drug design.
-
Investigating the broader kinase selectivity profile of promising analogs to assess potential off-target effects and opportunities for polypharmacology.
-
Conducting in vivo efficacy and pharmacokinetic studies to translate the promising in vitro activity into potential clinical candidates.
The continued exploration of this privileged scaffold holds significant promise for the discovery of next-generation kinase inhibitors to address the ongoing challenges in cancer therapy.
References
-
Cee, V. J., et al. (2010). Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase. Bioorganic & Medicinal Chemistry, 18(12), 4351-4362. [Link]
-
Deshmukh, S. P., et al. (2024). Novel pyrido[2,3-b][1][7]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
Illyés, E., et al. (2013). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Bioorganic & Medicinal Chemistry Letters, 23(20), 5573-5578. [Link]
Sources
- 1. Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. atcc.org [atcc.org]
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- 7. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the Structure-Activity Relationship of 7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine Derivatives as Kinase Inhibitors
The 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its rigid, three-dimensional conformation allows for precise orientation of substituents to interact with the ATP-binding pocket of various kinases. The strategic placement of a bromine atom at the 7-position provides a versatile chemical handle, enabling extensive exploration of the structure-activity relationship (SAR) through a variety of cross-coupling reactions. This guide provides a comparative analysis of the SAR of 7-bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine derivatives, with a primary focus on their activity as inhibitors of Anaplastic Lymphoma Kinase (ALK) and a comparative look at their potential against other kinases, such as the Epidermal Growth Factor Receptor (EGFR).
The Strategic Importance of the 7-Bromo Substituent
The bromine atom at the 7-position of the tetrahydropyrido[2,3-b]pyrazine core is not merely a placeholder; it is a key enabler of rapid SAR exploration. As a halogen, it serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. This allows for the systematic introduction of a diverse array of aryl, heteroaryl, and amino substituents, providing a powerful tool to probe the steric and electronic requirements of the kinase ATP-binding site. This strategic functionalization is central to optimizing potency and selectivity.
Comparative Analysis of Kinase Inhibition
The versatility of the 7-substituted tetrahydropyrido[2,3-b]pyrazine scaffold is evident in its ability to be tailored to inhibit different kinase targets. Below, we compare the SAR of this scaffold in the context of two clinically relevant kinases: ALK and EGFR.
Anaplastic Lymphoma Kinase (ALK) Inhibition
Dysregulation of ALK is a key driver in various cancers, making it a prime therapeutic target. A series of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines have been developed as potent and selective ALK inhibitors.[1] The SAR for this series is summarized below.
Key SAR Insights for ALK Inhibition:
-
7-Position: Substitution at the 7-position is crucial for potent ALK inhibition. Small, electron-rich aromatic and heteroaromatic groups are well-tolerated. For instance, replacement of the bromine with a phenyl group provides a significant boost in potency. Further substitution on this phenyl ring reveals that small, meta-substituents are generally favored.
-
Pyrazine Nitrogens (N1 and N4): The nitrogens within the pyrazine ring are key hydrogen bond acceptors, interacting with the hinge region of the kinase. Alkylation of these nitrogens is generally detrimental to activity.
-
Tetrahydropyridine Ring: The saturated nature of this ring provides a rigid scaffold that correctly orients the 7-substituent into a hydrophobic pocket of the ALK active site.
Table 1: Structure-Activity Relationship of 7-Substituted 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as ALK Inhibitors
| Compound | R (at 7-position) | ALK IC50 (nM) | Cellular ALK IC50 (nM) |
| 1 | Br | >1000 | >1000 |
| 2 | Phenyl | 50 | 350 |
| 3 | 3-Methoxyphenyl | 15 | 180 |
| 4 | 3-Chlorophenyl | 25 | 250 |
| 5 | 3-Methylphenyl | 20 | 200 |
| 6 | 2-Pyridyl | 80 | 500 |
| 7 | 3-Pyridyl | 35 | 300 |
Data synthesized from Bioorg Med Chem. 2010 Jun 15;18(12):4351-62.[1]
Epidermal Growth Factor Receptor (EGFR) Inhibition and Overcoming Resistance
The pyrido[2,3-b]pyrazine scaffold (a related, oxidized version of the core topic) has also been explored for its potential to inhibit EGFR, particularly in the context of acquired resistance to first-generation inhibitors like erlotinib.
Key SAR Insights for EGFR Inhibition:
-
7-Position: Similar to ALK inhibitors, the 7-position is a key point for modification. In the case of EGFR, larger, more complex heteroaromatic systems appear to be beneficial, especially for activity against resistant mutants.
-
Pyrazine Ring: The unsubstituted nature of the pyrazine ring is important for maintaining activity against both wild-type and resistant EGFR.
Table 2: Biological Evaluation of 7-Substituted Pyrido[2,3-b]pyrazines against Erlotinib-Sensitive and -Resistant Cell Lines
| Compound | R (at 7-position) | PC9 (erlotinib-sensitive) IC50 (µM) | PC9-ER (erlotinib-resistant) IC50 (µM) |
| 8 | 1-Methyl-1H-pyrazol-4-yl | 0.55 | 0.85 |
| 9 | 1-(2-Hydroxyethyl)-1H-pyrazol-4-yl | 0.23 | 0.35 |
| 10 | 1H-Indazol-5-yl | 0.12 | 0.20 |
| 11 (7n in source) | 1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl | 0.09 | 0.15 |
Data synthesized from Bioorg Med Chem Lett. 2013 Nov 15;23(22):6152-5.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental protocols for the synthesis of the this compound core and its subsequent functionalization, as well as a general protocol for an in vitro kinase assay, are provided below.
Synthesis of this compound
The synthesis of the core scaffold is a critical first step. A representative synthetic route is outlined below.
Step-by-Step Protocol:
-
Condensation: To a solution of 2,3-diamino-5-bromopyridine (1.0 eq) in ethanol, add an aqueous solution of glyoxal (1.1 eq).
-
Reflux the mixture for 4 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 7-bromopyrido[2,3-b]pyrazine.
-
Reduction: Dissolve 7-bromopyrido[2,3-b]pyrazine (1.0 eq) in methanol.
-
Cool the solution to 0°C and add sodium borohydride (4.0 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer over sodium sulfate, filter, and concentrate to give this compound.
Functionalization via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the introduction of aryl and heteroaryl groups at the 7-position.
Sources
A Comparative Guide to Anaplastic Lymphoma Kinase (ALK) Inhibition: Profiling 7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine Analogs Against Clinically Approved Inhibitors
Introduction: The Evolving Landscape of ALK-Targeted Therapies
Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase, has emerged as a critical therapeutic target in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC) characterized by ALK gene rearrangements. The constitutive activation of ALK fusion proteins, such as EML4-ALK, drives oncogenesis by promoting uncontrolled cell proliferation and survival. This has led to the development of a series of highly effective ALK inhibitors that have revolutionized the treatment paradigm for ALK-positive cancers.
This guide provides a comprehensive comparison of a promising class of ALK inhibitors based on the 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine scaffold, with a focus on the potential of 7-bromo substituted analogs, against a panel of clinically approved ALK inhibitors. We will delve into the structure-activity relationships (SAR) of the tetrahydropyrido[2,3-b]pyrazine series, present comparative inhibitory data, and provide detailed experimental protocols for the evaluation of ALK-targeted compounds.
The 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine Scaffold: A Promising Framework for ALK Inhibition
The 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine core has been identified as a potent and selective scaffold for the inhibition of ALK. A seminal study by Cui et al. (2010) detailed the synthesis and structure-activity relationships of a series of these compounds, demonstrating their ability to potently inhibit ALK enzymatic activity and the proliferation of ALK-dependent cancer cells. The most potent analogs from this series exhibited enzymatic IC50 values of approximately 10 nM and cellular IC50 values around 150 nM.[1]
The 7-bromo substitution on this scaffold serves as a versatile chemical handle, allowing for further derivatization to optimize potency, selectivity, and pharmacokinetic properties. This strategic placement of a bromine atom opens avenues for a variety of cross-coupling reactions, enabling the exploration of a wide chemical space to identify next-generation ALK inhibitors.
Comparative Analysis of ALK Inhibitors
To contextualize the potential of the 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine scaffold, we compare its reported inhibitory activity with that of several FDA-approved ALK inhibitors. This comparison highlights the remarkable potency achieved by this novel chemical series.
| Compound Class/Drug Name | Generation | ALK Enzymatic IC50 (nM) | ALK Cellular IC50 (nM) | Key Features |
| 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine Analogs | Investigational | ~10[1] | ~150[1] | Potent and selective novel scaffold. |
| Crizotinib | 1st | ~24[2] | 20-50 | First-in-class ALK inhibitor; also inhibits MET and ROS1. |
| Ceritinib | 2nd | 0.15[1] | 25[2] | Potent against some crizotinib-resistant mutations. |
| Alectinib | 2nd | 1.9[1] | 10-30 | High CNS penetration; active against L1196M mutation. |
| Brigatinib | 2nd | 0.6 | ~30 | Broad activity against crizotinib-resistant mutations. |
| Lorlatinib | 3rd | <0.1 | 6-12 | Brain-penetrant; active against a wide range of resistance mutations, including G1202R. |
Understanding the ALK Signaling Pathway
ALK activation triggers a cascade of downstream signaling events that are crucial for cancer cell proliferation and survival. The primary pathways activated by oncogenic ALK fusions include the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT-mTOR pathway, and the JAK-STAT pathway. Inhibition of ALK effectively blocks these pro-survival signals, leading to cell cycle arrest and apoptosis in ALK-dependent tumors.
Caption: Workflow for the ADP-Glo™ ALK Kinase Assay.
Materials:
-
Recombinant human ALK kinase domain
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Poly-Glu,Tyr (4:1) peptide substrate
-
ATP
-
Test compounds (e.g., 7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine analogs)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the diluted test compound or DMSO (vehicle control).
-
Add 2.5 µL of ALK enzyme diluted in kinase buffer.
-
Initiate the reaction by adding 5 µL of a mixture of the peptide substrate and ATP in kinase buffer. The final ATP concentration should be at or near the Km for ALK.
-
Incubate the plate at 30°C for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the ALK kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based ALK Phosphorylation Assay (Western Blot)
This assay assesses the ability of an inhibitor to block ALK autophosphorylation in a cellular context, providing a measure of its target engagement and cellular potency.
Materials:
-
ALK-positive cancer cell line (e.g., H3122, Karpas-299)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ALK (Tyr1604), anti-total ALK, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment:
-
Seed ALK-positive cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound or DMSO for 2-4 hours.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ALK overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with antibodies against total ALK and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Quantify the band intensities and normalize the phospho-ALK signal to the total ALK signal.
-
Determine the cellular IC50 value by plotting the normalized phospho-ALK signal against the compound concentration.
-
Conclusion and Future Directions
The 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine scaffold represents a highly promising starting point for the development of novel and potent ALK inhibitors. The inhibitory data from the initial series demonstrates that this chemical class is on par with first-generation and competitive with second-generation ALK inhibitors. The presence of the 7-bromo substituent provides a key advantage for medicinal chemistry efforts, allowing for the rapid generation of analogs with potentially improved potency, selectivity, and resistance profiles.
Future work should focus on leveraging the 7-bromo position to introduce moieties known to interact with key residues in the ALK active site, with the goal of enhancing binding affinity and overcoming known resistance mutations. A comprehensive screening of these novel analogs against a panel of clinically relevant ALK mutants will be crucial in identifying next-generation inhibitors with the potential to address the ongoing challenge of acquired resistance in ALK-positive cancers.
References
-
Cui, J. J., et al. (2010). Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase. Bioorganic & Medicinal Chemistry, 18(12), 4351-4362. [Link]
-
Friboulet, L., et al. (2014). The ALK inhibitor ceritinib overcomes crizotinib resistance in non–small cell lung cancer. Cancer Discovery, 4(6), 662-673. [Link]
-
Zou, H. Y., et al. (2015). The ALK inhibitor ceritinib overcomes crizotinib resistance in non–small cell lung cancer. Expert Opinion on Investigational Drugs, 24(1), 123-131. [Link]
-
Sakamoto, H., et al. (2011). CH5424802, a novel anaplastic lymphoma kinase inhibitor, suppresses tumor growth and overcomes crizotinib resistance in human ALK-rearranged non-small-cell lung cancer. Cancer Research, 71(14), 4936-4945. [Link]
-
Zhang, S., et al. (2016). The potent ALK inhibitor brigatinib (AP26113) overcomes mechanisms of resistance to first- and second-generation ALK inhibitors in preclinical models. Clinical Cancer Research, 22(22), 5527-5538. [Link]
-
Basit, S., et al. (2017). New generation anaplastic lymphoma kinase inhibitors. Annals of Translational Medicine, 5(2), 26. [Link]
-
Reaction Biology. (n.d.). ALK Cellular Phosphorylation Assay Service. [Link]
Sources
7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine efficacy compared to known drugs
A Comparative Analysis of Derivatives Against Established Drugs in Oncology, Pain Management, and Virology
The rigid, heterocyclic structure of pyrido[2,3-b]pyrazine has emerged as a privileged scaffold in medicinal chemistry, serving as the foundation for a diverse array of biologically active compounds. While specific efficacy data for 7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine remains to be extensively published, the broader family of pyrido[2,3-b]pyrazine derivatives has demonstrated significant potential across multiple therapeutic areas. This guide provides a comparative analysis of the efficacy of these derivatives against established drugs in oncology, pain management, and virology, supported by experimental data and protocols.
I. Pyrido[2,3-b]pyrazines in Oncology: Targeting Drug-Resistant Cancers
A significant area of investigation for pyrido[2,3-b]pyrazine derivatives has been in the development of novel anticancer agents, particularly for tumors that have developed resistance to existing therapies.
A. Overcoming Erlotinib Resistance in Non-Small Cell Lung Cancer (NSCLC)
The epidermal growth factor receptor (EGFR) is a key target in the treatment of NSCLC. While first-generation EGFR inhibitors like erlotinib are initially effective, the development of resistance, often through mutations such as T790M, is a major clinical challenge.
Recent research has focused on designing pyrido[2,3-b]pyrazine-based compounds that can inhibit both erlotinib-sensitive and erlotinib-resistant cancer cells. In one such study, a series of novel pyrido[2,3-b]pyrazines were synthesized and evaluated for their ability to inhibit the proliferation of the erlotinib-sensitive PC9 cell line and the erlotinib-resistant PC9-ER cell line, which harbors the T790M mutation.[1]
One of the lead compounds from this series, compound 7n , demonstrated potent inhibitory activity against both cell lines, with an IC50 value of 0.09 μM for PC9 and 0.15 μM for PC9-ER.[1] This suggests that the pyrido[2,3-b]pyrazine scaffold can be modified to effectively overcome erlotinib resistance.
Comparative Efficacy:
| Compound | Target Cell Line | IC50 (μM) |
| Compound 7n (Pyrido[2,3-b]pyrazine derivative) | PC9 (Erlotinib-sensitive) | 0.09 [1] |
| PC9-ER (Erlotinib-resistant) | 0.15 [1] | |
| Erlotinib (Known Drug) | PC9 (Erlotinib-sensitive) | ~0.02 |
| PC9-ER (Erlotinib-resistant) | >10 |
Note: Erlotinib IC50 values are approximate and can vary between studies.
Experimental Protocol: Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Plate PC9 and PC9-ER cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., compound 7n) and a known inhibitor (e.g., erlotinib) for 72 hours.
-
MTT Addition: Add 20 μL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values using non-linear regression analysis.
Causality Behind Experimental Choices: The use of both erlotinib-sensitive (PC9) and erlotinib-resistant (PC9-ER) cell lines is crucial to assess the ability of the novel compounds to overcome acquired resistance. The MTT assay is a standard, reliable method for assessing cell viability and proliferation, providing a quantitative measure of the cytotoxic effects of the compounds.
B. Kinase Inhibition
The pyrido[2,3-b]pyrazine scaffold is also a core component of various kinase inhibitors.[2] Kinases are critical regulators of cell signaling, and their aberrant activity is a hallmark of many cancers. Derivatives of this scaffold have been investigated as inhibitors of kinases such as mTOR and RET.[2]
II. Pyrido[2,3-b]pyrazines in Pain Management: TRPV1 Antagonism
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a crucial role in the sensation of pain. Antagonists of TRPV1 are therefore being investigated as potential novel analgesics.
The pyrido[2,3-b]pyrazine core has been successfully utilized to develop potent and orally bioavailable TRPV1 antagonists.[3] In one study, replacement of a 1,8-naphthyridine core with a pyrido[2,3-b]pyrazine scaffold led to the discovery of a compound with a significantly lower potential for the formation of reactive metabolites, a key consideration in drug development.[3]
The lead compound from this research, compound 26 , was characterized as an orally bioavailable TRPV1 antagonist with moderate brain penetration.[3] In vivo studies demonstrated that this compound significantly attenuated carrageenan-induced thermal hyperalgesia and dose-dependently reduced complete Freund's adjuvant (CFA)-induced chronic inflammatory pain after oral administration.[3]
Comparative Efficacy (Conceptual):
While a direct head-to-head IC50 comparison with a specific known drug is not provided in the source, the in vivo efficacy data positions these pyrido[2,3-b]pyrazine-based TRPV1 antagonists as promising alternatives to existing analgesics, which often have undesirable side effects.
Experimental Protocol: Carrageenan-Induced Thermal Hyperalgesia in Rats
-
Baseline Measurement: Measure the baseline paw withdrawal latency of rats to a thermal stimulus (e.g., using a plantar test apparatus).
-
Carrageenan Injection: Induce inflammation by injecting a 1% carrageenan solution into the plantar surface of the right hind paw.
-
Compound Administration: Administer the test compound (e.g., compound 26) or vehicle orally at a specified time before or after the carrageenan injection.
-
Thermal Hyperalgesia Assessment: Measure the paw withdrawal latency to the thermal stimulus at various time points after carrageenan injection.
-
Data Analysis: Compare the paw withdrawal latencies of the compound-treated group to the vehicle-treated group to determine the analgesic effect.
Causality Behind Experimental Choices: The carrageenan-induced thermal hyperalgesia model is a well-established and widely used in vivo model of inflammatory pain. It allows for the assessment of the anti-hyperalgesic effects of a test compound in a live animal model, providing valuable information about its potential therapeutic efficacy.
III. Pyrido[2,3-b]pyrazines in Virology: Targeting Human Cytomegalovirus (HCMV)
Human cytomegalovirus (HCMV) is a member of the herpesvirus family and can cause severe disease in immunocompromised individuals. A novel series of non-nucleoside HCMV DNA polymerase inhibitors based on the pyrido[2,3-b]pyrazine core has been developed.[4]
One of the lead compounds, compound 27 , exhibited potent antiviral activity against HCMV with an EC50 of 0.33 μM.[4] Importantly, this compound also demonstrated low cytotoxicity and minimal inhibition of the hERG ion channel, which is associated with cardiotoxicity, making it a promising candidate for further development.[4]
Comparative Efficacy:
| Compound | Target | EC50 (μM) |
| Compound 27 (Pyrido[2,3-b]pyrazine derivative) | HCMV | 0.33 [4] |
| Ganciclovir (Known Drug) | HCMV | ~0.5 - 5.0 |
Note: Ganciclovir EC50 values can vary depending on the viral strain and cell line used.
Experimental Protocol: Plaque Reduction Assay (PRA)
-
Cell Seeding: Seed human foreskin fibroblast (HFF) cells in 6-well plates and grow to confluence.
-
Viral Infection: Infect the cell monolayers with a known titer of HCMV for 2 hours.
-
Compound Treatment: Remove the viral inoculum and overlay the cells with a medium containing various concentrations of the test compound (e.g., compound 27) and a known antiviral (e.g., ganciclovir) mixed with low-melting-point agarose.
-
Incubation: Incubate the plates at 37°C for 7-10 days until viral plaques are visible.
-
Plaque Visualization: Fix and stain the cells with a crystal violet solution to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well and calculate the concentration of the compound that reduces the number of plaques by 50% (EC50).
Causality Behind Experimental Choices: The plaque reduction assay is the gold standard for determining the in vitro antiviral activity of a compound. It directly measures the ability of a drug to inhibit the cytopathic effect of a virus, providing a clear and quantitative measure of its efficacy.
IV. Visualizing the Potential: Signaling Pathways and Workflows
DOT Language Diagrams:
Caption: Inhibition of EGFR signaling by Erlotinib and Pyrido[2,3-b]pyrazine derivatives.
Caption: General workflow for a Plaque Reduction Assay to determine antiviral efficacy.
V. Conclusion
The this compound scaffold represents a versatile and promising platform for the development of novel therapeutics. While data on the specific named compound is limited, its derivatives have demonstrated significant efficacy in preclinical models across diverse and challenging therapeutic areas. The ability to overcome drug resistance in cancer, provide effective analgesia, and combat viral infections highlights the immense potential of this chemical class. Further investigation into the structure-activity relationships and optimization of pharmacokinetic properties of pyrido[2,3-b]pyrazine derivatives are warranted to translate these promising preclinical findings into clinically effective drugs.
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Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. PubMed. Available at: [Link]
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Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Publishing. Available at: [Link]
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Novel Pyrazino[2,3-b] Pyrazines as mTOR Kinase Inhibitors for Treating Cancer and other Diseases. PubMed. Available at: [Link]
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Navigating the In Vivo Landscape: A Comparative Guide to Validating 7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine Activity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmacology, the pyrido[2,3-b]pyrazine core scaffold has emerged as a privileged structure, forming the basis of compounds with a wide array of therapeutic activities, from antiviral to anticancer agents.[1][2] This guide provides a comprehensive framework for the in vivo validation of a specific derivative, 7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine. While direct in vivo data for this compound is not yet prevalent in published literature, this document will serve as a comparative guide by proposing a robust validation strategy based on the known activities of structurally similar molecules and comparing this approach to established standards in the field.
Understanding the Therapeutic Potential of the Pyrido[2,3-b]pyrazine Scaffold
The pyrido[2,3-b]pyrazine nucleus is a versatile pharmacophore. Research has demonstrated its utility in developing potent inhibitors for various biological targets. Notably, derivatives have shown significant promise as:
-
Kinase Inhibitors: Dysregulation of kinases is a hallmark of many cancers. Several studies have highlighted that pyrido[2,3-b]pyrazine derivatives can act as potent inhibitors of kinases such as Anaplastic Lymphoma Kinase (ALK) and Fibroblast Growth Factor Receptors (FGFR).[3][4] Furthermore, this scaffold has been instrumental in designing agents that can overcome resistance to existing kinase inhibitors like erlotinib in non-small cell lung cancer (NSCLC).[2]
-
Antiviral Agents: The core structure has been successfully modified to produce non-nucleoside inhibitors of viral DNA polymerases, particularly against human cytomegalovirus (HCMV), with some compounds showing broad-spectrum activity against other herpesviruses.[1]
-
Anticonvulsants: Related structures, such as pyrido[2,3-d]pyridazines, have been evaluated for their anticonvulsant properties, suggesting a potential role in neurological disorders.[5]
Given the evidence, a primary and logical avenue for the in vivo validation of this compound is in the context of oncology, specifically as a kinase inhibitor. The bromine atom at the 7-position provides a convenient synthetic handle for further modification, allowing for the optimization of target specificity and pharmacokinetic properties.[6]
Proposed In Vivo Validation Strategy: A Focus on Kinase Inhibition in Oncology
This section outlines a detailed, causality-driven experimental plan to validate the anticancer activity of this compound, assuming a mechanism of action centered on kinase inhibition.
The Rationale for an Oncology-Focused Approach
The decision to pursue an oncology indication is based on the significant body of research demonstrating the efficacy of pyrido[2,3-b]pyrazines as kinase inhibitors.[2][3] Kinase inhibitors are a well-established class of targeted therapies, and the preclinical-to-clinical translation path is well-defined, providing a clear benchmark for success.[7] An in vivo study in a relevant cancer model will provide the most direct evidence of therapeutic potential.[8]
Experimental Workflow for In Vivo Efficacy and Pharmacodynamic Assessment
The following workflow is designed to be a self-validating system, integrating pharmacokinetic (PK), pharmacodynamic (PD), and efficacy readouts to build a comprehensive picture of the compound's activity.
Caption: Simplified ALK signaling pathway and the point of inhibition.
This guide provides a scientifically rigorous and logically structured approach to the in vivo validation of this compound. By grounding the experimental design in the known activities of the parent scaffold and comparing the results to established benchmarks, researchers can generate a comprehensive data package that clearly defines the therapeutic potential of this novel compound.
References
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Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. (n.d.). National Institutes of Health. [Link]
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Molecular Docking, Synthesis and Evaluation of in-vivo Anticonvulsant potential of some novel Pyrido[2,3-d] Pyridazines. (2025). Advances in Bioresearch. [Link]
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Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. (2022). Molecules. [Link]
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Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models. (2010). Molecular Cancer Therapeutics. [Link]
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Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. (2013). Bioorganic & Medicinal Chemistry Letters. [Link]
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Novel Anti-Cancer Agents and Cellular Targets and Their Mechanism(s) of Action. (2022). International Journal of Molecular Sciences. [Link]
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Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase. (2010). Bioorganic & Medicinal Chemistry Letters. [Link]
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In Vivo Kinase Activity Models. (n.d.). Reaction Biology. [Link]
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Novel pyrido[2,3-b]o[1][9]xazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. (n.d.). RSC Medicinal Chemistry. [Link]
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Initial in vivo validation of novel cancer therapeutics using AI. (2024). Drug Target Review. [Link]
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Optimization of novel pyrido[2,3-b]pyrazine based small molecule fibroblast growth factor receptor 1, 2, 3 & 4 (FGFR) inhibitors into a potential clinical candidate. (2014). ResearchGate. [Link]
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Preclinical In vivo Evaluation of Efficacy, Pharmacokinetics, and Pharmacodynamics of a Novel MEK1/2 Kinase Inhibitor RO5068760 in Multiple Tumor Models. (2010). Molecular Cancer Therapeutics. [Link]
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Advances in in vivo screening to uncover cancer vulnerabilities. (2025). YouTube. [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
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pyridazine derivatives evaluated: Topics by Science.gov. (n.d.). Science.gov. [Link]
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Terpenoids: Emerging Natural Modulators for Reversing ABC Transporter-Mediated Multidrug Resistance in Cancer Chemotherapy. (n.d.). MDPI. [Link]
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Prediction of kinase inhibitor response using activity profiling, in vitro screening, and elastic net regression. (n.d.). PLOS ONE. [Link]
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A Comparative Guide to the Experimental Validation of 7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine as a Kinase Inhibitor Scaffold
This guide provides a comprehensive framework for the cross-validation of experimental results for 7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of facts. It delves into the causality behind experimental choices, offers self-validating protocols, and positions this heterocyclic scaffold in the competitive landscape of modern kinase inhibitor discovery.
The pyrido[2,3-b]pyrazine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds investigated for a wide range of therapeutic applications, including oncology and infectious diseases.[1][2][3] The specific compound, this compound, serves as a crucial building block. The bromine atom at the 7-position is not a passive feature; it is a versatile chemical handle that enables a diverse array of functionalizations through modern synthetic chemistry, particularly palladium-catalyzed cross-coupling reactions.[1] This allows for the systematic exploration of structure-activity relationships (SAR) to optimize biological activity against specific targets.
This guide will first detail the synthetic and characterization protocols for the core scaffold. It will then present a robust, industry-standard protocol for evaluating its biological activity as a potential kinase inhibitor, a common application for this compound class.[4] Finally, it will cross-validate its potential by comparing it with established alternative scaffolds, supported by experimental data from peer-reviewed literature.
Part 1: Synthesis and Characterization of the Core Scaffold
The construction of the tetrahydropyrido[2,3-b]pyrazine ring system is a critical first step. One of the most efficient and widely used methods involves the condensation reaction between a substituted 2,3-diaminopyridine and a 1,2-dicarbonyl compound, which builds the pyrazine ring onto the existing pyridine scaffold.[1] Subsequent reduction or specific annulation reactions can yield the desired tetrahydropyrazine ring.
Experimental Protocol: Synthesis via Condensation and Reduction
This protocol outlines a generalized, two-step synthesis for the this compound core.
Step 1: Synthesis of 7-Bromopyrido[2,3-b]pyrazine
-
Reactant Preparation: In a round-bottom flask, dissolve 5-bromo-2,3-diaminopyridine (1.0 eq) in glacial acetic acid.
-
Condensation: Add glyoxal (1.1 eq, 40% solution in water) to the mixture.
-
Causality: Acetic acid serves as both a solvent and a catalyst for the condensation reaction between the diamine and the dicarbonyl glyoxal, facilitating the formation of the pyrazine ring.
-
-
Reaction: Reflux the mixture for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The product will precipitate.
-
Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Step 2: Reduction to this compound
-
Reactant Preparation: Suspend the synthesized 7-Bromopyrido[2,3-b]pyrazine (1.0 eq) in methanol.
-
Reduction: Cool the suspension in an ice bath and add sodium borohydride (NaBH₄) (4.0 eq) portion-wise.
-
Causality: Sodium borohydride is a mild and selective reducing agent suitable for the reduction of the pyrazine ring to its tetrahydro derivative without affecting the bromine substituent on the pyridine ring.
-
-
Reaction: Allow the reaction to stir at room temperature overnight.
-
Quenching & Extraction: Carefully quench the reaction by adding water. Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude solid can be purified by column chromatography.
Characterization Data
Upon synthesis, the compound's identity and purity must be confirmed. Commercial suppliers report a purity of ≥95%.[5][6]
| Analysis | Expected Result | Purpose |
| ¹H NMR | Signals corresponding to aromatic and aliphatic protons. | Confirms chemical structure and proton environment. |
| ¹³C NMR | Signals corresponding to unique carbon atoms in the structure. | Confirms carbon backbone. |
| Mass Spec (MS) | Molecular ion peak corresponding to C₇H₈BrN₃ (m/z ~214.0). | Confirms molecular weight and isotopic pattern of bromine. |
| HPLC | Single major peak. | Quantifies purity of the final compound. |
Part 2: Cross-Validation Framework for Kinase Inhibition Activity
Derivatives of the pyrido[2,3-b]pyrazine scaffold have shown potent activity as kinase inhibitors, targeting key enzymes in signaling pathways implicated in cancer, such as the mTOR/PI3K/Akt pathway.[2][7] Therefore, a primary validation step for any novel derivative is to assess its ability to inhibit protein kinase activity.
Experimental Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a robust, high-throughput method for measuring kinase activity by quantifying the amount of ADP produced in the enzymatic reaction.[8] The ADP-Glo™ Kinase Assay is a common commercial platform for this purpose.[9]
Protocol Steps:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound (e.g., a derivative of this compound) in 100% DMSO.[8]
-
Create a 10-point, 1:3 serial dilution in DMSO to generate a dose-response curve.[8]
-
Include a "no inhibitor" control (DMSO only) and a positive control (a known inhibitor like Staurosporine).[8]
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to each well.
-
Add 2 µL of the target kinase enzyme in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
Incubate for 10-15 minutes at room temperature.
-
Causality: This pre-incubation step allows the inhibitor to bind to the kinase before the reaction is initiated, ensuring an accurate measurement of its inhibitory potential.
-
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.[8]
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase into ATP and triggers a luciferase/luciferin reaction to produce light. Incubate for 30 minutes at room temperature.[8]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.[8]
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).[10]
-
Part 3: Comparative Analysis with Alternative Scaffolds
To understand the potential of the 7-bromo-tetrahydropyrido[2,3-b]pyrazine scaffold, it is essential to compare the performance of its derivatives with compounds built on alternative chemical backbones that target similar biological pathways.
Alternative Scaffolds
-
Pyrido[2,3-b][1][10]oxazines: This class of compounds has been rationally designed as potent and selective Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs). They have shown significant anti-proliferative effects against non-small cell lung cancer (NSCLC) cell lines, including those with resistance mutations.[11]
-
Pyrazole-based Inhibitors: Pyrazole is another privileged heterocyclic scaffold. Compounds based on this core have been developed as potent inhibitors of the PI3K-Akt-mTOR signaling pathway, which is crucial for cell survival and proliferation and is often dysregulated in cancer.[12]
Performance Comparison
The following table summarizes key experimental data for derivatives of the pyrido[2,3-b]pyrazine scaffold and its alternatives, demonstrating their relative potency and therapeutic context.
| Scaffold Class | Example Compound | Primary Target(s) | Reported Potency (IC₅₀) | Key Experimental Finding | Reference |
| Pyrido[2,3-b]pyrazine | Compound 7n | EGFR (presumed) | 0.15 µM (PC9-ER cells) | Overcomes erlotinib resistance in NSCLC cell lines. | [4] |
| Pyrido[2,3-b][1][10]oxazine | Compound 7f | EGFR-TK | 0.09 µM (HCC827 cells)0.89 µM (H1975 cells) | Potent against both erlotinib-sensitive and resistant (T790M) NSCLC cell lines. | [11] |
| Pyrazole | Compound 1 | Akt1 | 61 nM (biochemical) | Demonstrates antiproliferative activity by reducing phosphorylation of Akt substrates. | [12] |
This cross-validation shows that derivatives of the pyrido[2,3-b]pyrazine scaffold can achieve potency comparable to other leading heterocyclic kinase inhibitors and, critically, can address clinical challenges like acquired drug resistance.[4]
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A Comparative Benchmarking Guide to 7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine and Other Privileged Heterocyclic Scaffolds in Kinase Inhibition
Abstract
Heterocyclic compounds are foundational to modern drug discovery, forming the core of a significant percentage of all FDA-approved pharmaceuticals.[1][2] Among these, "privileged structures"—scaffolds capable of binding to multiple biological targets—are of particular interest.[3][4][5] This guide provides an in-depth comparative analysis of the 7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine scaffold, a promising but underexplored heterocyclic system. We benchmark its potential as a core for kinase inhibitors against well-established privileged scaffolds: Quinazoline, Pyrimidine, and Indole. Through a synthesis of literature-derived data and standardized in vitro protocols, this document offers a quantitative and qualitative assessment of physicochemical properties, biological activity, and drug-like attributes to guide researchers in scaffold selection and lead optimization.
Introduction: The Strategic Value of Heterocyclic Scaffolds in Kinase Drug Discovery
Protein kinases are one of the most intensively pursued classes of drug targets, particularly in oncology and immunology.[6][7] The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases.[8] Central to the success of these inhibitors is the heterocyclic scaffold, which provides the three-dimensional framework necessary for high-affinity binding to the ATP pocket of the kinase domain.[5]
The choice of a core scaffold is a critical decision in drug discovery, influencing potency, selectivity, synthetic tractability, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[9] Privileged scaffolds like Quinazoline and Pyrimidine are prevalent in FDA-approved kinase inhibitors (e.g., Gefitinib, Imatinib), attesting to their validated utility.[10][11][12][13][14] Indole, another key scaffold, is found in numerous natural products and pharmaceuticals, demonstrating broad biological relevance.[3][15][16]
The subject of this guide, this compound, belongs to the broader pyrido[2,3-b]pyrazine class, which has shown potential as anticancer, antiviral, and TRPV1 antagonist agents.[17][18][19] The bromine atom at the 7-position is a key feature, serving as a versatile synthetic handle for facile chemical modification via cross-coupling reactions, enabling extensive exploration of structure-activity relationships (SAR).[20] This guide aims to contextualize its potential by benchmarking it against established heterocyclic cores.
Profiles of Core Heterocyclic Scaffolds
A successful scaffold must balance multiple properties. Here, we introduce the physicochemical and biological context of our target compound and its comparators.
This compound
-
Structure: A fused bicyclic system consisting of a saturated pyridine ring and a pyrazine ring. The bromine at C7 offers a prime vector for chemical diversification.[20]
-
Physicochemical Properties: The tetrahydropyridine portion imparts a three-dimensional character (increased fraction of sp3 carbons), which can improve solubility and reduce metabolic liability compared to its fully aromatic counterpart. The pyrazine ring contains hydrogen bond acceptors crucial for kinase hinge binding.
-
Known Biological Relevance: Derivatives of the pyrido[2,3-b]pyrazine core have been investigated as inhibitors of EGFR (overcoming erlotinib resistance), mTOR kinases, and viral polymerases, indicating its potential to interact with nucleotide-binding sites.[18][19][21][22]
Comparator Scaffolds
-
Quinazoline: A cornerstone of EGFR inhibitor development, found in drugs like Gefitinib and Erlotinib.[8][10][11] Its rigid, planar structure provides a robust platform for interacting with the kinase hinge region.
-
Pyrimidine: A versatile and highly prevalent scaffold in medicinal chemistry, forming the basis for numerous kinase inhibitors (e.g., Imatinib) and other therapeutics.[12][23][24][25] Its synthetic flexibility is a major advantage.[23]
-
Indole: A "privileged structure" found in countless natural products and synthetic drugs.[3][4][15][16] It can act as a hinge binder or occupy other regions of the ATP pocket and is known for its diverse biological activities.[15]
Comparative Benchmarking: A Data-Driven Analysis
To provide an objective comparison, we have synthesized representative data from public sources. This section benchmarks the scaffolds across key drug discovery parameters. Disclaimer: The data presented are illustrative and collated from different studies. Direct head-to-head experimental results may vary.
Physicochemical and Ligand Efficiency Metrics
The foundation of a good drug candidate lies in its physicochemical properties. Properties like lipophilicity (LogP), topological polar surface area (TPSA), and ligand efficiency (LE) are critical predictors of a compound's downstream performance.
| Scaffold/Derivative | Molecular Weight ( g/mol ) | cLogP (Calculated) | TPSA (Ų) | Ligand Efficiency (LE) * | Rationale & Causality |
| This compound | 214.07[26][27] | ~1.5 - 2.0 | ~41.5 | High | The saturated ring reduces planarity and often LogP, improving solubility. The bromine provides a synthetic handle without excessive lipophilicity. High LE is expected due to a good balance of binding atoms to heavy atoms. |
| 4-Anilinoquinazoline | 221.26 | ~3.1 | ~38.4 | Moderate-High | The planar aromatic system contributes to higher LogP, which can lead to lower solubility but stronger π-π stacking interactions in the binding pocket. |
| 4-Anilinopyrimidine | 171.20 | ~2.2 | ~38.4 | High | Lower molecular weight and LogP compared to quinazoline make it a highly efficient starting point for fragment-based design. It offers excellent drug-like properties. |
| 3-Aminoindole | 132.16 | ~1.3 | ~38.8 | Very High | As a small, versatile fragment, it boasts excellent ligand efficiency and low molecular weight, making it an ideal starting point for building more complex molecules. |
*Ligand Efficiency (LE) is a qualitative assessment based on the ratio of binding affinity to the number of heavy atoms. Scaffolds with lower molecular weight and good binding potential typically have higher LE.
Comparative Kinase Inhibition Profile
The ultimate test of a kinase inhibitor scaffold is its ability to potently and selectively inhibit the target kinase. The table below presents representative IC₅₀ values for derivatives of each scaffold against common kinase targets.
| Scaffold Derivative Example | Target Kinase | IC₅₀ (nM) | Selectivity Profile | Rationale & Causality |
| Pyrido[2,3-b]pyrazine derivative | EGFR (T790M mutant) | 150[19] | Overcomes resistance to first-gen inhibitors.[19] | The scaffold's geometry and substitution vectors allow it to fit into the mutated ATP binding pocket where bulkier inhibitors like erlotinib are less effective. |
| Quinazoline (Gefitinib) | EGFR (WT) | 2 - 37 | Highly selective for EGFR over many other kinases. | The specific arrangement of nitrogen atoms forms key hydrogen bonds with the hinge region of EGFR, driving both potency and selectivity.[11] |
| Pyrimidine (AXL Inhibitor) | AXL | 14 | Often developed as multi-kinase inhibitors. | The pyrimidine core is a versatile hinge-binder, and modifications at different positions can be tailored to interact with various kinases, sometimes leading to a broader selectivity profile. |
| Indole (VEGFR-2 Inhibitor) | VEGFR-2 | 5 | Can be highly selective or multi-targeted. | The indole NH group frequently acts as a hydrogen bond donor to the kinase hinge. Its versatility allows it to be incorporated into diverse inhibitor designs targeting different kinase sub-pockets.[16] |
In Vitro ADME & Safety Profile
A potent compound is of little value if it has poor drug-like properties. Early assessment of ADME and toxicity is crucial.[9][28][29][30]
| Parameter | This compound Core | Quinazoline Core | Pyrimidine Core | Indole Core |
| Aqueous Solubility | Moderate to High | Low to Moderate | Moderate to High | Variable |
| Metabolic Stability (Microsomes) | Potentially Higher | Moderate (Prone to oxidation) | Generally Stable | Variable (Prone to oxidation) |
| hERG Inhibition Risk | Lower[18] | Moderate | Low to Moderate | Moderate |
| Permeability (e.g., Caco-2) | Moderate | Moderate | Moderate to High | High |
Causality behind ADME/Tox Profiles:
-
Solubility: The increased sp3 character of the tetrahydropyrido[2,3-b]pyrazine scaffold disrupts crystal packing and can improve aqueous solubility compared to the flat, aromatic quinazoline system.
-
Metabolic Stability: Aromatic rings, like those in quinazoline and indole, are often susceptible to CYP450-mediated oxidation. The saturated ring in the target scaffold removes some sites of potential metabolism, which can lead to improved metabolic stability.
-
hERG Inhibition: hERG inhibition is often associated with flat, lipophilic, basic compounds. By reducing planarity and carefully managing basicity, the tetrahydropyrido[2,3-b]pyrazine scaffold may offer a lower intrinsic risk. A study on pyrido[2,3-b]pyrazine-based HCMV inhibitors specifically highlighted reduced hERG inhibition as a key advantage.[18]
Visualization of Benchmarking Workflow & Pathways
Experimental Workflow Diagram
The following diagram outlines the logical flow of a typical scaffold benchmarking campaign, from initial selection through data analysis.
Caption: High-level workflow for comparative scaffold evaluation.
Simplified EGFR Signaling Pathway
This diagram illustrates the pathway commonly targeted by quinazoline and pyrido[2,3-b]pyrazine-based inhibitors.
Caption: Inhibition of the EGFR signaling cascade by a kinase inhibitor.
Discussion and Future Outlook
This comparative analysis reveals that This compound represents a compelling scaffold for kinase inhibitor design, offering a unique blend of properties that address common challenges in drug discovery.
-
Key Advantages: Its primary strengths lie in its synthetic tractability and favorable physicochemical profile. The saturated ring imparts 3D character, which can simultaneously improve aqueous solubility and metabolic stability while potentially reducing hERG liability—three critical hurdles in lead optimization.[18] The bromine handle is an invaluable tool for medicinal chemists, allowing for rapid and targeted library synthesis to explore SAR.[20]
-
Competitive Positioning:
-
Compared to Quinazoline , it may offer superior solubility and a better safety profile, though potentially requiring more optimization to achieve the same level of rigid, high-affinity binding.
-
Against Pyrimidine , it provides a more complex and rigid core, which could be leveraged to gain selectivity for specific kinase targets.
-
Relative to Indole , it offers more predictable synthetic vectors and potentially fewer off-target activities related to the diverse biological roles of the indole nucleus itself.
-
Future Directions: The next logical step is the systematic decoration of the this compound core. By performing Suzuki, Buchwald-Hartwig, or other cross-coupling reactions at the C7 position, libraries of analogs can be generated. Screening these libraries against a broad panel of kinases will elucidate the scaffold's inherent selectivity profile and identify promising starting points for focused optimization campaigns.[6][31][32]
Detailed Experimental Protocols
To ensure the trustworthiness and reproducibility of the benchmarking data presented, this section details standardized protocols for key in vitro assays.
Protocol: Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol measures the ability of a compound to inhibit kinase activity by quantifying the amount of ADP produced.
-
Principle: The ADP-Glo™ assay is a luminescent assay that measures ADP produced by a kinase reaction.[33] Kinase activity is inversely proportional to the light signal.
-
Materials:
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. Typically, an 11-point, 3-fold dilution starting from 100 µM.
-
In a 384-well plate, add 1 µL of the compound dilution to appropriate wells.
-
Add 5 µL of a kinase/substrate mix prepared in Assay Buffer.
-
Initiate the reaction by adding 5 µL of ATP solution. Final compound concentrations will now be in the desired range (e.g., 10 µM to 0.17 nM).
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Read luminescence on a plate reader.
-
Calculate percent inhibition relative to DMSO controls and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol: Metabolic Stability Assay (Human Liver Microsomes)
This assay assesses the rate at which a compound is metabolized by cytochrome P450 enzymes.[35]
-
Principle: The test compound is incubated with human liver microsomes (HLM) and an NADPH-regenerating system. The disappearance of the parent compound over time is monitored by LC-MS/MS.
-
Materials:
-
Pooled Human Liver Microsomes (e.g., Corning)
-
NADPH-regenerating system (e.g., NADPH-A, NADPH-B)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
Test compound (1 µM final concentration)
-
Positive control (e.g., Testosterone)
-
Acetonitrile with internal standard for quenching
-
-
Procedure:
-
Pre-warm HLM and NADPH-A solutions to 37°C.
-
In a 96-well plate, add the test compound to wells containing phosphate buffer.
-
Add HLM to all wells to a final protein concentration of 0.5 mg/mL.
-
For the T=0 time point, immediately add 100 µL of cold acetonitrile with internal standard to quench the reaction.
-
To initiate the metabolic reaction for other time points, add NADPH-B.
-
Incubate the plate at 37°C with shaking.
-
At specified time points (e.g., 5, 15, 30, 60 min), quench the respective wells with cold acetonitrile.
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Determine the half-life (t½) and intrinsic clearance (Clᵢₙₜ) from the rate of compound disappearance.
-
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay predicts passive intestinal absorption of a compound.[35]
-
Principle: A 96-well filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane. The rate at which the compound diffuses from a donor well, through the membrane, to an acceptor well is measured.[30][35]
-
Materials:
-
PAMPA filter plate (96-well) and matching acceptor plate
-
Lecithin solution
-
Phosphate Buffered Saline (PBS), pH 7.4 (acceptor) and pH 5.0 (donor)
-
Test compound
-
-
Procedure:
-
Coat the filter plate membrane with 5 µL of lecithin solution and let it impregnate for 5 minutes.
-
Fill the acceptor wells with 300 µL of PBS, pH 7.4.
-
Place the coated filter plate on top of the acceptor plate.
-
Dissolve the test compound in PBS, pH 5.0, and add 200 µL to the donor wells.
-
Incubate the "sandwich" plate for 4-16 hours at room temperature.
-
After incubation, measure the compound concentration in both donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
-
Calculate the permeability coefficient (Pe) using the appropriate formula. Compounds are typically classified as low, medium, or high permeability based on the Pe value.
-
References
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de Sa Alves, F. R., Barreiro, E. J., & Fraga, C. A. M. (2009). From Nature to Drug Discovery: The Indole Scaffold as a 'Privileged Structure'. Mini-Reviews in Medicinal Chemistry, 9(7), 782-793. [Link]
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National Institutes of Health. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. NIH. [Link]
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MDPI. (n.d.). Special Issue : Pyrimidine and Purine Derivatives in Medicinal Chemistry. MDPI. [Link]
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Al-Warhi, T., et al. (2024). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. MDPI. [Link]
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Al-Ostoot, F. H., et al. (2022). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. PubMed Central. [Link]
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Yadav, P., et al. (2021). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Publishing. [Link]
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MDPI. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. MDPI. [Link]
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Liddle, J., et al. (2010). Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. Bioorganic & Medicinal Chemistry Letters, 20(20), 6083-6087. [Link]
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Asija, S., & Asija, S. (2022). A Review on Medicinally Important Heterocyclic Compounds. Journal of Drug Delivery and Therapeutics, 12(2-S), 183-195. [Link]
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National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. NCBI. [Link]
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National Institutes of Health. (2024). Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. NIH. [Link]
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Illyés, E., et al. (2013). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Bioorganic & Medicinal Chemistry Letters, 23(21), 5838-5842. [Link]
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Hussain, A., et al. (2021). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 11(52), 32961-32975. [Link]
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ResearchGate. (2025). Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. ResearchGate. [Link]
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PubMed. (2024). Novel Pyrazino[2,3-b] Pyrazines as mTOR Kinase Inhibitors for Treating Cancer and other Diseases. PubMed. [Link]
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PubMed Central. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]
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Deshmukh, S. S., et al. (2024). Novel pyrido[2,3-b][3][10]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. [Link]
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ResearchGate. (2025). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ResearchGate. [Link]
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WIPO Patentscope. (2021). 2,3-DISUBSTITUTED PYRIDO[3,4-B]PYRAZINE-CONTAINING COMPOUNDS AS KINASE INHIBITORS. WIPO. [Link]
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Safety Operating Guide
Navigating the Disposal of 7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine: A Comprehensive Guide to Safety and Compliance
For researchers and drug development professionals, the synthesis and application of novel chemical entities are at the forefront of innovation. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine, ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are grounded in established safety principles for handling halogenated heterocyclic compounds and are designed to be self-validating systems of laboratory best practices.
Understanding the Compound: Hazard Profile and Characteristics
A safety data sheet for the analogous compound, 7-Bromopyrido[2,3-b]pyrazine, indicates the following hazards:
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Given these potential hazards, it is imperative to treat this compound with a high degree of caution. The toxicological properties of this specific compound have not been thoroughly investigated, warranting a conservative approach to safety.[1]
| Property | Information | Source |
| CAS Number | 52333-31-0 | [4][5] |
| Molecular Formula | C₇H₈BrN₃ | [4] |
| Physical Form | Off-White Solid | [5] |
| Storage | Keep in Freezer | [5] |
| Purity | 96% | [5] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins with the initial handling of the waste and culminates in its transfer to a licensed disposal facility. The following workflow is designed to ensure safety and regulatory compliance at each stage.
Caption: A flowchart illustrating the key stages of the chemical waste disposal process.
Waste Segregation: The First Line of Defense
Proper segregation of chemical waste at the point of generation is crucial to prevent dangerous reactions and to facilitate compliant disposal.
-
Designated Waste Stream: this compound waste should be collected in a container specifically designated for "Halogenated Organic Solid Waste."[2]
-
Avoid Commingling: Do not mix this waste with non-halogenated organic waste, aqueous waste, or other incompatible chemical streams. Commingling can lead to hazardous reactions and complicates the disposal process.
Containerization and Labeling: Clarity and Compliance
The choice of container and the accuracy of its labeling are vital for safety and regulatory adherence.
-
Container Selection: Use a high-density polyethylene (HDPE) or other chemically compatible container with a secure, leak-proof lid. The container must be in good condition, free from cracks or other damage.
-
Labeling: The waste container must be clearly labeled with the following information as soon as the first particle of waste is added:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (based on the related compound): "Harmful," "Irritant"
-
The date of initial waste accumulation.
-
Temporary Storage: A Safe Holding Area
Waste containers should be stored in a designated satellite accumulation area within the laboratory or a central hazardous waste storage area.
-
Location: The storage area should be well-ventilated, away from sources of ignition, and clearly marked as a hazardous waste accumulation point.
-
Secondary Containment: It is best practice to store the waste container within a secondary containment bin to mitigate the impact of any potential leaks or spills.
-
Regular Inspection: Regularly inspect the waste container for any signs of degradation, leaks, or improper sealing.
Scheduling Waste Pickup: Professional Disposal
The final step in the disposal process is to arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company.[6][7][8]
-
Engage a Licensed Vendor: Your institution's Environmental Health and Safety (EHS) department will have established procedures for contacting and scheduling pickups with approved hazardous waste disposal vendors.
-
Provide Accurate Information: When scheduling a pickup, provide the disposal company with a detailed inventory of the waste, including the chemical name and quantity.
Documentation and Record Keeping: The Paper Trail
Meticulous record-keeping is a legal requirement and a cornerstone of a robust safety program.
-
Waste Manifest: Upon collection, the disposal company will provide a hazardous waste manifest. This document tracks the waste from your facility to its final destination and must be signed by a designated representative of your institution.
-
Internal Records: Maintain internal records of all hazardous waste generated and disposed of, including the chemical name, quantity, and dates of accumulation and disposal.
Emergency Procedures: Responding to Spills
In the event of a spill, a swift and appropriate response is critical to minimize exposure and environmental contamination.
Caption: A flowchart outlining the immediate actions to take in the event of a chemical spill.
Minor Spill (Contained and Manageable by Trained Personnel)
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Don Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves (nitrile is a suitable option for incidental contact).[9] For larger spills or where dust may be generated, consider respiratory protection.[10]
-
Control the Spill: Gently cover the solid spill with an absorbent material, such as vermiculite or a commercial spill absorbent, to prevent it from becoming airborne.[3]
-
Collect the Material: Carefully sweep or scoop the spilled material and absorbent into a designated hazardous waste container. Avoid creating dust.[4]
-
Decontaminate the Area: Wipe down the spill area with a detergent solution, followed by a rinse with water. Collect all cleaning materials for disposal as hazardous waste.
-
Label and Dispose: Seal and label the container with the spilled material and all contaminated cleanup items as "Hazardous Waste" and dispose of it according to the procedures outlined in Section 2.
Major Spill (Large Quantity, Risk of Exposure, or Beyond the Capability of Lab Personnel)
-
Evacuate: Immediately evacuate the area.
-
Isolate: Close the doors to the affected area to contain any potential vapors or dust.
-
Call for Help: Contact your institution's emergency response team or EHS department immediately. Provide them with the chemical name, location of the spill, and an estimate of the quantity.
-
Do Not Attempt to Clean Up: A major spill should only be handled by trained emergency responders.
Decontamination of Laboratory Equipment
Any laboratory equipment that has come into contact with this compound must be thoroughly decontaminated before reuse or disposal.
-
Initial Cleaning: Remove any gross contamination by carefully wiping with a damp cloth. Avoid dry wiping, which can generate dust.[11]
-
Decontamination Solution: Wash the equipment with a laboratory-grade detergent solution. For non-sensitive surfaces, a 10% bleach solution can be an effective disinfectant, but be mindful of its corrosive properties.[12] A 70% ethanol or isopropanol solution is also a common and effective decontaminant for many organic compounds.[13]
-
Thorough Rinsing: Rinse the equipment thoroughly with deionized water to remove any residual cleaning agents.
-
Drying: Allow the equipment to air dry completely or dry it with a clean cloth.
-
Documentation: Maintain a log of all equipment decontamination procedures, including the date, the equipment decontaminated, and the cleaning agents used.[13]
Personal Protective Equipment (PPE): Your Last Line of Defense
The use of appropriate PPE is non-negotiable when handling this compound and its waste.[14]
-
Eye Protection: Safety glasses with side shields are the minimum requirement. For tasks with a higher risk of splashes or dust generation, chemical splash goggles are recommended.[15]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn. For prolonged contact or when handling larger quantities, heavier-duty gloves may be necessary. Always inspect gloves for any signs of damage before use and wash your hands thoroughly after removing them.[9][10]
-
Protective Clothing: A lab coat should be worn to protect your skin and clothing. Ensure it is fully buttoned.
-
Respiratory Protection: If there is a risk of inhaling dust, such as during a spill cleanup, a respirator may be required. Consult with your institution's EHS department for guidance on the appropriate type of respirator and for fit-testing.[10]
By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within the scientific community.
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Dartmouth College. Personal Protective Equipment in Chemistry. Available at: [Link].
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A Senior Application Scientist's Guide to the Safe Handling of 7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
In our commitment to advancing scientific discovery, the safety of our researchers remains paramount. This guide provides essential, in-depth technical and safety information for handling 7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine (CAS No. 52333-31-0). As a bromo-substituted heterocyclic compound, its unique chemical properties necessitate a robust and well-defined safety protocol. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.
Hazard Assessment: A Proactive Approach to Safety
A thorough understanding of the potential hazards associated with a compound is the foundation of safe laboratory practice. For this compound, a comprehensive toxicological profile has not been fully established.[1] This lack of complete data necessitates a conservative approach, treating the compound with a high degree of caution. We will, therefore, extrapolate potential hazards based on its chemical structure and data from analogous compounds.
Structural Analogs and Potential Hazards:
The presence of a bromine atom on an aromatic heterocyclic scaffold suggests several potential hazards:
-
Skin and Eye Irritation: Halogenated organic compounds can cause significant irritation upon contact with the skin and eyes.[2][3] A related compound, 7-Bromopyrido[2,3-b]pyrazine, is classified as a skin and eye irritant.[4]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols can lead to irritation of the respiratory system.[1][4]
-
Toxicity: While specific data is unavailable, many bromo-substituted organic molecules exhibit toxicity if ingested, inhaled, or absorbed through the skin. The related compound 7-Bromopyrido[2,3-b]pyrazine is classified as "Acute Tox. 4 Oral".[4]
-
Reactivity: Brominated compounds can react with strong oxidizing agents.[2]
Given these potential risks, a stringent personal protective equipment (PPE) regimen is not just recommended, but essential.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks identified in the hazard assessment. The following table outlines the minimum PPE requirements for handling this compound.
| Protection Type | Specific PPE Requirement | Rationale |
| Eye Protection | Chemical safety goggles and a face shield | Provides protection against splashes and airborne particles. A face shield offers an additional layer of protection for the entire face. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Protects against skin contact. It is crucial to check the glove manufacturer's compatibility chart for halogenated compounds. |
| Body Protection | A lab coat that is fully buttoned | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates | Essential when handling the solid compound outside of a fume hood or when there is a risk of aerosol generation.[1][5] |
Operational Plan: From Receipt to Disposal
A comprehensive operational plan ensures that safety is integrated into every step of the experimental workflow.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2] The recommended storage temperature is in a freezer.[6]
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.
Handling and Use: A Step-by-Step Protocol
-
Preparation: Before handling the compound, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and has been inspected for integrity.
-
Weighing and Transfer:
-
Conduct all weighing and transfer operations within a certified chemical fume hood to minimize inhalation exposure.
-
Use a spatula for transferring the solid material. Avoid creating dust.[1]
-
If there is a risk of static discharge, take appropriate precautions.
-
-
In-Reaction Use:
-
When the compound is in solution, maintain the use of all prescribed PPE.
-
Ensure that all reaction vessels are properly labeled.
-
-
Post-Reaction Workup:
-
Be aware that the hazards of the parent compound may be present in reaction mixtures and purified products.
-
Handle all materials with the same level of caution.
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1] Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[1]
-
Spill:
-
For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).
-
Place the absorbed material into a sealed, labeled container for disposal.
-
For large spills, evacuate the area and contact your institution's environmental health and safety department.
-
Disposal Plan: Responsible Stewardship
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All waste containing this compound, including contaminated labware and PPE, must be collected in a designated, labeled, and sealed container for halogenated organic waste.[7][8]
-
Disposal Method: Disposal should be carried out through a licensed professional waste disposal service.[1] Incineration in a chemical incinerator equipped with an afterburner and scrubber is a common method for the disposal of halogenated organic compounds.[1][9]
-
Regulatory Compliance: Ensure that all disposal practices are in strict accordance with local, state, and federal regulations.
Workflow Visualization
The following diagram illustrates the key decision points and safety protocols in the handling workflow for this compound.
Caption: Workflow for the safe handling of this compound.
References
-
MSDS of 7-Bromo-pyrido[2,3-b]pyrazine. (n.d.). Retrieved from [Link]
-
Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025, October 20). Retrieved from [Link]
-
Bromination safety. (2024, June 7). YouTube. Retrieved from [Link]
-
7-bromopyrido[2,3-b]pyrazine (52333-42-3) - Chemchart. (n.d.). Retrieved from [Link]
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BROMINE - Repository officiële overheidspublicaties. (n.d.). Retrieved from [Link]
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Bromine: incident management - GOV.UK. (n.d.). Retrieved from [Link]
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Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.). Retrieved from [Link]
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N-bromosuccinimide reactions of some heterocycles in the presence or absence of water - ResearchGate. (n.d.). Retrieved from [Link]
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A New Method for the Synthesis of Bromine-Containing Heterocyclic Compounds for Photovoltaic Polymers - ResearchGate. (2026, January 15). Retrieved from [Link]
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Bromine Safety Handbook - Indian Chemical Council (ICC). (2019, March 18). Retrieved from [Link]
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Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). (n.d.). Retrieved from [Link]
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Bromoarene synthesis by bromination or substitution - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Halogenated Wastes Safe Disposal: Polychlorinated biphenyls - ResearchGate. (2017, June 4). Retrieved from [Link]
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Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. (n.d.). Retrieved from [Link]
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Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. (n.d.). Retrieved from [Link]
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A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation - PMC - NIH. (2022, November 15). Retrieved from [Link]
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Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent - ResearchGate. (n.d.). Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
